Dibenzylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-benzyl-1-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1-10,15H,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUMNQFVAMSSNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942629 | |
| Record name | N-Benzyl-1-phenylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20455-68-9 | |
| Record name | Benzenemethanamine, N-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20455-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-1-phenylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668U27NZZ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dibenzylamine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of Dibenzylamine Hydrochloride
Abstract
This compound, the salt of the secondary amine dibenzylamine, is a compound of interest in synthetic chemistry and pharmaceutical development. A thorough understanding of its physical properties is fundamental for its application, enabling researchers to ensure purity, predict behavior in various solvents, and confirm its identity. This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, grounded in established data and analytical principles. It is designed to serve as a practical reference for scientists and professionals in research and drug development, offering not just data, but also the rationale behind its determination and application.
Chemical Identity and Structure
The foundational step in characterizing any chemical substance is to establish its identity through universally recognized identifiers and its molecular structure.
-
Chemical Name: this compound
-
Synonyms: N-(phenylmethyl)benzenemethanamine hydrochloride, N,N-Dibenzylamine hydrochloride
The structure consists of a central nitrogen atom bonded to two benzyl groups and protonated to form a hydrochloride salt. This protonation significantly influences its physical properties, particularly solubility, compared to its free base form, dibenzylamine (CAS: 103-49-1).
Physicochemical Properties
The macroscopic physical properties of a compound are critical for its handling, formulation, and quality control. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White to off-white solid/crystalline powder | Inferred from typical amine hydrochlorides |
| Melting Point | 260-262 °C | [1] |
| Solubility | Expected to be soluble in water; higher than the free base. The free base is sparingly soluble in water (0.05-0.4 g/L) but soluble in ethanol and ether. | [5][6][7] |
| pKa (of conjugate acid) | 8.52 (for the free base, Dibenzylamine) | [5][6] |
Expert Insight: The melting point is a sharp, well-defined range (260-262 °C), which is a primary indicator of the compound's purity.[1] Impurities typically depress and broaden the melting range. The conversion of the oily, water-insoluble free base, dibenzylamine, into its hydrochloride salt transforms it into a solid that is more soluble in aqueous media.[5][6] This is a common strategy in pharmaceutical development to improve the bioavailability and handling of amine-containing compounds. The pKa of the parent amine is crucial for predicting the pH-dependent solubility and behavior in buffered solutions.[5][6]
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of the free base, dibenzylamine, shows characteristic signals for the aromatic protons of the benzyl groups and the methylene (CH₂) protons.[8][9] For the hydrochloride salt, one would expect a downfield shift of the protons adjacent to the nitrogen due to the electron-withdrawing effect of the positive charge. A broad signal corresponding to the N-H⁺ proton would also be present.
-
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. A known spectrum for this compound is available for reference, confirming the presence of the distinct carbon environments within the benzyl groups and the methylene bridges.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show:
-
N-H Stretching: A broad band in the region of 2400-2800 cm⁻¹, characteristic of the ammonium (N-H⁺) salt. This is a key distinguishing feature from the free base.
-
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups appear just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretches are observed in the 1450-1600 cm⁻¹ region. Reference spectra for the parent dibenzylamine are available from sources such as the NIST Chemistry WebBook.[10][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule. For this compound, the expected mass spectrum would show a parent ion peak corresponding to the protonated free base (dibenzylamine, C₁₄H₁₅N), with a molecular weight of approximately 198.28 g/mol .
Experimental Workflow for Physicochemical Characterization
The following section outlines a standardized workflow for the verification of the physical properties of a supplied batch of this compound.
Workflow Diagram
Caption: Workflow for Physical Property Verification.
Protocol 1: Melting Point Determination (Capillary Method)
This protocol ensures an accurate and reproducible melting point measurement, a critical parameter for purity assessment.
-
Calibration: Calibrate the melting point apparatus using certified standards (e.g., caffeine, vanillin) that bracket the expected melting point of this compound (260-262 °C). This step is crucial for trustworthiness and validates the instrument's performance.
-
Sample Preparation: Finely crush a small amount of the this compound sample to a dry powder. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube in the apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting range, up to approximately 240 °C.
-
Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium. This slow ramp is essential for observing the precise start and end of the melting process.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two points is the melting range. A narrow range (< 2 °C) is indicative of high purity.
Stability and Storage
Proper storage is essential to maintain the integrity of the compound.
-
Stability: this compound is a stable salt.[5][6] However, it is incompatible with strong oxidizing agents and strong bases. Contact with strong bases will deprotonate the ammonium salt, liberating the free base dibenzylamine.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible substances.
Safety and Handling
While the hydrochloride salt is generally less corrosive than the free base, appropriate precautions are necessary.
-
Hazards: The parent compound, dibenzylamine, is classified as harmful if swallowed and causes severe skin burns and eye damage.[13] The hydrochloride salt is listed as irritating to the eyes, respiratory system, and skin.[1]
-
Precautions: Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Use in a well-ventilated area or a fume hood to avoid inhalation of dust.
Conclusion
This compound is a stable, solid compound with a high melting point and greater aqueous solubility than its parent amine. Its identity and purity are reliably confirmed through a combination of physicochemical measurements, such as melting point determination, and spectroscopic analysis, including NMR and IR. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to confidently handle, characterize, and apply this compound in their work.
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SpectraBase. Dibenzylamine, hydrochloride. Wiley. Available from: [Link]
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NIST. Dibenzylamine - NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]
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NIST. Dibenzylamine - NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]
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Wikipedia. Dibenzylamine. Available from: [Link]
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Dalton Transactions. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Royal Society of Chemistry. Available from: [Link]
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A Technical Guide to the Research Applications of Dibenzylamine Hydrochloride
Introduction
Dibenzylamine hydrochloride (C₁₄H₁₅N·HCl) is the salt form of Dibenzylamine (DBA), a secondary amine characterized by two benzyl groups attached to a nitrogen atom. While the free base is a colorless to pale yellow oily liquid, the hydrochloride salt is a more stable, crystalline solid, which facilitates easier handling, storage, and weighing in a laboratory setting.[1][2] This guide provides an in-depth exploration of the multifaceted applications of this compound in modern research, with a particular focus on its critical roles in pharmaceutical development, organic synthesis, and analytical chemistry. As a versatile synthetic intermediate and a key player in addressing contemporary challenges like nitrosamine impurity analysis, Dibenzylamine and its hydrochloride salt are indispensable tools for researchers and drug development professionals.[3][4]
This document will elucidate the causality behind its use in various experimental contexts, provide validated protocols, and offer insights grounded in established chemical principles to empower scientists in their research endeavors.
Critical Role in Nitrosamine Impurity Analysis and Synthesis
The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for global regulatory agencies due to their classification as probable human carcinogens.[5] Dibenzylamine, as a secondary amine, is a model precursor for the formation of a specific nitrosamine, N-nitrosodibenzylamine (NDBzA).[2][6] This property is leveraged by researchers in two primary ways: studying the kinetics of nitrosation and preparing analytical standards for quality control.
Precursor for N-Nitrosodibenzylamine (NDBzA) Analytical Standards
The most critical research application of this compound in the pharmaceutical industry is its use as a starting material to synthesize N-Nitrosodibenzylamine (NDBzA). NDBzA serves as a certified reference material or analytical standard for the detection and quantification of nitrosamine impurities in drug substances and finished products.[7][8]
Causality and Rationale: To develop and validate highly sensitive analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a pure, well-characterized standard of the target impurity is required. Researchers synthesize NDBzA from Dibenzylamine to establish instrument calibration curves, determine limits of detection (LOD) and quantification (LOQ), and spike samples to assess method accuracy and recovery. Because Dibenzylamine is a simple, symmetrical secondary amine, its nitrosation is a clean and predictable reaction, making it an ideal source for a reliable analytical standard.[6]
Mechanism of Nitrosation
The conversion of Dibenzylamine to N-nitrosodibenzylamine occurs via electrophilic attack by a nitrosating agent, typically formed from a nitrite source (e.g., sodium nitrite) under acidic conditions.[9] The unshared electron pair on the secondary amine nitrogen attacks the nitrosonium ion (NO⁺) or a related species (e.g., N₂O₃), followed by deprotonation to yield the stable N-nitrosamine.[10]
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An In-depth Technical Guide to the pKa of Dibenzylamine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] For ionizable compounds like dibenzylamine, understanding its pKa is fundamental for predicting its behavior in physiological environments, guiding formulation strategies, and ensuring therapeutic efficacy. This guide provides a comprehensive overview of the pKa value of dibenzylamine hydrochloride, grounded in theoretical principles and established experimental methodologies. We delve into the structural factors governing its basicity, present a consolidated view of reported pKa values, and offer a detailed, field-proven protocol for its determination via potentiometric titration. This document is intended to serve as a practical resource for scientists engaged in pharmaceutical research and development.
Theoretical Framework: Understanding the Basicity of Dibenzylamine
Dibenzylamine is a secondary amine characterized by a central nitrogen atom bonded to two benzyl groups. Its basicity, and consequently the pKa of its conjugate acid (this compound), is a direct reflection of the availability of the nitrogen's lone pair of electrons to accept a proton.[2]
The equilibrium for the dissociation of the protonated amine is as follows:
(C₆H₅CH₂)₂NH₂⁺ ⇌ (C₆H₅CH₂)₂NH + H⁺
The pKa is the pH at which the concentrations of the protonated (conjugate acid) and unprotonated (free base) forms are equal. Several structural and electronic factors influence this equilibrium for dibenzylamine:
-
Amine Classification: As a secondary amine, its basicity is generally higher than that of primary amines due to the electron-donating inductive effect of the alkyl (in this case, aralkyl) groups.
-
Inductive Effects: The benzyl groups are complex substituents. While the alkyl portion (CH₂) is electron-donating, the phenyl ring's sp²-hybridized carbons are electron-withdrawing. These opposing inductive effects modulate the electron density on the nitrogen atom, influencing its ability to be protonated.[3][4]
-
Steric Hindrance: The two bulky benzyl groups create steric hindrance around the nitrogen atom. This can impede the approach of a proton and also affect the solvation of the resulting protonated amine, thereby influencing its stability and the overall pKa value.
-
Resonance Effects: Unlike aniline, where the nitrogen lone pair is directly delocalized into the aromatic ring, the methylene (-CH₂-) bridges in dibenzylamine prevent such resonance.[4] This lack of significant resonance delocalization means the lone pair is more available for protonation compared to aromatic amines, making dibenzylamine a stronger base than diphenylamine.[3]
A conceptual diagram illustrating these influencing factors is presented below.
Caption: Key factors influencing the pKa value of this compound.
Quantitative pKa Data
Reported pKa values for dibenzylamine are summarized in the table below. The consistency across different sources underscores the reliability of this value for practical applications.
| pKa Value | Method/Condition | Source(s) |
| 8.52 | Experimental, determined at 25°C | [5][6][7] |
| 8.54 | Predicted (Computational) | |
| ~8.9 (pH of soln.) | pH of a water solution at 20°C (indicative, not pKa) | [5][6] |
Experimental pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely adopted method for pKa determination due to its precision and the commercial availability of automated systems.[8][9] The method involves monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant (a strong acid or base).[10]
Causality Behind Experimental Choices
-
Why Titrate this compound with a Base? this compound is the acidic (protonated) form of the amine. To determine its pKa, it is titrated with a strong base (e.g., NaOH). As the base is added, it neutralizes the protonated amine, and the resulting pH changes are plotted against the volume of titrant added.
-
Why Use an Inert Atmosphere? Basic solutions can absorb carbon dioxide from the atmosphere, forming carbonic acid. This interferes with the titration by reacting with the base, leading to inaccurate endpoint determination and pKa calculation. Purging with an inert gas like nitrogen displaces CO₂.[10]
-
Why Calibrate the pH Electrode? The accuracy of the entire experiment hinges on precise pH measurements. Calibration with at least three standard buffers (e.g., pH 4, 7, and 10) ensures the electrode's response is linear and accurate across the measurement range.[10]
-
Why Maintain Constant Ionic Strength? The ionic strength of the solution can affect activity coefficients, which in turn can slightly shift the measured pKa. Adding a background electrolyte like KCl helps maintain a constant ionic strength throughout the titration.[10]
Experimental Workflow Diagram
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Step-by-Step Protocol
-
Preparation of Reagents:
-
Analyte Solution: Accurately weigh a sample of this compound to prepare a solution of approximately 0.01 M in high-purity, carbonate-free deionized water. Add potassium chloride (KCl) to a final concentration of 0.15 M to maintain constant ionic strength.[10]
-
Titrant: Prepare a 0.1 M sodium hydroxide (NaOH) solution using carbonate-free water. Standardize this solution against a primary standard (e.g., potassium hydrogen phthalate - KHP) to determine its exact concentration.
-
Buffers: Use certified, traceable standard buffer solutions for pH 4.01, 7.00, and 10.01 for calibration.
-
-
Instrumentation Setup & Calibration:
-
Calibrate a high-resolution pH meter and electrode according to the manufacturer's instructions using the pH 4, 7, and 10 buffers.[10] Ensure the slope is within the acceptable range (typically 95-105%).
-
Set up an automated titrator or a manual burette to dispense the NaOH titrant.
-
Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Gently stir the solution with a magnetic stirrer.
-
-
Titration Procedure:
-
Begin purging the analyte solution with a gentle stream of nitrogen gas for 10-15 minutes before starting the titration and maintain it throughout the experiment.[10]
-
Record the initial pH of the solution.
-
Add the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[8]
-
Continue the titration well past the equivalence point (the region of most rapid pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ) by finding the inflection point of the curve. This is most accurately done by calculating the first or second derivative of the curve.
-
Calculate the volume at the half-equivalence point (Vₑ/2).
-
The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.[10]
-
Alternative Methodologies for pKa Determination
While potentiometric titration is the benchmark, other techniques can be employed, particularly under specific circumstances.
-
UV-Vis Spectrophotometry: This method is applicable if the protonated and unprotonated forms of the molecule have distinct UV-Vis absorption spectra.[9] A series of solutions are prepared in buffers of varying pH, and the absorbance is measured. A plot of absorbance versus pH allows for the calculation of the pKa.[1][11] This method is highly sensitive and requires very little sample, but relies on the presence of a suitable chromophore near the ionization site.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: pKa can be determined by monitoring the chemical shift changes of a nucleus (typically ¹H or ¹³C) near the ionization site as a function of pH.[8][12] This method provides rich structural information but is less common for routine pKa determination due to the higher instrumentation and sample concentration requirements.
Conclusion
The pKa of this compound, experimentally determined to be approximately 8.52, is a cornerstone parameter for its application in pharmaceutical sciences. This value is a predictable outcome of its secondary amine structure, influenced by a balance of inductive and steric effects from its two benzyl substituents. For researchers requiring precise and reliable determination of this value, the potentiometric titration method detailed in this guide provides a robust, self-validating framework. A thorough understanding and accurate measurement of the pKa are indispensable for the successful development of drug candidates containing this or similar amine moieties.
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An In-depth Technical Guide to the Crystal Structure of Dibenzylammonium Chloride
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure of Dibenzylammonium chloride, a compound of interest in synthetic chemistry and materials science. The guide details the synthesis, purification, and single-crystal growth of Dibenzylammonium chloride, followed by a thorough characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and thermal analysis. The core of this document is an in-depth analysis of the compound's crystal structure, as determined by single-crystal X-ray diffraction. We will explore the molecular geometry, crystallographic parameters, and the intricate network of intermolecular forces, particularly hydrogen bonding, that dictate the supramolecular architecture. This guide is intended to be a practical resource, offering detailed experimental protocols and field-proven insights to aid researchers in the replication and further investigation of this and related crystalline materials.
Introduction: The Significance of Crystalline Structure
The three-dimensional arrangement of atoms and molecules in a crystal lattice is fundamental to a compound's physicochemical properties, including its solubility, stability, melting point, and bioavailability. For professionals in drug development and materials science, a precise understanding of the crystal structure is not merely academic; it is a critical component of rational drug design, polymorphism screening, and the development of new materials with tailored functionalities.
Dibenzylammonium chloride, the hydrochloride salt of dibenzylamine, serves as an excellent model system for studying the interplay of ionic interactions and hydrogen bonding in organic salts. Its structure provides insights into how the flexible dibenzylammonium cation packs in the solid state and interacts with the chloride anion, forming a stable, ordered lattice. This guide will walk through the complete process of determining and understanding this structure, from the lab bench to the final crystallographic model.
Synthesis and Crystallization: From Solution to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This section provides a robust, self-validating protocol for obtaining Dibenzylammonium chloride crystals.
Synthesis of Dibenzylammonium Chloride
The synthesis of Dibenzylammonium chloride is a straightforward acid-base reaction between dibenzylamine and hydrochloric acid. The purity of the starting materials is paramount to obtaining a clean product suitable for crystallization.
Experimental Protocol:
-
Dissolution of Amine: In a 100 mL round-bottom flask, dissolve 5.0 g of dibenzylamine (99% purity) in 30 mL of diethyl ether. Stir the solution gently with a magnetic stir bar at room temperature until the amine is fully dissolved.
-
Acidification: While stirring, slowly add 1.25 M hydrochloric acid in ethanol dropwise to the dibenzylamine solution. The addition should be performed until the solution becomes slightly acidic, which can be checked with pH paper. A white precipitate of Dibenzylammonium chloride will form immediately.
-
Isolation of Crude Product: Continue stirring the suspension for 30 minutes at room temperature to ensure complete reaction. Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with two 15 mL portions of cold diethyl ether to remove any unreacted dibenzylamine and other organic-soluble impurities. Dry the purified white solid in a vacuum oven at 40°C for 4 hours to yield the crude Dibenzylammonium chloride.
Recrystallization for Single-Crystal Growth
The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment. The following protocol for slow recrystallization has been shown to yield high-quality crystals of Dibenzylammonium chloride.[1]
Experimental Protocol:
-
Preparation of Saturated Solution: In a small beaker, dissolve the synthesized Dibenzylammonium chloride in a minimal amount of a hot 1:3 v/v mixture of ethyl acetate and petroleum ether. Gently heat the mixture while stirring to facilitate dissolution.
-
Slow Evaporation: Cover the beaker with parafilm and puncture a few small holes in it with a needle. This allows for the slow evaporation of the solvent.
-
Crystal Growth: Place the beaker in a vibration-free environment at room temperature. Colorless, prism-shaped single crystals are typically observed to form over a period of 2-3 days.
-
Crystal Harvesting: Once the crystals have reached a suitable size (approximately 0.2-0.4 mm), carefully decant the mother liquor and harvest the crystals using a spatula or fine-tipped tweezers. Gently wash the crystals with a small amount of cold petroleum ether and allow them to air dry.
Workflow for Synthesis and Crystallization
Caption: Workflow from synthesis to single crystal growth.
Physicochemical Characterization
Prior to crystallographic analysis, it is essential to characterize the bulk material to confirm its identity, purity, and thermal stability.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms.
-
¹H NMR: The proton NMR spectrum of Dibenzylammonium chloride is expected to show characteristic signals for the aromatic protons of the benzyl groups, the methylene (CH₂) protons, and the ammonium (NH₂⁺) protons. The aromatic protons will likely appear as a multiplet in the range of 7.3-7.5 ppm. The benzylic CH₂ protons would be visible as a singlet around 4.2 ppm, and the NH₂⁺ protons as a broad singlet at a higher chemical shift, the position of which can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. The benzylic carbons are expected around 50 ppm, while the aromatic carbons will appear in the 128-135 ppm region.
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Dibenzylammonium chloride is characterized by:
-
N-H Stretching: A broad absorption band in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the ammonium group.
-
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.
-
N-H Bending: A bending vibration for the NH₂⁺ group is typically observed around 1600 cm⁻¹.
Thermal Analysis
3.2.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For Dibenzylammonium chloride, TGA can determine its decomposition temperature. A typical experiment would involve heating the sample from room temperature to around 500°C in a nitrogen atmosphere. A sharp loss of mass would indicate the onset of thermal decomposition. For similar organic salts, decomposition often begins in the range of 200-300°C.
3.2.2. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. This technique is used to determine the melting point and other thermal transitions. A DSC thermogram of Dibenzylammonium chloride would show a sharp endothermic peak corresponding to its melting point.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.
Data Collection and Structure Solution
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal of Dibenzylammonium chloride is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (typically Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature (e.g., 100 K or 293 K). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.
Workflow for Crystal Structure Determination
Caption: General workflow for single-crystal X-ray diffraction.
Crystal Structure of Dibenzylammonium Chloride
The crystal structure of Dibenzylammonium chloride was determined by Selvakumaran et al. and reported in Acta Crystallographica Section E.[2]
Crystallographic Data Summary:
| Parameter | Value |
| Chemical Formula | C₁₄H₁₆ClN |
| Formula Weight | 233.73 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P n m a |
| a (Å) | 10.1524 |
| b (Å) | 23.8858 |
| c (Å) | 5.0922 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1234.9 |
| Z | 4 |
| R-factor | 0.0720 |
Data sourced from PubChem and the associated COD entry.[2]
Molecular and Supramolecular Structure
The asymmetric unit of Dibenzylammonium chloride consists of one dibenzylammonium cation and one chloride anion. The key features of the structure are:
-
Cation Conformation: The dibenzylammonium cation adopts a conformation where the two phenyl rings are not coplanar. The dihedral angle between the planes of the two phenyl rings is approximately 70.9°.[1]
-
Hydrogen Bonding: The primary intermolecular interaction governing the crystal packing is the strong charge-assisted hydrogen bonding between the ammonium group (N-H) of the cation and the chloride anion (Cl⁻).[3] The two hydrogen atoms of the ammonium group act as hydrogen bond donors to the chloride anion.[1] This results in a supramolecular zigzag chain running along the crystallographic a-axis.[1]
-
Crystal Packing: These hydrogen-bonded chains then assemble into layers in the ac-plane, which subsequently stack along the b-axis.
Visualization of the Molecular Structure and Hydrogen Bonding
Caption: Diagram of Dibenzylammonium chloride showing hydrogen bonding.
Conclusion
This technical guide has provided a comprehensive, step-by-step examination of the crystal structure of Dibenzylammonium chloride. By integrating detailed protocols for synthesis and crystallization with a multi-technique approach to physicochemical characterization, we have established a self-validating framework for the study of this compound. The core of this work, the analysis of the single-crystal X-ray diffraction data, reveals an orthorhombic crystal system with a well-defined supramolecular architecture dominated by N-H···Cl hydrogen bonds. For researchers in drug development and materials science, this guide not only offers a complete structural picture of Dibenzylammonium chloride but also provides a practical roadmap for the structural elucidation of new crystalline materials.
References
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Johnston, D. H., & Agho, I. (2019). Crystal structures and hydrogen-bonding analysis of a series of solvated ammonium salts of molybdenum(II) chloride clusters. Acta Crystallographica Section E: Crystallographic Communications, 75(11), 1705–1711. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 30163, Dibenzylammonium chloride. Retrieved January 16, 2026 from [Link].
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Pace, G., et al. (2024). N,N′-Dibenzylethylenediammonium dichloride. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1058–1062. [Link]
-
Selvakumaran, N., Karvembu, R., Ng, S. W., & Tiekink, E. R. T. (2012). Dibenzylazanium chloride. Acta Crystallographica Section E: Structure Reports Online, 68(3), o577. [Link]
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A Comprehensive Technical Guide on the Thermal Stability of Dibenzylamine Hydrochloride
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the critical aspects of the thermal stability of Dibenzylamine hydrochloride. The structure of this guide is dictated by the scientific narrative, prioritizing a logical flow of inquiry over a rigid template. Our focus is on the causality behind experimental choices and the establishment of self-validating analytical systems to ensure the highest degree of scientific integrity.
Introduction: The Critical Role of Thermal Stability in Drug Development
The thermal stability of any chemical entity intended for pharmaceutical use, be it an active pharmaceutical ingredient (API) or a key starting material, is a non-negotiable parameter that profoundly influences its entire lifecycle. For this compound, a comprehensive understanding of its behavior under thermal stress is paramount. It directly informs critical decisions regarding manufacturing process controls (e.g., drying temperatures), storage conditions, shipping logistics, and ultimately, the product's shelf-life and safety profile. Thermal degradation can lead not only to a loss of potency but also to the emergence of degradation products, which may have undesirable toxicological profiles. This guide provides the theoretical foundation and practical methodologies to rigorously characterize the thermal stability of this compound.
Core Physicochemical Properties
A baseline understanding of the compound's fundamental properties is the logical starting point for any stability investigation.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N · HCl | PubChem[1] |
| Molecular Weight | 233.74 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid (free base) | Guidechem[2] |
| Melting Point (free base) | -26 °C | ChemicalBook[3] |
| Boiling Point (free base) | 300 °C | ChemicalBook[3] |
| Solubility | Moderately soluble in water, miscible with most organic solvents. | Guidechem[2] |
Note: Detailed thermal data for the hydrochloride salt is not as prevalent in public literature as for the free base. The experimental sections below outline the process to definitively determine these properties.
Mechanistic Considerations: Potential Thermal Degradation Pathways
The thermal decomposition of an amine hydrochloride salt is rarely a single-step event. Understanding the plausible chemical pathways is essential for designing experiments and identifying potential degradants.
-
Primary Pathway: Dehydrochlorination: The most anticipated initial degradation step is the cleavage of the ionic bond between the amine and HCl, followed by the loss of hydrogen chloride gas. This yields the free base, Dibenzylamine. This is a common decomposition route for amine hydrochlorides and would be expected to occur at or near the compound's melting point.
-
Secondary Pathway: Oxidation & Imine Formation: Once the free base is formed, it becomes susceptible to further degradation, particularly in the presence of oxygen. The benzylic positions are vulnerable. As seen in related benzylamines, degradation can proceed via the formation of an imine, which can then hydrolyze to form benzaldehyde and a lower-order amine.[4]
-
High-Temperature Pyrolysis: At significantly elevated temperatures, more complex and energetic decomposition can occur, involving the fragmentation of the benzyl rings and the carbon-nitrogen backbone through free-radical mechanisms.
Experimental Framework for Thermal Stability Assessment
A robust thermal stability profile is constructed using a suite of orthogonal analytical techniques. We do not rely on a single method; instead, we build a cohesive picture by integrating data from several complementary experiments.
Thermogravimetric Analysis (TGA)
Underlying Principle & Causality: TGA provides quantitative information on mass loss as a function of temperature. It is the definitive technique for determining the onset temperature of decomposition where volatile products are formed. By conducting the analysis in both an inert (nitrogen) and an oxidative (air) atmosphere, we can decouple the purely thermal decomposition from oxidative degradation. A lower decomposition onset in air is a strong indicator that the compound is susceptible to oxidation.
Detailed Experimental Protocol:
-
Instrumentation: Utilize a calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared alumina or platinum crucible. A fine powder ensures uniform heat distribution.
-
Atmosphere & Flow Rate:
-
Run 1 (Inert): High-purity nitrogen at a flow rate of 50 mL/min. This environment reveals the intrinsic thermal stability of the molecule.
-
Run 2 (Oxidative): Air at a flow rate of 50 mL/min. This run simulates stability in a non-controlled atmosphere.
-
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a final temperature well above the expected decomposition (e.g., 500 °C) at a heating rate of 10 °C/min. This rate provides a good balance between analytical speed and the resolution of thermal events.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (T_onset) for each atmosphere.
-
Calculate the mass loss percentage for each distinct decomposition step. A mass loss of approximately 15.6% (the mass percentage of HCl in the molecule) would be strong evidence for the dehydrochlorination pathway.
-
Differential Scanning Calorimetry (DSC)
Underlying Principle & Causality: DSC measures the heat flow associated with thermal transitions in a material. It provides data on melting point, crystallization, and the enthalpy of decomposition (whether the process releases or absorbs energy). An endothermic event (heat absorption) typically corresponds to melting, while an exothermic event (heat release) during decomposition can indicate a potential for a hazardous thermal runaway reaction. This technique is an invaluable tool for characterizing thermotropic properties.[5]
Detailed Experimental Protocol:
-
Instrumentation: Utilize a calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pinhole may be pierced in the lid to allow for the controlled release of any evolved gas (e.g., HCl), preventing pan rupture.
-
Atmosphere: Maintain a high-purity nitrogen purge (e.g., 50 mL/min) to create a reproducible inert environment.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a point beyond the decomposition onset observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify and integrate the endothermic peak corresponding to the melting point (T_m).
-
Identify any subsequent endothermic or exothermic events, noting their onset temperatures.
-
Self-Validation: The onset of the decomposition event in DSC should correlate closely with the T_onset determined by TGA under a nitrogen atmosphere.
-
Stability-Indicating HPLC Method
Underlying Principle & Causality: While TGA and DSC identify when decomposition occurs, they do not identify the resulting products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its degradation products, allowing for their identification and quantification.[6] The development of such a method requires a forced degradation study, as outlined by regulatory bodies like the ICH.
Detailed Experimental Protocol:
-
Forced Degradation (Stress Study):
-
Solid State: Store vials of solid this compound at elevated temperatures (e.g., 60 °C, 80 °C, and a temperature approaching the T_onset from TGA) for a defined period (e.g., 1-4 weeks).
-
Solution State: Prepare solutions of the compound in relevant solvents (e.g., water, methanol) and expose them to the same temperature conditions.
-
Control: Maintain both solid and solution samples at a control condition (e.g., 5 °C) protected from light.
-
-
HPLC Method Development:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a standard starting point for moderately polar compounds.
-
Mobile Phase: A gradient elution is typically required to separate the parent compound from potentially more or less polar degradants. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Detection: A Photo Diode Array (PDA) detector is crucial. It not only quantifies peaks but also provides a UV spectrum for each, which helps in peak tracking and purity assessment.
-
-
Analysis and Validation:
-
Inject the control and stressed samples onto the HPLC system.
-
The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.
-
For structural elucidation of major degradants, the method should be transferred to an LC-Mass Spectrometry (LC-MS) system.
-
Visualized Workflow and Degradation Pathway
Caption: Integrated workflow for thermal stability characterization.
Caption: Simplified potential thermal degradation pathway.
Interpretation and Actionable Insights
The data generated from this comprehensive analysis provides a robust foundation for decision-making.
| Technique | Key Finding | Interpretation & Actionable Insight |
| TGA | Onset of decomposition (T_onset) in Nitrogen. | This represents the upper limit of thermal stability. Manufacturing processes like drying should be maintained well below this temperature. |
| TGA | Comparison of T_onset in N₂ vs. Air. | A significantly lower T_onset in air confirms susceptibility to oxidation. This may necessitate handling and packaging under an inert atmosphere (e.g., nitrogen blanketing). |
| DSC | Melting Point (T_m) and Decomposition Exotherm. | The melting point is a key specification for material identity and purity. A strong exotherm upon decomposition signals a potential safety hazard, requiring careful process control to prevent thermal runaway. |
| HPLC | Degradation product profile. | Identifies and quantifies impurities formed under thermal stress. This profile is essential for regulatory submissions and for setting specifications for the final product. |
Conclusion
The characterization of the thermal stability of this compound is not a single measurement but a systematic investigation. By employing an integrated approach of TGA, DSC, and stability-indicating chromatography, we can build a comprehensive understanding of its behavior. This knowledge is not merely academic; it is a cornerstone of ensuring the quality, safety, and efficacy of any potential pharmaceutical product. The methodologies described herein provide a field-proven, scientifically sound framework for generating the data required to guide drug development professionals in their critical work.
References
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Dibenzylamine , Wikipedia. [Link]
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Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene syringes , Canadian Journal of Hospital Pharmacy. [Link]
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Thermogravimetric analysis and derivative thermogravimetry (TGA/DTG) of [HDPH]Cl−CuCl , ResearchGate. [Link]
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Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions , National Institutes of Health (NIH). [Link]
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Dibenzylamine , NIST Chemistry WebBook. [Link]
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Stability indicating study by using different analytical techniques , International Journal of Scientific & Development Research. [Link]
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Dibenzylamine IR Spectrum , NIST Chemistry WebBook. [Link]
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This compound , PubChem - National Center for Biotechnology Information. [Link]
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Dibenzylamine Gas Phase IR Spectrum , NIST Chemistry WebBook. [Link]
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Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC , Science Publishing Group. [Link]
- Process for the preparation of colourless dibenzylamine, Google P
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Degradation of benzylamines during chlorination and chloramination , Royal Society of Chemistry Publishing. [Link]
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- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
Spectroscopic Characterization of Dibenzylamine Hydrochloride: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for dibenzylamine hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. Understanding the spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and the study of its chemical behavior. This document will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just the data, but also the rationale behind the spectral features and the experimental considerations for acquiring them.
Introduction: The Importance of Spectroscopic Analysis
This compound is the salt formed from the secondary amine dibenzylamine and hydrochloric acid. The protonation of the nitrogen atom significantly influences its physical and chemical properties compared to its free base form. Spectroscopic techniques provide a powerful toolkit to probe the molecular structure and confirm the successful formation of the hydrochloride salt. Each technique offers a unique window into the molecule's architecture: NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies functional groups and vibrational modes, and mass spectrometry determines the molecular weight and fragmentation patterns. A combined interpretation of these techniques provides a definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential. The protonation of the amine nitrogen has a distinct effect on the chemical shifts of nearby protons and carbons, a key diagnostic feature.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the two benzyl groups and the methylene protons adjacent to the nitrogen. Due to the molecule's symmetry, a simplified spectrum is anticipated.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 (broad s) | Singlet (broad) | 2H | N-H₂⁺ |
| 7.3-7.5 (m) | Multiplet | 10H | Aromatic (C₆H₅) |
| ~4.2 (s) | Singlet | 4H | Methylene (CH₂) |
Note: The chemical shift of the N-H₂⁺ protons can be highly variable and is dependent on solvent, concentration, and temperature. The signal may also be broad due to quadrupolar relaxation and exchange.
Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is common for non-polar to moderately polar organic molecules. However, for hydrochloride salts, solubility can be a challenge. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often better choices to ensure sufficient concentration for a good signal-to-noise ratio. The acidic protons of the ammonium group may exchange with deuterium from the solvent, leading to a diminished or absent N-H₂⁺ signal.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Similar to the ¹H NMR, the symmetry of this compound simplifies the spectrum.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~132 | Quaternary Aromatic (C) |
| ~130 | Aromatic (CH) |
| ~129 | Aromatic (CH) |
| ~128 | Aromatic (CH) |
| ~50 | Methylene (CH₂) |
Note: The exact chemical shifts can vary depending on the solvent and reference standard used.[1]
The downfield shift of the methylene carbon (~50 ppm) compared to the free base is indicative of the deshielding effect caused by the adjacent positively charged nitrogen atom.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the key feature to observe is the N-H stretching vibration of the ammonium salt, which is distinctly different from the N-H stretch of a secondary amine.
Expected IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2700 (broad) | Strong, Broad | N-H₂⁺ stretching (ammonium salt) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretching |
| ~1400 | Medium | CH₂ bending |
The broad and strong absorption in the 3000-2700 cm⁻¹ region is a hallmark of an ammonium salt and provides strong evidence for the protonation of the nitrogen atom.[2][3][4]
Experimental Protocol: FTIR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically performs a background subtraction. The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the analysis will focus on the protonated molecule (the cation).
Under collision-induced dissociation (CID), protonated dibenzylamine undergoes characteristic fragmentation. A notable and somewhat unexpected fragmentation pathway involves the loss of ammonia, resulting in an ion at m/z 181.[5] This rearrangement has been rationalized to occur through an ion/neutral complex of a benzyl cation and benzylamine.[5]
Expected Mass Spectral Data (ESI+):
| m/z | Identity |
| 198 | [M+H]⁺ (protonated dibenzylamine) |
| 181 | [M+H - NH₃]⁺ |
| 106 | [C₇H₈N]⁺ |
| 91 | [C₇H₇]⁺ (benzyl cation/tropylium ion) |
The base peak in the mass spectrum of the free base is often the benzyl cation at m/z 91, formed by the cleavage of the C-N bond.[6][7] The fragmentation of the protonated species provides more detailed structural information.[5]
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by selecting the parent ion (m/z 198) and subjecting it to collision-induced dissociation.
-
-
Data Processing: The mass spectrum is analyzed to identify the molecular ion and the major fragment ions.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the Spectroscopic Characterization of this compound.
Conclusion
The multifaceted approach of combining NMR, IR, and MS spectroscopy provides a robust and definitive characterization of this compound. The data presented in this guide, along with the underlying principles and experimental protocols, serve as a valuable resource for scientists and researchers. The key to a successful analysis lies not only in acquiring high-quality data but also in understanding the subtle yet significant spectral changes that occur upon the formation of the hydrochloride salt from its free base. This integrated spectroscopic approach ensures the structural integrity and purity of the compound, which is paramount in research and development.
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An In-depth Technical Guide to the Safe Handling of Dibenzylamine Hydrochloride
Introduction
Dibenzylamine hydrochloride (C₁₄H₁₆ClN) is the salt of the secondary aromatic amine, dibenzylamine.[1][2] While dibenzylamine itself is a colorless to pale yellow oily liquid[3][4], its hydrochloride salt is typically a powder.[5] This compound and its parent amine are utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[3] Given its classification as a hazardous substance, a comprehensive understanding of its safety and handling protocols is paramount for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.[6] This guide provides a detailed overview of the hazards associated with this compound and outlines best practices for its safe handling, storage, and emergency response.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary hazards are associated with its corrosivity and toxicity.[7]
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7] |
| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage[7] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[7] |
| Hazardous to the Aquatic Environment, Long-term | Category 1 | H410: Very toxic to aquatic life with long lasting effects[3][7] |
This table summarizes the primary GHS classifications for dibenzylamine, which are expected to be highly relevant for its hydrochloride salt.
1.1. Toxicological Profile
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.
-
Ingestion: Harmful if swallowed, and can cause chemical burns within the oral cavity and gastrointestinal tract.[6][8] Ingestion can lead to severe swelling and damage to delicate tissues, with a risk of perforation.[8]
-
Skin Contact: Causes severe skin burns and irritation.[7][9] Prolonged contact may lead to redness, swelling, and blistering.[6] It may also be harmful if absorbed through the skin.[10]
-
Eye Contact: Causes serious eye damage, with the potential for irreversible injury and blindness.[5][6][7][8] Vapors and mists can also be extremely irritating.[6]
-
Inhalation: Can cause irritation to the respiratory tract.[1][10] Inhaling fumes or mists may lead to coughing, shortness of breath, and potential lung damage.[3][5][6]
1.2. Physical and Chemical Hazards
While this compound is a solid, its parent compound, dibenzylamine, is a combustible liquid.[8] The hydrochloride salt is not considered a significant fire risk; however, containers may burn in a fire, emitting poisonous fumes. Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[8]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.
2.1. Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[10] A chemical fume hood is required to minimize inhalation exposure.[8][11][12]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[10][11]
2.2. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[13][14] | Protects against splashes and dust particles that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and additional protective clothing as needed to prevent skin contact.[11][13] | Prevents skin burns and absorption of the chemical. Contaminated clothing should be removed immediately and washed before reuse.[10] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used if ventilation is inadequate or if dust/aerosols are generated.[8][11][13][14] | Prevents irritation and damage to the respiratory tract from inhaling dust or aerosols. |
Workflow for Donning and Doffing PPE
Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
3.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[11] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[10][11] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[11] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air and keep them in a position comfortable for breathing.[13] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[10] Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water.[13] Do NOT induce vomiting.[3][11] If the victim is conscious, give them a couple of glasses of water to drink.[10] Seek immediate medical attention.[10][11] |
Emergency Response Flowchart
Caption: Decision-making flowchart for emergency response to an exposure incident.
3.2. Spill Cleanup Protocol
Proper cleanup of a this compound spill is necessary to prevent further exposure and environmental contamination.
-
Minor Spill:
-
Ensure adequate ventilation and wear appropriate PPE.[14][15]
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[11] Avoid generating dust.[16]
-
For spills dissolved in a solvent, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[10][17] Do not use combustible materials like paper towels.[17]
-
Collect the absorbent material and place it in a sealed container for disposal.[14]
-
Clean the spill area with soap and water.[18]
-
-
Major Spill:
Storage and Disposal
4.1. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[6]
4.2. Disposal
-
This compound waste is considered hazardous waste.[14]
-
Disposal must be conducted in accordance with all local, regional, and national regulations.[5]
-
Do not allow the chemical to enter drains or waterways, as it is very toxic to aquatic life.
-
Dispose of contaminated packaging in the same manner as the unused product.[14]
Conclusion
This compound is a valuable chemical intermediate, but it poses significant health and environmental risks if not handled correctly. By adhering to the principles of hazard identification, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers and scientists can work with this compound safely and effectively. The causality behind these protocols is rooted in the inherent corrosive and toxic properties of the chemical, and their implementation is a self-validating system for ensuring laboratory safety.
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Material Safety Data Sheet - 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride. Cole-Parmer. [Link]
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Methodological & Application
Synthesis of Dibenzylamine Hydrochloride via Solvent-Free Reductive Amination
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of dibenzylamine hydrochloride from benzylamine and benzaldehyde. The described method utilizes a solvent-free reductive amination pathway, offering an efficient and straightforward approach to producing this valuable secondary amine salt. The protocol details the reaction mechanism, step-by-step experimental procedures, purification via recrystallization, and methods for analytical characterization. Emphasis is placed on the causality behind experimental choices, safety protocols, and data interpretation to ensure reproducibility and high-purity yields for researchers in organic synthesis and pharmaceutical development.
Introduction and Significance
Dibenzylamine is a secondary amine of significant interest in medicinal chemistry and organic synthesis.[1] Its structural motif is a key component in various pharmacologically active compounds and serves as a versatile intermediate.[2][3] The hydrochloride salt of dibenzylamine is often preferred due to its crystalline nature, enhanced stability, and ease of handling compared to the oily free base.[4]
Common synthetic routes to dibenzylamine include the reaction of benzylamine with benzyl chloride or the catalytic hydrogenation of benzonitrile.[1][5] However, these methods can suffer from drawbacks such as the formation of byproducts (e.g., tribenzylamine), harsh reaction conditions, or the use of expensive catalysts.[5]
The protocol outlined herein details a reductive amination approach, which is considered one of the most effective methods for preparing complex amines, particularly within the pharmaceutical industry.[6] This specific procedure involves the reaction of benzylamine with benzaldehyde to form an intermediate imine, which is subsequently reduced in a one-pot, solvent-free environment, providing a more accessible and efficient synthetic pathway.[6]
Reaction Mechanism: Reductive Amination
The synthesis proceeds via a two-step mechanism: imine formation followed by reduction. This approach is highly efficient as it drives the reaction toward the desired secondary amine.
-
Imine Formation: Benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This forms an unstable hemiaminal intermediate, which rapidly dehydrates to yield the stable N-benzylidenebenzylamine imine. The use of a mild acid catalyst, such as p-toluenesulfonic acid (PTSA), facilitates the dehydration step by protonating the hydroxyl group of the hemiaminal, making it a better leaving group (water).[6]
-
Imine Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. Sodium borohydride (NaBH₄) is an excellent reducing agent for this transformation due to its selectivity for imines and aldehydes, providing a hydride (H⁻) to the electrophilic carbon of the imine.
-
Acidification: Finally, the resulting dibenzylamine (a liquid free base) is treated with concentrated hydrochloric acid. The lone pair of electrons on the nitrogen atom accepts a proton from HCl, forming the stable, solid this compound salt.
The overall reaction is as follows:
C₆H₅CHO + C₆H₅CH₂NH₂ → [C₆H₅CH=NCH₂C₆H₅] → (C₆H₅CH₂)₂NH → (C₆H₅CH₂)₂NH₂⁺Cl⁻
Below is a diagram illustrating the mechanistic pathway.
Caption: Mechanism of this compound synthesis.
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis. All operations involving volatile or corrosive chemicals must be performed in a certified chemical fume hood.
3.1. Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity (5 mmol) | Notes |
| Benzaldehyde | 106.12 | 0.51 mL (0.53 g) | Purity ≥ 99% |
| Benzylamine | 107.15 | 0.55 mL (0.54 g) | Purity ≥ 99% |
| p-Toluenesulfonic acid (PTSA) | 172.20 | 0.86 g | Can be monohydrate |
| Sodium borohydride (NaBH₄) | 37.83 | 0.19 g | Handle with care, moisture-sensitive |
| Ethyl acetate (EtOAc) | 88.11 | ~40 mL | ACS grade |
| 5% Sodium bicarbonate (NaHCO₃) | 84.01 | 20 mL | Aqueous solution |
| Anhydrous potassium carbonate (K₂CO₃) | 138.21 | ~2-3 g | For drying |
| Ethanol (EtOH) | 46.07 | ~20 mL | 200 proof |
| Concentrated hydrochloric acid (HCl) | 36.46 | ~0.5 mL | ~12 M, 37% w/w |
3.2. Equipment
-
Mortar and pestle
-
1 mL syringes and needles
-
50 mL and 100 mL beakers
-
Separatory funnel (100 mL)
-
Erlenmeyer flasks (25 mL, 50 mL)
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner or Hirsch funnel)
-
Filter paper
-
Glass stirring rod, spatula
-
Melting point apparatus
3.3. Step-by-Step Synthesis Workflow
The following diagram provides a high-level overview of the experimental workflow.
Caption: Step-by-step workflow for the synthesis.
3.3.1. Imine Formation and Reduction [6]
-
Reagent Addition: In a clean, dry mortar, add benzaldehyde (0.51 mL, 5 mmol) and benzylamine (0.55 mL, 5 mmol) using separate 1 mL syringes.
-
Grinding: Gently grind the mixture with a pestle. Over approximately 15 minutes, the liquid mixture will transform into a thick, slushy solid, indicating the formation of the imine.
-
Reducer Preparation: On a watch glass, weigh and thoroughly mix p-toluenesulfonic acid (0.86 g, 5 mmol) and sodium borohydride (0.19 g, 5 mmol) using a glass rod.
-
Reduction: Add the solid PTSA/NaBH₄ mixture to the mortar containing the imine. Continue to gently grind the combined solids for an additional 25-30 minutes to facilitate the reduction.
3.3.2. Workup and Isolation of Dibenzylamine Free Base [6]
-
Quenching: Transfer the resulting solid mixture into a 100 mL beaker using a spatula. Rinse the mortar and pestle with 20 mL of 5% NaHCO₃ solution, adding the rinse to the beaker. This step neutralizes the PTSA catalyst.
-
Extraction: Transfer the slurry to a 100 mL separatory funnel. Add 20 mL of ethyl acetate and shake vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain and discard the lower aqueous layer. Transfer the upper organic (ethyl acetate) layer to a 50 mL Erlenmeyer flask.
-
Drying: Dry the organic layer by adding one or two scoops of anhydrous potassium carbonate and swirling the flask. The solution should become clear as the drying agent absorbs residual water.
-
Solvent Removal: Gravity filter the dried solution into a pre-weighed 50 mL round-bottom flask. Concentrate the solution to an oil using a rotary evaporator to remove the ethyl acetate.
3.3.3. Formation and Purification of this compound [6]
-
Salt Formation: Remove the flask from the rotary evaporator and weigh it to determine the crude yield of the dibenzylamine free base. Dissolve the resulting oil in 5 mL of ethanol. Transfer this solution to a 25 mL Erlenmeyer flask.
-
Precipitation: While gently swirling the flask, add 0.5 mL of concentrated HCl dropwise. A white precipitate of this compound should form immediately.
-
Crude Isolation: Collect the crude crystals by vacuum filtration using a Büchner or Hirsch funnel. Keep the vacuum on for several minutes to pull the flask dry.
-
Recrystallization: Transfer the crude solid to a 25 mL Erlenmeyer flask and add a minimal amount of hot ethanol (~10-15 mL) to dissolve the crystals completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol (1-2 mL). Allow the crystals to air dry completely on the funnel or on a watch glass.
-
Final Analysis: Once dry, weigh the final product to calculate the percent yield and measure its melting point.
Characterization and Expected Results
-
Appearance: Purified this compound should be a white crystalline solid.
-
Yield: The theoretical yield is 1.17 g (5 mmol). Typical yields for this procedure range from 60-80%.
-
Melting Point: The literature melting point of this compound is approximately 256-260 °C. A sharp melting range close to this value indicates high purity.
-
Spectroscopic Analysis: The identity of the product can be unequivocally confirmed using standard spectroscopic methods.
-
FTIR (ATR): Expect to see a broad peak from 2800-2400 cm⁻¹ corresponding to the N-H⁺ stretch of the ammonium salt, and C-H stretches around 3000 cm⁻¹.
-
¹³C NMR: Spectral data for this compound is available in public databases for comparison.[7]
-
Safety Precautions and Waste Management
5.1. Reagent Handling
-
Benzylamine: Corrosive and toxic. Causes severe skin burns and eye damage.[8][9] Harmful if swallowed or in contact with skin.[9] Always handle in a fume hood and wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[8][9]
-
Dibenzylamine: Avoid contact with skin and eyes.[10][11] Wear suitable protective clothing.[10] Store in a tightly closed container in a cool, dry, well-ventilated area.[11]
-
Benzaldehyde: Combustible liquid and harmful if swallowed.
-
Sodium Borohydride: Flammable solid that reacts with water or acids to produce flammable hydrogen gas. Keep away from water and acids except during controlled quenching.
-
Concentrated HCl: Highly corrosive. Causes severe burns. Handle with extreme care in a fume hood.
5.2. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove contaminated clothing.[8][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[8][9] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[9][11]
5.3. Waste Disposal All chemical waste must be handled in accordance with local, state, and federal regulations.[12]
-
Organic Waste: Collect all organic filtrates and solvent waste in a designated halogenated or non-halogenated waste container as appropriate.
-
Aqueous Waste: The neutralized aqueous layer from the workup can typically be disposed of down the drain with copious amounts of water, but local regulations should be confirmed first.
Conclusion
This application note details an effective and reproducible solvent-free protocol for synthesizing this compound. By explaining the underlying chemical principles and providing a clear, step-by-step workflow, this guide serves as a reliable resource for researchers requiring a high-purity supply of this important synthetic intermediate. Adherence to the described safety protocols is critical for the safe execution of this synthesis.
References
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Chemistry Online (2023). Preparation of this compound. Available at: [Link]
-
Loba Chemie (2016). BENZYLAMINE FOR SYNTHESIS MSDS. Available at: [Link]
-
Nano Seeker Pro (n.d.). Dibenzylamine: A Deep Dive into its Chemical Properties and Synthesis. Available at: [Link]
- Google Patents (2015). CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride.
- Google Patents (2015). CN104744265A - Synthesis process of dibenzylamine.
-
PrepChem.com (n.d.). Synthesis of benzylamine hydrochloride. Available at: [Link]
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Wikipedia (n.d.). Dibenzylamine. Available at: [Link]
- Google Patents (2007). EP1375470B1 - Process for the preparation of colourless dibenzylamine.
-
ResearchGate (1981). Pressure synthesis of dibenzylamine from benzylamine and benzyl alcohol. Available at: [Link]
-
University of Durham (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Available at: [Link]
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SpectraBase (n.d.). Dibenzylamine, hydrochloride - 13C NMR. Available at: [Link]
- Google Patents (2013). RU2496770C2 - Method of producing n-benzylidene benzylamine.
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Reddit (2023). How to purify Benzylamine?. Available at: [Link]
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Reductive Amination of Benzaldehyde: A Detailed Protocol for the Synthesis of Dibenzylamine Hydrochloride
Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of dibenzylamine hydrochloride via the reductive amination of benzaldehyde. The procedure detailed within is a robust, one-pot reaction utilizing benzaldehyde and benzylamine as precursors, followed by reduction with sodium borohydride and subsequent conversion to the hydrochloride salt. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the reaction mechanism, safety protocols, and methods for product validation to ensure scientific integrity and reproducibility.
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing one of the most efficient methods for forming carbon-nitrogen bonds.[1][2] This powerful transformation converts aldehydes or ketones into amines through an intermediate imine, which is subsequently reduced.[1][2][3] A significant portion of amines synthesized within the pharmaceutical industry are produced via this reaction due to its versatility and reliability.[1]
This protocol focuses on the synthesis of dibenzylamine, a secondary amine, which is a valuable building block and intermediate in the synthesis of various fine chemicals and pharmaceuticals. The synthesis proceeds through the reaction of benzaldehyde with benzylamine to form an N-benzylidenebenzylamine intermediate. This imine is then reduced in situ using sodium borohydride (NaBH₄), a mild and selective reducing agent that is both cost-effective and safer to handle than many alternatives like sodium cyanoborohydride.[4][5][6] Finally, the purified dibenzylamine free base is converted to its more stable and easily handled hydrochloride salt.
Reaction Mechanism
The reductive amination process occurs in two principal stages within a single reaction vessel: imine formation and subsequent reduction.
-
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (benzylamine) on the electrophilic carbonyl carbon of benzaldehyde. This forms a transient hemiaminal intermediate.
-
Dehydration: The hemiaminal, being unstable, readily undergoes dehydration (loss of a water molecule) to form a stable imine (specifically, N-benzylidenebenzylamine). This step is often favored by conditions that remove water from the equilibrium.[2]
-
Reduction: The C=N double bond of the imine is then reduced by a hydride source, in this case, sodium borohydride (NaBH₄). The hydride ion (H⁻) attacks the electrophilic carbon of the imine, breaking the π-bond and forming the new C-H bond. A subsequent workup with a protic source neutralizes the resulting nitrogen anion to yield the final secondary amine, dibenzylamine.
Diagram of the Reaction Mechanism:
Caption: Reaction mechanism for the reductive amination of benzaldehyde.
Experimental Protocol
This protocol is designed for the synthesis of dibenzylamine, which is then converted to its hydrochloride salt.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Purpose |
| Benzaldehyde | C₇H₆O | 106.12 | 5.0 mmol (0.51 mL) | Carbonyl source |
| Benzylamine | C₇H₉N | 107.15 | 5.0 mmol (0.55 mL) | Amine source |
| Sodium Borohydride | NaBH₄ | 37.83 | 5.0 mmol (0.19 g) | Reducing agent |
| Methanol | CH₃OH | 32.04 | ~20 mL | Reaction solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~40 mL | Extraction solvent |
| 5% Sodium Bicarbonate | NaHCO₃(aq) | 84.01 | ~20 mL | Aqueous wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |
| Concentrated HCl | HCl | 36.46 | ~0.5 mL | Salt formation |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~10 mL | Precipitation |
| Equipment | ||||
| 50 mL Round-bottom flask | 1 | Reaction vessel | ||
| Magnetic stir bar & plate | 1 | Agitation | ||
| Ice bath | 1 | Temperature control | ||
| Separatory funnel | 1 | Liquid-liquid extraction | ||
| Rotary evaporator | 1 | Solvent removal | ||
| Buchner funnel & flask | 1 | Filtration |
Step-by-Step Procedure
Scientist's Note: Sodium borohydride is capable of reducing the starting benzaldehyde.[7] Therefore, it is crucial to allow sufficient time for the imine to form before introducing the reducing agent to maximize the yield of the desired product.[6][7]
Part A: Synthesis of Dibenzylamine
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add benzaldehyde (5.0 mmol, 0.51 mL) and benzylamine (5.0 mmol, 0.55 mL) in approximately 10 mL of methanol.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, dissolve sodium borohydride (5.0 mmol, 0.19 g) in ~5 mL of cold methanol.
-
Slowly add the sodium borohydride solution dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
Rationale: The addition should be slow to control the exothermic reaction and prevent the unwanted reduction of benzaldehyde.
-
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
Part B: Work-up and Isolation of Dibenzylamine
-
Carefully quench the reaction by slowly adding ~10 mL of deionized water to decompose any excess NaBH₄.
-
Reduce the volume of the solvent to approximately one-third using a rotary evaporator.
-
Transfer the resulting aqueous mixture to a separatory funnel and extract the product with ethyl acetate (2 x 20 mL).[1]
-
Combine the organic layers and wash with 20 mL of 5% sodium bicarbonate solution, followed by 20 mL of brine.
-
Rationale: The bicarbonate wash removes any acidic impurities.
-
-
Dry the organic layer over anhydrous sodium sulfate, then gravity filter the solution into a pre-weighed round-bottom flask.[1]
-
Remove the ethyl acetate solvent using a rotary evaporator to yield dibenzylamine as a colorless to pale yellow oil.[1]
Part C: Formation of this compound
-
Dissolve the crude dibenzylamine oil in approximately 10 mL of diethyl ether.
-
While stirring, add concentrated hydrochloric acid dropwise (~0.5 mL) until no further precipitation is observed. A white solid should form immediately.[1]
-
Cool the mixture in an ice bath for 15 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the product in a vacuum oven or desiccator to a constant weight.
Diagram of the Experimental Workflow:
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- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Protocol for the Purification of Dibenzylamine Hydrochloride by Recrystallization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, field-proven protocol for the purification of Dibenzylamine hydrochloride via recrystallization. The following guide is structured to provide not only a step-by-step methodology but also the underlying scientific principles and troubleshooting advice to ensure a high-purity final product. This protocol is designed for professionals in research and drug development who require a robust and reliable method for obtaining crystalline this compound suitable for further application.
Introduction: The Rationale for Recrystallization
This compound is a valuable intermediate in organic synthesis. The purity of this compound is critical for the successful outcome of subsequent reactions. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[1] As the saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. This process, when executed correctly, can significantly enhance the purity of the target compound.
Compound and Solvent Properties
A thorough understanding of the physical and chemical properties of this compound and the potential recrystallization solvents is paramount for developing an effective purification protocol.
Table 1: Physical and Chemical Properties
| Compound/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | General Solubility |
| Dibenzylamine | 103-49-1 | C₁₄H₁₅N | 197.28 | -26 | 300 | Soluble in ethanol and ether; insoluble in water.[3] |
| This compound | 20455-68-9 | C₁₄H₁₆ClN | 233.74 | 260-262 | N/A | Soluble in alcohols; sparingly soluble in cold water. |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | -114.1 | 78.37 | Miscible with water and many organic solvents. |
| Isopropanol | 67-63-0 | C₃H₈O | 60.10 | -89 | 82.6 | Miscible with water and many organic solvents. |
| Water | 7732-18-5 | H₂O | 18.02 | 0 | 100 | Universal polar solvent. |
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all chemicals used.
-
This compound is irritating to the eyes, respiratory system, and skin.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[4]
Experimental Protocol
This protocol details the recrystallization of this compound using an ethanol-water solvent system. This mixed solvent system is effective because this compound is soluble in hot ethanol and less soluble in water, which acts as an anti-solvent.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Step-by-Step Recrystallization Procedure
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 20-25 mL) to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring. The goal is to dissolve the solid completely. Add more ethanol in small portions if necessary, aiming for a saturated solution at the boiling point of the solvent.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial for removing particulate matter that would otherwise be trapped in the crystals.
-
To do this, pre-heat a funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
-
Crystallization:
-
Once a clear, saturated solution is obtained, remove it from the heat.
-
Slowly add deionized water dropwise to the hot solution while stirring until a faint cloudiness (turbidity) persists. This indicates the point of incipient crystallization.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture (e.g., 1:1 v/v) to remove any residual mother liquor containing impurities. It is important to use a minimal amount of cold solvent to avoid significant loss of the product.[1]
-
-
Drying:
-
Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Troubleshooting
Table 2: Common Recrystallization Issues and Solutions
| Problem | Potential Cause | Solution |
| Oiling Out (formation of an oily layer instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Add a small amount of the primary solvent (ethanol) to the hot solution to decrease saturation. Ensure a slower cooling rate. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is inhibited. | Reheat the solution to evaporate some of the solvent. Scratch the inside of the flask with a glass rod to provide a surface for nucleation. Add a seed crystal of pure this compound. |
| Low Yield | Too much solvent was used, the cooling was not sufficient, or the crystals were washed with too much or warm solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Wash the crystals with a minimal amount of ice-cold solvent.[1] |
| Colored Impurities in Crystals | The impurities were not effectively removed. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Purity Assessment
The purity of the recrystallized this compound should be assessed to validate the effectiveness of the purification process.
-
Melting Point Analysis: A sharp melting point range close to the literature value (260-262 °C) is a good indicator of high purity.[4] Impurities will typically broaden and depress the melting point range.
-
Spectroscopic Methods:
-
Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a compound and quantifying any impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used as a quick and simple method to qualitatively assess the purity of the recrystallized product against the crude material.
-
Conclusion
This application note provides a detailed and robust protocol for the purification of this compound by recrystallization. By carefully selecting the solvent system, controlling the experimental parameters, and understanding the potential challenges, researchers can consistently obtain high-purity crystalline material. The principles and techniques described herein are broadly applicable to the purification of other amine hydrochlorides and solid organic compounds, making this a valuable guide for any chemistry laboratory focused on synthesis and purification.
References
- Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1996). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Prentice Hall.
-
ChemBK. (n.d.). N,N-dibenzylamine hydrochloride. Retrieved from [Link]
- Ullmann, F. (2003). Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
PubChem. (n.d.). Dibenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts. (2022, April 7). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Dibenzylamine. Retrieved from [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2018, February 8). Solvent to solubilize Diphenylamine?. Retrieved from [Link]
-
Parvatibai Chowgule College. (n.d.). COURSE STRUCTURE. Retrieved from [Link]
-
University of Calgary. (n.d.). recrystallisation experimental techniques required. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Swarthmore College. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]
-
NIH. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
SpectraBase. (n.d.). Dibenzylamine, hydrochloride. Retrieved from [Link]
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Application Notes: Dibenzylamine Hydrochloride as a Precursor for Amine-Based Organocatalysis
An in-depth guide for researchers, scientists, and drug development professionals on the application of Dibenzylamine Hydrochloride as a stable and effective precursor for amine-based organocatalysis in organic synthesis.
Authored by: A Senior Application Scientist
Abstract
Dibenzylamine (DBA), a secondary amine characterized by its two bulky benzyl substituents, presents significant potential as an organocatalyst for a variety of organic transformations. However, its liquid state, ammoniacal odor, and potential for degradation make it cumbersome for direct laboratory use.[1][2] this compound (DBA·HCl), its crystalline salt, offers a superior alternative as a stable, weighable, and odorless solid precursor. This guide details the conversion of the inactive hydrochloride salt into the catalytically active free base in situ and provides protocols for its application in key carbon-carbon bond-forming reactions. We will explore the mechanistic rationale behind its use and provide detailed experimental workflows, underscoring the practical advantages of using the hydrochloride form for enhanced reproducibility and convenience in research and development settings.
Introduction: The Strategic Advantage of this compound
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Within this field, secondary amines are a privileged class of catalysts, capable of activating substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions.
Dibenzylamine (DBA) is a secondary amine with the formula (C₆H₅CH₂)₂NH.[3] Its two benzyl groups impart significant steric bulk around the nitrogen atom, a feature that can be exploited to influence the stereochemical outcome of reactions. While the free base is the active catalyst, it is a colorless to light yellow oily liquid that is less convenient to handle and store.[1][4]
This compound (CAS: 20455-68-9) is the corresponding ammonium salt.[3] Its primary advantage lies in its solid, crystalline nature, which allows for precise weighing and straightforward handling, eliminating the challenges associated with volatile or viscous liquids. It serves as an excellent "pre-catalyst," readily converted to the active dibenzylamine free base under mild basic conditions within the reaction vessel. This in situ generation ensures that the active catalyst is freshly available for the reaction, enhancing consistency and simplifying experimental setup.
Key Properties of Dibenzylamine and its Hydrochloride Salt:
| Property | Dibenzylamine (Free Base) | This compound (Salt) |
| CAS Number | 103-49-1[3] | 20455-68-9[3] |
| Molecular Formula | C₁₄H₁₅N[5] | C₁₄H₁₅N·HCl |
| Molecular Weight | 197.28 g/mol [5] | 233.74 g/mol |
| Appearance | Colorless to light yellow oily liquid[1][4] | White to off-white crystalline solid |
| Boiling Point | 300 °C[4] | Not Applicable |
| Solubility | Soluble in ethanol, ether, benzene[1][4] | Soluble in polar solvents like methanol, water |
Core Principle: In Situ Generation of the Active Catalyst
The foundational step for utilizing this compound in catalysis is the liberation of the free amine. This is a simple acid-base reaction where a non-nucleophilic base is added to the reaction mixture to neutralize the hydrogen chloride, releasing the catalytically active dibenzylamine.
Equation: (C₆H₅CH₂)₂NH₂⁺Cl⁻ + Base → (C₆H₅CH₂)₂NH + [Base-H]⁺Cl⁻
The choice of base is critical; it must be strong enough to deprotonate the ammonium salt but should not interfere with the primary reaction (e.g., by acting as a competing nucleophile). Common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[6]
Caption: In situ activation of the Dibenzylamine catalyst from its hydrochloride salt.
Application & Protocols: C-C Bond Formation
Dibenzylamine, once liberated, is an effective catalyst for reactions proceeding through enamine intermediates. Its steric bulk can play a crucial role in directing the approach of electrophiles.
Michael Addition Reactions
The conjugate addition of a nucleophile (like a ketone or aldehyde) to an α,β-unsaturated carbonyl compound is a fundamental C-C bond-forming reaction. Dibenzylamine can catalyze this transformation by forming a nucleophilic enamine intermediate with the donor carbonyl compound.
Mechanism Overview:
-
Catalyst Activation: DBA·HCl is deprotonated by a base.
-
Enamine Formation: The active DBA catalyst reacts with a ketone/aldehyde to form an enamine.
-
Nucleophilic Attack: The enamine attacks the Michael acceptor (e.g., an enone).
-
Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the DBA catalyst.
Caption: Catalytic cycle for a DBA-catalyzed Michael addition reaction.
Protocol: Dibenzylamine-Catalyzed Michael Addition
This protocol describes a general procedure for the addition of cyclohexanone to trans-chalcone.
Materials:
-
This compound (DBA·HCl)
-
Cyclohexanone (Michael Donor)
-
trans-Chalcone (Michael Acceptor)
-
Triethylamine (TEA) (Base)
-
Toluene (Solvent)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add trans-chalcone (1.0 mmol, 208 mg), this compound (0.1 mmol, 23.4 mg, 10 mol%), and toluene (10 mL).
-
Add cyclohexanone (2.0 mmol, 206 µL) to the mixture.
-
Add triethylamine (0.12 mmol, 17 µL) to the stirring suspension. The solid DBA·HCl should dissolve as the free base is formed.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, quench the reaction by adding 10 mL of 1M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.
Causality Behind Choices:
-
Catalyst Loading (10 mol%): This is a typical loading for organocatalytic reactions, balancing reaction rate with cost and ease of removal.
-
Excess Nucleophile (2.0 equiv): Using an excess of the ketone donor can help drive the reaction to completion.
-
Solvent (Toluene): A non-polar aprotic solvent is often suitable for enamine catalysis, minimizing side reactions.
-
Base (TEA): Triethylamine is a convenient organic base that is strong enough to deprotonate the catalyst without interfering in the reaction.
Application in Drug Development: Synthesis of N-Benzylic Heterocycles
While DBA·HCl acts as a catalyst precursor, dibenzylamine itself is a crucial substrate and building block in pharmaceutical synthesis.[1] For instance, N-benzylic heterocycles are common motifs in drug candidates.[8] The debenzylation of N,N-dibenzyl protected amines is a key step in many synthetic routes.[7][9] Understanding the stability and reactivity of the dibenzylamino group is therefore critical.
Protocol: Selective Mono-Debenzylation via Catalytic Transfer Hydrogenation
This protocol, adapted from established methods, demonstrates the removal of one benzyl group from a dibenzylamine derivative, a common final step in API synthesis.[7][9]
Materials:
-
A substrate containing a dibenzylamine moiety (1.0 mmol)
-
10% Palladium on Carbon (Pd/C) (100 mg, ~10 wt%)
-
Ammonium formate (HCOONH₄) (3.0 mmol)
-
Methanol (MeOH) (20 mL)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
In a 50 mL round-bottom flask, combine the dibenzylamine-containing substrate (1.0 mmol), ammonium formate (3.0 mmol), 10% Pd/C (100 mg), and methanol (20 mL).
-
Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere for 15-30 minutes. The reaction is typically fast.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with an additional 5 mL of methanol.
-
Combine the filtrates and concentrate to dryness under reduced pressure.
-
To the resulting residue, add MTBE (10 mL) and stir. The desired monobenzylated amine product, often an ammonium formate salt, may precipitate.
-
Filter the solid product and wash with cold MTBE to yield the purified secondary amine.
Sources
- 1. Dibenzylamine | 103-49-1 [chemicalbook.com]
- 2. Dibenzylamine | C14H15N | CID 7656 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcr.info [ijcr.info]
Introduction: The Strategic Role of Dibenzylamine in Modern Pharmaceutical Synthesis
An In-Depth Guide to the Application of Dibenzylamine Hydrochloride in Pharmaceutical Intermediate Synthesis
Dibenzylamine, a secondary amine featuring two benzyl groups attached to a nitrogen atom, and its hydrochloride salt, are pivotal intermediates in the landscape of pharmaceutical development.[1] While seemingly a simple molecule, its true value lies in its versatility. It serves not only as a robust protecting group for primary and secondary amines but also as a versatile precursor for other key intermediates and as a reactive handle in advanced, efficiency-driven synthetic strategies.[2][3] The benzyl groups impart specific steric and electronic properties that chemists can exploit to direct reaction pathways, enhance stability, and achieve desired stereochemical outcomes.[4]
This guide provides an in-depth exploration of the multifaceted applications of dibenzylamine and its hydrochloride salt in the synthesis of pharmaceutical intermediates. Moving beyond simple procedural lists, we will delve into the causality behind experimental choices, offering detailed protocols grounded in authoritative literature for researchers, scientists, and drug development professionals. We will explore its classical role in amine protection, its modern application in direct functionalization strategies that bypass traditional deprotection steps, and its use as a foundational building block for other critical reagents.
Part 1: The Dibenzyl Group as a Robust Amine Protection Strategy
The nucleophilic nature of primary and secondary amines often necessitates protection to prevent undesired side reactions during multi-step syntheses.[2] The N,N-dibenzyl group is a highly effective protecting group due to its steric bulk and its stability across a wide range of reaction conditions, including exposure to non-acidic bases, organometallic reagents, and some oxidizing/reducing agents.[5] Its removal, typically via catalytic hydrogenolysis, is clean and efficient, liberating the free amine under relatively mild conditions.[3][6]
Workflow: The Protection-Deprotection Cycle
The strategic use of the dibenzyl protecting group follows a logical sequence: introduction onto a nucleophilic amine, execution of desired chemical transformations on other parts of the molecule, and finally, selective removal of the dibenzyl group to reveal the amine.
Caption: General workflow for using the dibenzyl group in synthesis.
Experimental Protocols
This protocol describes the protection of a primary amine by reacting it with benzaldehyde to form an imine, which is subsequently reduced in situ to the dibenzylamine. This method avoids the use of alkyl halides.[5]
Rationale: Reductive amination offers a milder alternative to direct alkylation with benzyl halides. The choice of a mild reducing agent like sodium borohydride (NaBH₄) is crucial to selectively reduce the imine intermediate without affecting other sensitive functional groups, such as esters or ketones.[7]
Step-by-Step Procedure:
-
Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Add benzaldehyde (2.2 eq) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the Schiff base (imine).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The portion-wise addition is a critical safety measure to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N,N-dibenzylated amine.
This is the most common method for removing benzyl-type protecting groups. It involves the use of hydrogen gas and a palladium catalyst to cleave the C-N bonds.[3][6]
Rationale: Palladium on carbon (Pd/C) is an excellent catalyst for hydrogenolysis due to its high activity and selectivity. The reaction is typically clean, with toluene and the deprotected amine as the primary products. The addition of an acid (like HCl) can sometimes prevent catalyst poisoning by the product amine, forming the amine hydrochloride salt directly.[5]
Step-by-Step Procedure:
-
Setup: In a flask suitable for hydrogenation, dissolve the dibenzyl-protected amine (1.0 eq) in a solvent like ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight). Caution: Pd/C can be pyrophoric and should be handled with care, preferably under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 1-4 atm or as required) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite® pad with the catalyst may be pyrophoric and should not be allowed to dry completely in the air. It should be quenched with water.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. If an acid was used, the product will be the corresponding amine salt.
Part 2: Application in the Stereoselective Synthesis of β-Lactam Pseudopeptides
The dibenzyl protecting group has been instrumental in the synthesis of complex pharmaceutical scaffolds. A notable example is its application in the stereoselective preparation of β-lactam-containing pseudopeptides via the Mitsunobu reaction.[3]
In this synthesis, a dibenzyl-protected serine-containing dipeptide is subjected to intramolecular cyclization. The steric bulk of the dibenzyl group is crucial for directing the stereochemical outcome of the ring closure, leading to the desired product with high diastereoselectivity.[3]
Caption: Synthesis of β-Lactam Pseudopeptides using a dibenzyl-protected precursor.
Quantitative Data: Diastereoselectivity in β-Lactam Formation
The choice of protecting group and solvent significantly impacts the yield and diastereomeric ratio (dr) of the cyclization reaction. The dibenzyl group consistently provides superior results compared to other protecting groups.
| Entry | Dipeptide Precursor (Protected Serine) | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N,N-Dibenzyl-Ser-Phe-OBn | THF | 91% | >20:1 |
| 2 | N-Boc-N-Bn-Ser-Phe-OBn | THF | 45% | 5:1 |
| 3 | N,N-Dibenzyl-Ser-Tyr(Bn)-OBn | THF | 85% | >20:1 |
Table adapted from data presented in the synthesis of β-lactam pseudopeptides.[3]
Part 3: Direct Functionalization of N-Benzylamines: A Paradigm Shift
Recent advancements in synthetic methodology have begun to treat protecting groups not as passive spectators but as active participants in chemical transformations. This approach, which leverages a protecting group as a handle for direct functionalization, dramatically improves synthetic efficiency by eliminating separate deprotection and subsequent reaction steps.[2]
A prime example is the direct amidation of tertiary N-benzylamines. This method allows for the one-step conversion of a stable, "protected" amine into a valuable amide product, which is particularly useful in the late-stage synthesis of complex Active Pharmaceutical Ingredients (APIs).[2]
Proposed Mechanism: Iodide-Mediated Amidation
The reaction is thought to proceed through the formation of a highly reactive acyl iodide intermediate. The iodide may also play a role in the debenzylation of the resulting acyl ammonium intermediate, yielding the final amide and benzyl iodide as a byproduct.[2]
Caption: Proposed mechanism for the direct amidation of N-benzylamines.
Protocol 3: General Procedure for Direct Amidation of a Tertiary N-Benzylamine
This protocol provides a general method for converting an N-benzyl protected tertiary amine directly into an amide.[2]
Rationale: The use of sodium iodide in acetonitrile is key to this transformation, likely leveraging the Finkelstein reaction principle where the precipitation of NaCl drives the formation of the more reactive acyl iodide. A non-nucleophilic base like 2,6-lutidine is added to scavenge any HCl generated from the reaction of the acyl chloride with trace water, which could otherwise protonate and deactivate the starting amine.[2]
Step-by-Step Procedure:
-
Reagent Preparation: To a vial, add the tertiary N-benzylamine (1.0 eq), sodium iodide (NaI) (1.5 eq), and 2,6-lutidine (1.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) as the solvent.
-
Initiation: Add the acyl chloride (1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 3-12 hours. Monitor for the consumption of the starting material by LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash with aqueous sodium thiosulfate (to remove excess iodine), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude material by column chromatography to obtain the desired amide product.
Summary and Outlook
This compound and its free base are far more than simple chemical intermediates. They represent a strategic toolkit for the modern synthetic chemist. From the classical, yet indispensable, role as a robust amine protecting group in the synthesis of complex structures like β-lactams to its use in cutting-edge direct functionalization reactions that enhance synthetic efficiency, its applications are both broad and impactful.[2][3] The ability to use the dibenzylamine scaffold as a precursor for other valuable reagents further cements its importance in the pharmaceutical industry.[8][9] Understanding the principles behind its reactivity and the practical details of its application, as outlined in this guide, empowers researchers to design more elegant, efficient, and effective synthetic routes toward the next generation of therapeutics.
References
-
MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available at: [Link]
-
Ataman Kimya. (n.d.). DIBENZYLAMINE. Available at: [Link]
-
Wikipedia. (n.d.). Dibenzylamine. Available at: [Link]
-
ACS Publications. (2024). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available at: [Link]
-
DrugBank. (n.d.). This compound. Available at: [Link]
-
Molbank. (2019). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. NIH. Available at: [Link]
-
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Application Notes and Protocols for Dibenzylamine Hydrochloride as a Derivatization Reagent in GC and HPLC
Abstract
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the theoretical application of dibenzylamine hydrochloride as a derivatization reagent for the analysis of carboxylic acids and potentially other functional groups by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While specific established protocols for this compound are not widely documented in peer-reviewed literature, this guide synthesizes fundamental chemical principles of derivatization to propose robust methodologies. The focus is on leveraging the properties of the dibenzylamine moiety to enhance analyte properties for chromatographic analysis.
Introduction: The Rationale for Derivatization with Dibenzylamine
In chromatographic analysis, not all molecules are created equal. Many compounds, particularly those containing polar functional groups like carboxylic acids, alcohols, and amines, exhibit poor chromatographic behavior.[1][2][3] These issues often manifest as poor volatility, thermal instability leading to degradation in a hot GC inlet, or strong interactions with the stationary phase, resulting in broad, tailing peaks and low sensitivity.[1][2]
Chemical derivatization is a powerful technique used to modify an analyte's chemical structure to make it more amenable to chromatographic analysis.[2] The primary goals of derivatization are:
-
Increased Volatility: For GC analysis, converting polar -COOH, -OH, or -NH2 groups into less polar, bulkier groups reduces intermolecular hydrogen bonding and increases volatility.[1][3]
-
Improved Thermal Stability: Derivatives are often more stable at the high temperatures required for GC analysis.[3]
-
Enhanced Detectability: A derivatizing agent can introduce a chromophore (for HPLC-UV), a fluorophore (for HPLC-Fluorescence), or a group that enhances ionization in a mass spectrometer.[2]
-
Improved Peak Shape and Resolution: By masking polar functional groups, interactions with active sites on the chromatographic column are minimized, leading to sharper, more symmetrical peaks.[1]
Dibenzylamine (C₁₄H₁₅N) is a secondary amine with two benzyl groups attached to a nitrogen atom.[4][5] While not a conventional derivatizing agent, its chemical properties make it a promising candidate for the derivatization of acidic compounds. The hydrochloride salt (C₁₄H₁₅N·HCl) is a stable, solid form of the reagent, making it easy to handle and weigh.[6][7]
Key Advantages of Using Dibenzylamine as a Derivatizing Agent:
-
Introduction of a Strong Chromophore: The two benzyl groups provide strong UV absorbance, making it highly suitable for HPLC with UV detection.
-
Increased Molecular Weight and Volatility for GC: The formation of a dibenzylamide from a carboxylic acid significantly increases the molecular weight, which can shift the retention time away from early-eluting matrix components. The resulting amide is also more volatile and thermally stable than the parent acid.
-
Nucleophilic Reactivity: As a secondary amine, it readily acts as a nucleophile, particularly towards activated carboxylic acids, to form stable amide bonds.[4]
The Chemistry of Derivatization: Amide Formation
The most direct application of dibenzylamine as a derivatizing reagent is the conversion of carboxylic acids into N,N-dibenzylamides. This reaction proceeds via a nucleophilic acyl substitution mechanism. For the reaction to occur efficiently under mild conditions, the carboxylic acid typically needs to be "activated" to make the carbonyl carbon more electrophilic.
Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic nitrogen of dibenzylamine.
Caption: Proposed reaction workflow for derivatizing a carboxylic acid with dibenzylamine using EDC as an activating agent.
Proposed Protocol for Derivatization of Carboxylic Acids
The following protocols are proposed based on standard amide coupling reactions and general derivatization procedures.[8] Optimization will be required for specific analytes and matrices.
Reagent and Sample Preparation
-
This compound Solution (0.1 M): Dissolve 233.7 mg of this compound in 10 mL of a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide).
-
Activating Agent Solution (EDC·HCl, 0.1 M): Dissolve 191.7 mg of EDC·HCl in 10 mL of the same aprotic solvent. Prepare this solution fresh.
-
Base Solution (e.g., Triethylamine, 0.2 M): Add 28 µL of triethylamine to 10 mL of the aprotic solvent. The base is required to neutralize the hydrochloride in the reagent and the HCl generated during the reaction.
-
Sample Preparation: The sample containing the carboxylic acid analyte should be extracted and dried to remove water, as water can hydrolyze the reactive intermediate. A typical starting concentration would be 1 mg/mL in the chosen aprotic solvent.
Derivatization Procedure
-
To a 2 mL autosampler vial, add 100 µL of the prepared sample solution.
-
Add 100 µL of the triethylamine solution and vortex briefly.
-
Add 200 µL of the this compound solution.
-
Add 200 µL of the EDC·HCl solution to initiate the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 60 minutes. Reaction time and temperature are critical parameters that require optimization.
-
After heating, cool the vial to room temperature.
-
The sample is now derivatized. A cleanup step may be necessary depending on the sample matrix and the chromatographic method.
Post-Derivatization Cleanup (Optional)
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) can be performed to remove excess reagents and byproducts.
-
Add 500 µL of water and 500 µL of a water-immiscible solvent (e.g., ethyl acetate or hexane) to the reaction vial.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
The N,N-dibenzylamide derivative, being less polar, will partition into the organic layer.
-
Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection (e.g., hexane for GC, acetonitrile for HPLC).
Caption: Experimental workflow for the proposed derivatization protocol.
Chromatographic Conditions
The chromatographic conditions must be adapted for the analysis of the resulting N,N-dibenzylamide derivatives, which will be significantly less polar and have a higher molecular weight than the parent carboxylic acids.
Gas Chromatography (GC) Conditions
The N,N-dibenzylamide derivatives should be sufficiently volatile for GC analysis.
| Parameter | Proposed Setting | Rationale |
| Injector | Split/Splitless, 280°C | Ensures complete vaporization of the higher molecular weight derivative. |
| Carrier Gas | Helium, Constant Flow 1.2 mL/min | Standard carrier gas for GC-MS. |
| Column | 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms or equivalent) | A standard nonpolar to mid-polar column suitable for a wide range of analytes. |
| Oven Program | Initial 150°C, hold 1 min, ramp at 15°C/min to 320°C, hold 5 min | An initial temperature high enough for the derivative, with a ramp to elute high-boiling compounds. |
| Detector | FID or Mass Spectrometer (MS) | FID provides general-purpose detection. MS allows for mass confirmation of the derivative. |
High-Performance Liquid Chromatography (HPLC) Conditions
HPLC is an excellent technique for these derivatives, especially leveraging the strong UV absorbance of the benzyl groups.
| Parameter | Proposed Setting | Rationale |
| Column | C18, 150mm x 4.6mm, 5µm particle size | Standard reversed-phase column for separating nonpolar to moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase. |
| Gradient | 60% B to 95% B over 10 minutes | A gradient is necessary to elute the nonpolar derivatives effectively. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm or Mass Spectrometer (MS) | 254 nm is a common wavelength for aromatic compounds. MS provides mass confirmation. |
Conclusion and Future Directions
This compound presents a theoretically sound option as a derivatization reagent for carboxylic acids in both GC and HPLC analysis. The introduction of the N,N-dibenzylamide group successfully masks the polar carboxylic acid functionality, increases thermal stability, and incorporates a strong UV chromophore. The protocols outlined in this document provide a comprehensive starting point for method development.
It is critical to emphasize that these are proposed methods. For any specific application, validation is essential, including assessment of reaction yield, linearity, precision, and accuracy. Further research could explore the derivatization of other functional groups, such as alcohols and phenols, with dibenzylamine, potentially through the formation of carbamates or ethers, respectively, although these reactions may require different catalytic systems.
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Application Notes & Protocols: The Strategic Role of Dibenzylamine Hydrochloride in the Synthesis of Advanced Vulcanization Accelerators
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in rubber technology and drug development. This document elucidates the critical function of dibenzylamine and its hydrochloride salt as a precursor in the synthesis of modern, safer vulcanization accelerators. The protocols provided are grounded in established chemical principles and aim to provide a reproducible framework for laboratory and industrial applications.
Introduction: The Imperative for Advanced Accelerators in Rubber Vulcanization
Vulcanization is a fundamental chemical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between individual polymer chains.[1][2] This process, discovered by Charles Goodyear, is essential for manufacturing a vast array of rubber products, from tires to industrial hosing.[1][2] However, sulfur vulcanization, when unassisted, is an impractically slow and inefficient process.[2]
To overcome this, vulcanization accelerators are incorporated into rubber compounds. These chemical agents significantly increase the rate and efficiency of the vulcanization reaction, allowing it to proceed at lower temperatures and in shorter times.[3] The choice of accelerator profoundly influences the final properties of the vulcanized rubber, including its tensile strength, elasticity, and resistance to aging.[1][4]
A significant driver in the evolution of accelerator chemistry has been the need to eliminate harmful byproducts. Traditional accelerators can sometimes form carcinogenic N-nitrosamines during the high-temperature rubber compounding and curing stages.[1] This has led to a strategic shift towards precursors that form "nitrosamine-free" or "low-nitrosamine" accelerators. Dibenzylamine has emerged as a vital chemical intermediate in this regard, serving as a cornerstone for the synthesis of a new generation of safer, high-performance accelerators.[1][5][6]
Dibenzylamine is primarily used to produce dithiocarbamate and thiuram class accelerators, such as Zinc Dibenzyldithiocarbamate (ZBEC) and Tetrabenzylthiuram Disulfide (TBZTD), which offer excellent performance without the associated nitrosamine risk.[1][5][7]
The Chemistry of Dibenzylamine-Derived Accelerators
Dibenzylamine [(C₆H₅CH₂)₂NH] is a secondary amine whose utility as a precursor stems from the reactivity of its nitrogen atom. While the free base is the active component in the synthesis, its hydrochloride salt, Dibenzylamine HCl, is often preferred for its superior stability and ease of handling. In such cases, a preliminary neutralization step with a suitable base is required to liberate the free dibenzylamine for subsequent reactions.
Key Accelerator Classes and Synthesis Pathways
The two primary classes of vulcanization accelerators synthesized from dibenzylamine are dithiocarbamates and thiurams. Their synthesis leverages the nucleophilic nature of the dibenzylamine nitrogen.
-
Dithiocarbamates (e.g., ZBEC): This class of accelerators is formed by the reaction of dibenzylamine with carbon disulfide (CS₂) in the presence of a base, followed by the introduction of a metal salt, typically zinc oxide, to form the stable zinc dithiocarbamate complex.[1][8]
-
Thiurams (e.g., TBZTD): Thiuram disulfides are synthesized through a similar initial reaction between dibenzylamine and carbon disulfide to form a dithiocarbamate salt. This intermediate is then subjected to an oxidation reaction, which couples two dithiocarbamate molecules to form the thiuram disulfide structure.[1][7]
The general pathway from the precursor to the final accelerator products is visualized below.
Caption: Overview of Dibenzylamine as a Precursor.
Mechanism of Acceleration in Vulcanization
During vulcanization, sulfenamide, thiuram, and dithiocarbamate accelerators function by forming a complex with sulfur. This complex acts as an efficient "sulfur-donor," reacting with the rubber polymer chains to create cross-link precursors. These precursors then react with other polymer chains to form the stable sulfidic cross-links (mono-, di-, and polysulfidic) that constitute the vulcanized network. The specific structure of the accelerator, dictated by the dibenzylamine precursor, influences the scorch time (premature vulcanization safety), cure rate, and the nature of the cross-links, thereby defining the final physical properties of the rubber.[1]
Caption: Simplified Vulcanization Acceleration Mechanism.
Safety and Handling Protocols
Safe laboratory practice is paramount when handling the chemicals involved in these syntheses. Both dibenzylamine and its hydrochloride salt present hazards that require stringent control measures.
Hazard Profile:
-
Dibenzylamine / this compound: Harmful if swallowed.[9][10] Causes severe skin burns and eye damage.[9][10] May cause respiratory irritation.[11]
-
Carbon Disulfide (CS₂): Highly flammable liquid and vapor. Toxic if inhaled.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
-
Hydrogen Peroxide (H₂O₂): Strong oxidizer. Can cause skin and eye burns.
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[9][12]
-
Skin Protection: Handle with appropriate chemical-resistant gloves (inspect before use).[9] Wear protective clothing to prevent skin exposure.[12]
-
Respiratory Protection: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[9][11]
-
General Hygiene: Wash hands thoroughly before breaks and at the end of the workday.[9] Keep away from food and drink.[11]
Spill & Emergency Procedures:
-
Spills: Evacuate the area. Use personal protective equipment.[9] Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for hazardous waste disposal.[9] Do not let the product enter drains.[9]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[9]
-
Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention.[9]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[9]
-
Experimental Protocols: Synthesis of Accelerators
The following protocols provide a framework for the synthesis of ZBEC and TBZTD. Note: If starting with this compound, an initial stoichiometric neutralization with a base like NaOH in an appropriate solvent is required to generate the free amine before proceeding with Step 1 of each protocol.
Protocol 1: Synthesis of Zinc Dibenzyldithiocarbamate (ZBEC)
This protocol is adapted from established methodologies for dithiocarbamate synthesis.[8] It involves the one-pot reaction of dibenzylamine, carbon disulfide, and zinc oxide.
Materials & Equipment:
-
Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser.
-
Dibenzylamine
-
Carbon Disulfide (CS₂)
-
Zinc Oxide (ZnO)
-
Xylene (solvent)
-
Surfactant (e.g., sodium dodecylbenzene sulfonate)
-
Catalyst (e.g., a low molecular weight fatty acid)
-
Heating mantle and cooling bath
Workflow Diagram:
Caption: Experimental Workflow for ZBEC Synthesis.
Step-by-Step Procedure:
-
Reactor Setup: In a four-neck flask, add xylene (4-6 times the mass of dibenzylamine), dibenzylamine, surfactant (1-2% of dibenzylamine mass), catalyst (2-12% of dibenzylamine mass), and zinc oxide.[8]
-
Molar Ratios: The key molar ratios are approximately: Dibenzylamine : Zinc Oxide = 1 : 0.4-0.6.[8]
-
Heating: Begin stirring the mixture and heat to the target reaction temperature, between 25-60 °C.[8]
-
Addition of CS₂: Once the temperature is stable, begin the dropwise addition of carbon disulfide (CS₂) via the dropping funnel. The molar ratio of Dibenzylamine : CS₂ should be 1 : 0.9-1.2.[8]
-
Reaction: After the addition is complete, allow the mixture to react with continuous stirring for 4-6 hours, maintaining the temperature.[8]
-
Isolation: Cool the reaction mixture. The solid product, zinc dibenzyldithiocarbamate, will precipitate. Filter the mixture to isolate the crude product.[8]
-
Purification: The filter cake can be further purified by adding water and performing an azeotropic distillation to remove the residual xylene solvent. The remaining solid is then dried to yield high-purity ZBEC.[8]
Data Summary Table:
| Parameter | Value/Range | Source |
| Reactants | Dibenzylamine, CS₂, ZnO | [8] |
| Solvent | Xylene | [8] |
| Temperature | 25 - 60 °C | [8] |
| Reaction Time | 4 - 6 hours | [8] |
| Molar Ratios | DBA:CS₂ (1:0.9-1.2), DBA:ZnO (1:0.4-0.6) | [8] |
Protocol 2: Synthesis of Tetrabenzylthiuram Disulfide (TBZTD)
This protocol is based on the oxidative coupling of the dithiocarbamate intermediate.[7]
Materials & Equipment:
-
Jacketed reaction kettle with stirring, cooling, and pH monitoring capabilities.
-
Dibenzylamine
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Sulfuric Acid (H₂SO₄) for pH adjustment
-
Purified Water (solvent)
Workflow Diagram:
Caption: Experimental Workflow for TBZTD Synthesis.
Step-by-Step Procedure:
-
Reactor Setup: Charge the reaction kettle with purified water. Under continuous stirring, sequentially add the specified amounts of dibenzylamine and sodium hydroxide.[7]
-
Molar Ratios: The approximate molar ratios of the reactants are: Dibenzylamine : CS₂ : NaOH : H₂O₂ : H₂SO₄ = 1 : 1-1.3 : 0.95-1.2 : 0.45-0.6 : 0.25-0.35.[7]
-
Formation of Intermediate: Cool the mixture to the optimal temperature. Begin the slow, dropwise addition of carbon disulfide. After the addition is complete, continue stirring for a set period to ensure the complete formation of the sodium dibenzyldithiocarbamate intermediate.[7]
-
Oxidation: While maintaining the optimal temperature, carry out the oxidation reaction by adding the oxidizing agent (e.g., hydrogen peroxide).[7]
-
Reaction Completion & Neutralization: When the oxidation is complete, adjust the pH of the reaction solution to the target range using sulfuric acid to terminate the reaction.[7]
-
Isolation: Allow the mixture to stir for a post-reaction period (approx. 1 hour). The solid TBZTD product is then isolated via solid-liquid separation (filtration). The mother liquor is discarded.[7]
-
Purification: The isolated solid is washed, dried, crushed, and sieved to obtain the final TBZTD product.[7]
Characterization and Quality Control
The identity and purity of the synthesized vulcanization accelerators must be verified to ensure performance and batch-to-batch consistency.
-
Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for identifying the functional groups present in the synthesized accelerator and confirming its structure. The spectra of the synthesized product can be compared against a reference standard.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product and quantify any remaining starting materials or byproducts.[14]
-
Melting Point Determination: A sharp and consistent melting point is a good indicator of the purity of a crystalline solid like ZBEC or TBZTD.
-
Rheological Analysis: The ultimate test of the accelerator's function is to incorporate it into a rubber compound and measure the curing characteristics (scorch time, cure rate, torque) using a rheometer.[15][16]
Conclusion
Dibenzylamine and its hydrochloride salt are indispensable precursors in the modern rubber industry. They enable the synthesis of highly effective dithiocarbamate and thiuram vulcanization accelerators that address the critical need for safer, "nitrosamine-free" compounding. The methodologies outlined in these notes provide a robust foundation for the laboratory synthesis and analysis of these important additives. By understanding the underlying chemistry and adhering to strict safety protocols, researchers and professionals can effectively leverage dibenzylamine to develop and produce high-quality rubber products that meet stringent performance and regulatory standards.
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- Dibenzylamine SDS, 103-49-1 Safety D
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- Vulcanization acceleration mechanism and performance characterization. Taizhou Huangyan Donghai Chemical Co.,Ltd.
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- Curing characteristic of various accelerators on natural rubber/chloroprene rubber blends. SciSpace.
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N-Alkylation Utilizing Dibenzylamine Hydrochloride: A Comprehensive Guide for Researchers
This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the experimental procedures for N-alkylation reactions utilizing dibenzylamine. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the procedural choices, ensuring a thorough understanding for successful and reproducible outcomes.
Introduction: The Significance of N-Alkylation and the Role of Dibenzylamine
N-alkylation of amines is a cornerstone of organic synthesis, pivotal in the creation of a vast array of compounds, from active pharmaceutical ingredients to materials science applications.[1] The introduction of alkyl groups to a nitrogen atom can profoundly alter the steric and electronic properties of a molecule, influencing its biological activity, solubility, and other critical characteristics.
Dibenzylamine is a valuable secondary amine in organic synthesis.[2] Its two benzyl groups offer steric hindrance that can be strategically employed. Furthermore, the resulting tertiary amine products are often key intermediates in the synthesis of more complex molecules. This guide will focus on the direct N-alkylation of dibenzylamine as well as its use in reductive amination protocols.
Core Concepts: Understanding the N-Alkylation Reaction
The N-alkylation of amines, at its core, is a nucleophilic substitution reaction.[3] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent, typically an alkyl halide.[3]
A significant challenge in the N-alkylation of primary and secondary amines is the potential for over-alkylation, leading to the formation of quaternary ammonium salts.[4] The initial alkylation product, a secondary or tertiary amine, is often more nucleophilic than the starting amine, leading to subsequent reactions with the alkylating agent.[4] Careful control of reaction conditions is therefore paramount.
Reductive Amination: A Powerful Alternative
An alternative and often more controlled method for N-alkylation is reductive amination.[5][6] This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.[5][6] This method is particularly advantageous as it avoids the formation of quaternary ammonium salts.[6] Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[6]
Safety First: Handling Dibenzylamine and Reagents
Before commencing any experimental work, a thorough understanding of the safety precautions associated with all reagents is crucial.
-
Dibenzylamine and its Hydrochloride Salt: Dibenzylamine is corrosive and can cause severe skin burns and eye damage.[7][8] It is also harmful if swallowed.[7] Dibenzylamine hydrochloride presents similar hazards.[9][10][11] Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9][12]
-
Alkylating Agents: Many alkylating agents, such as alkyl halides, are toxic and potentially carcinogenic. Handle with extreme care and appropriate containment.
-
Bases and Solvents: Be aware of the specific hazards associated with the bases and solvents used in the reaction.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][10]
Experimental Protocols
This section details two primary protocols for N-alkylation involving dibenzylamine: direct alkylation and reductive amination.
Protocol 1: Direct N-Alkylation of Dibenzylamine
This protocol describes the reaction of dibenzylamine with an alkyl halide in the presence of a base. The base is essential to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[1]
Materials:
-
Dibenzylamine
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous non-nucleophilic base (e.g., potassium carbonate, N,N-diisopropylethylamine (DIPEA))
-
Anhydrous aprotic solvent (e.g., acetonitrile, dimethylformamide (DMF))
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert gas supply (e.g., nitrogen or argon)
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve dibenzylamine (1.0 equivalent) and the base (1.2-1.5 equivalents) in the chosen anhydrous solvent.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.1 equivalents) to the stirred solution at room temperature. For highly reactive alkyl halides, cooling the reaction mixture in an ice bath may be necessary to control the exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time will vary depending on the reactivity of the substrates and the reaction temperature. Gentle heating may be required to drive the reaction to completion.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any solid byproducts (e.g., potassium halide).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.[13][14]
Visualizing the Workflow:
Caption: Workflow for Direct N-Alkylation of Dibenzylamine.
Protocol 2: Reductive Amination using Dibenzylamine
This protocol details the synthesis of a tertiary amine by reacting dibenzylamine with an aldehyde or ketone in the presence of a reducing agent.[5][15]
Materials:
-
Dibenzylamine
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
Solvent (e.g., methanol, dichloromethane, 1,2-dichloroethane)
-
Acid catalyst (optional, e.g., acetic acid)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask, dissolve dibenzylamine (1.0 equivalent) and the carbonyl compound (1.0-1.2 equivalents) in the chosen solvent. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for a period of time (typically 30 minutes to a few hours) to allow for the formation of the iminium ion intermediate.
-
Reduction: Carefully add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition should be slow to control any gas evolution and exotherm. For sensitive substrates, the reaction may be cooled in an ice bath.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to decompose any remaining reducing agent.
-
If methanol was used as a solvent, remove it under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the organic layer to yield the crude product.
-
-
Purification: Purify the crude product using column chromatography or recrystallization.[13][14]
Visualizing the Workflow:
Caption: Workflow for Reductive Amination using Dibenzylamine.
Mechanistic Considerations and Optimization
The success of an N-alkylation reaction is highly dependent on the careful selection of reagents and reaction conditions.
| Parameter | Direct Alkylation | Reductive Amination | Rationale & Optimization |
| Solvent | Aprotic (e.g., ACN, DMF) | Protic or Aprotic (e.g., MeOH, DCM) | Aprotic solvents are preferred for direct alkylation to avoid side reactions with the alkylating agent. For reductive amination, the choice depends on the reducing agent's solubility and reactivity. |
| Base | Non-nucleophilic (e.g., K₂CO₃, DIPEA) | Not typically required | A base is crucial in direct alkylation to neutralize the acid byproduct.[1] In reductive amination, the amine itself is the base. |
| Temperature | Room temp. to elevated | Room temp. to cooled | Higher temperatures can accelerate direct alkylation but may also promote side reactions. Reductive aminations are often run at or below room temperature to control the reactivity of the reducing agent. |
| Stoichiometry | Near equimolar | Slight excess of carbonyl/reducing agent | A slight excess of the alkylating agent in direct alkylation can drive the reaction to completion, but increases the risk of over-alkylation. In reductive amination, an excess of the carbonyl and reducing agent is common. |
Purification and Characterization
The purification of the N-alkylated product is a critical step to obtain a compound of high purity.
-
Column Chromatography: This is a widely used technique for purifying organic compounds.[13] The choice of eluent system (a mixture of a non-polar and a polar solvent) is crucial for achieving good separation.[16]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[13] This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Conclusion
This guide has provided a comprehensive overview of the experimental procedures for N-alkylation using dibenzylamine. By understanding the underlying principles of both direct alkylation and reductive amination, and by adhering to safe laboratory practices, researchers can confidently and successfully synthesize a wide range of N-alkylated compounds. The provided protocols and optimization strategies serve as a solid foundation for further exploration and development in the field of organic synthesis.
References
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
ACS Publications. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
ResearchGate. (2018). A possible mechanism for the N‐alkylation of amines with alcohols catalyzed by 2. Retrieved from [Link]
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Preparation of this compound. Retrieved from [Link]
-
Cole-Parmer. (n.d.). 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride Material Safety Data Sheet. Retrieved from [Link]
-
ACS Publications. (2012). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]
-
Wikipedia. (n.d.). Dibenzylamine. Retrieved from [Link]
-
MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
ResearchGate. (2012). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]
-
ResearchGate. (2007). Pressure synthesis of dibenzylamine from benzylamine and benzyl alcohol. Retrieved from [Link]
-
Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]
-
Chromatography Online. (2006). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]
-
ResearchGate. (2014). Tools for Purifying the Product. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dibenzylamine | 103-49-1 [chemicalbook.com]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry-online.com [chemistry-online.com]
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- 7. echemi.com [echemi.com]
- 8. Dibenzylamine - Wikipedia [en.wikipedia.org]
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- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: Evaluating Dibenzylamine Hydrochloride as a Corrosion Inhibitor
Introduction: The Rationale for Investigating Dibenzylamine Hydrochloride
Corrosion of metals, particularly steel, in acidic environments is a pervasive issue in industries ranging from oil and gas production to chemical processing and metal treatment.[1] Acidic solutions are frequently used for descaling, pickling, and acidizing, but they aggressively attack the metallic substrate, leading to significant material loss and structural integrity failure.[1] The deployment of organic corrosion inhibitors is a primary and effective strategy to mitigate this damage.
Effective organic inhibitors typically contain heteroatoms (such as nitrogen, oxygen, or sulfur) and aromatic rings in their molecular structure. These features facilitate the adsorption of the inhibitor onto the metal surface, forming a protective barrier that impedes the electrochemical reactions driving corrosion. This compound, a member of the amine family, possesses these key structural motifs: a central nitrogen atom with a lone pair of electrons and two benzyl (aromatic) rings. These characteristics make it a strong candidate for an effective corrosion inhibitor. The hydrochloride form ensures its solubility in aqueous acidic media, a critical requirement for its application.
This guide provides a comprehensive overview of the principles and detailed experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for mild steel in hydrochloric acid (HCl), a common industrial scenario.
Part 1: The Mechanism of Corrosion Inhibition
The protective action of this compound is predicated on its ability to adsorb onto the steel surface, creating a barrier between the metal and the corrosive acid. This adsorption process can be understood through a multi-step mechanism involving both physical and chemical interactions.
-
Protonation in Acid: In an acidic solution like HCl, the nitrogen atom of the dibenzylamine molecule becomes protonated, forming a positively charged cation (C₆H₅CH₂)₂NH₂⁺.
-
Initial Physisorption: The steel surface in HCl acquires a net negative charge due to the specific adsorption of chloride ions (Cl⁻) from the acid. This creates an electrostatic attraction between the protonated dibenzylamine cations and the negatively charged steel surface, leading to an initial layer of physically adsorbed inhibitor molecules.
-
Chemisorption and Film Formation: A stronger, more stable bond (chemisorption) can then form. This involves the sharing of the lone pair of electrons from the nitrogen atom (even in its dynamic equilibrium state) with the vacant d-orbitals of the iron atoms on the steel surface.
-
Hydrophobic Barrier: The two bulky benzyl groups are hydrophobic. Once adsorbed, they orient away from the metal surface, creating a dense, water-repelling layer. This hydrophobic film acts as a physical barrier, preventing corrosive species (H⁺ and Cl⁻) from reaching the metal surface and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
This combined physical and chemical adsorption mechanism results in a stable, protective film that significantly reduces the corrosion rate.
Caption: Proposed mechanism of corrosion inhibition by this compound.
Part 2: Core Experimental Evaluation Protocols
A multi-faceted approach is essential to authoritatively determine the effectiveness of a corrosion inhibitor. The following protocols outline three fundamental techniques: Weight Loss, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).
Weight Loss (Gravimetric) Method
This is the most direct method for quantifying the average corrosion rate over a period.[2] It provides a tangible measure of material saved by the inhibitor.
Protocol: ASTM G1/G31 Standard Adaptation
-
Specimen Preparation:
-
Cut mild steel coupons to a standard dimension (e.g., 5.0 cm x 2.0 cm x 0.2 cm).
-
Drill a small hole near one end for suspension.
-
Mechanically polish the coupons sequentially using different grades of emery paper (e.g., 200, 400, 600, 800, 1200 grit) until a mirror-like finish is achieved.
-
Causality: Polishing removes pre-existing oxide layers and ensures a uniform, reproducible surface for the corrosion reaction to begin.
-
Degrease the coupons by sonicating in acetone for 10 minutes, followed by rinsing with ethanol and distilled water.
-
Dry the coupons thoroughly in a moisture-free stream of air or in a desiccator.
-
Accurately weigh each coupon to four decimal places (W_initial) using an analytical balance.
-
-
Experimental Setup:
-
Prepare the corrosive medium, typically 1.0 M HCl, by diluting concentrated analytical grade HCl with distilled water.
-
Prepare a series of test solutions by adding varying concentrations of this compound (e.g., 50, 100, 200, 400, 500 ppm) to the 1.0 M HCl. Include a "blank" solution with no inhibitor.
-
Suspend one prepared coupon in each beaker using a glass hook, ensuring it is fully immersed. Cover the beakers to prevent evaporation.
-
Maintain a constant temperature (e.g., 298 K or 25 °C) using a water bath.
-
Set the immersion time (e.g., 6, 12, or 24 hours).
-
-
Post-Immersion Processing:
-
After the designated time, carefully remove the coupons from the solutions.
-
Rinse with distilled water.
-
To remove corrosion products without removing the base metal, immerse the coupons in a cleaning solution (e.g., 1 M HCl containing 20 g/L of antimony trioxide and 50 g/L of stannous chloride).
-
Causality: This specific cleaning solution removes rust (iron oxides/hydroxides) while having a negligible effect on the underlying steel, ensuring an accurate final weight.
-
Rinse thoroughly with distilled water and acetone, dry, and re-weigh to get the final weight (W_final).
-
-
Data Analysis:
-
Calculate the weight loss (ΔW) = W_initial - W_final.
-
Calculate the Corrosion Rate (CR) in mm/year using the formula: CR (mm/y) = (K × ΔW) / (A × T × D) where K = 8.76 × 10⁴ (a constant), ΔW is in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of mild steel (approx. 7.85 g/cm³).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the uninhibited solution and CR_inhibitor is the rate in the presence of the inhibitor.
-
Representative Data (Based on analogous Benzylamine HCl derivatives) [1]
| Inhibitor Conc. (ppm) | Weight Loss (g) | Corrosion Rate (mm/y) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 0.1582 | 12.58 | - |
| 50 | 0.0411 | 3.27 | 74.0% |
| 100 | 0.0253 | 2.01 | 84.0% |
| 200 | 0.0142 | 1.13 | 91.0% |
| 250 | 0.0118 | 0.94 | 92.5% |
Note: The data above is illustrative, based on studies of 2-(4-methoxyphenoxy) benzylamine HCl in 1.0 M HCl at 40°C, to demonstrate expected trends.[1]
Electrochemical Methods
Electrochemical techniques provide rapid and mechanistic insights into the corrosion process. They measure the effect of the inhibitor on the kinetics of the anodic and cathodic reactions.[2] A standard three-electrode cell is used, containing a working electrode (the mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
A. Potentiodynamic Polarization (PDP)
This technique measures the current response as the potential of the steel sample is scanned away from its natural corrosion potential, revealing how the inhibitor affects both metal dissolution and hydrogen evolution.
Protocol:
-
Setup: Use the same solutions and steel specimen preparation as the weight loss method. The exposed surface area of the working electrode should be fixed and known (e.g., 1 cm²).
-
Stabilization: Immerse the three-electrode setup in the test solution and allow the system to stabilize for approximately 30-60 minutes until the Open Circuit Potential (OCP) is steady.
-
Causality: This waiting period allows the inhibitor to adsorb and form a stable film on the electrode surface before the measurement begins, ensuring the data reflects the inhibited state.
-
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow, constant scan rate (e.g., 0.5 mV/s or 1 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the electrode potential (E). This is the Tafel plot.
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point. The potential at this point is the Corrosion Potential (E_corr), and the current density is the Corrosion Current Density (i_corr).
-
A lower i_corr value indicates a lower corrosion rate.
-
Calculate Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that probes the properties of the inhibitor film and the metal/solution interface by applying a small sinusoidal AC potential signal over a range of frequencies.
Protocol:
-
Setup & Stabilization: The setup and stabilization at OCP are identical to the PDP method.
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz down to 10 mHz).
-
Data Analysis:
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance). For an inhibited system, this often shows a larger semicircle compared to the blank.
-
The data is modeled using an equivalent electrical circuit to extract quantitative parameters. A common model is the Randles circuit.
-
Key parameters include:
-
Solution Resistance (R_s): Resistance of the electrolyte.
-
Charge Transfer Resistance (R_ct): Resistance to the corrosion reaction at the interface. A larger R_ct value signifies better corrosion protection.
-
Double Layer Capacitance (C_dl): Represents the capacitance of the inhibitor film and the electrical double layer. A lower C_dl often indicates inhibitor adsorption displacing water molecules.
-
-
Calculate Inhibition Efficiency (IE%) using the R_ct values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Representative Electrochemical Data (Illustrative)
| Inhibitor Conc. (ppm) | i_corr (μA/cm²) (from PDP) | E_corr (mV vs. SCE) | IE% (from PDP) | R_ct (Ω·cm²) (from EIS) | C_dl (μF/cm²) | IE% (from EIS) |
| 0 (Blank) | 1150 | -480 | - | 45 | 120 | - |
| 100 | 184 | -495 | 84.0% | 350 | 45 | 87.1% |
| 200 | 92 | -505 | 92.0% | 780 | 32 | 94.2% |
| 400 | 69 | -510 | 94.0% | 1150 | 25 | 96.1% |
Note: This data is a composite representation based on typical results for benzylamine-type inhibitors to illustrate expected trends.
Caption: Workflow for evaluating a corrosion inhibitor.
Surface Analysis Techniques
Confirming the formation of a protective film on the metal surface provides direct evidence of the inhibitor's mechanism.
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the steel surface. A comparison between a coupon immersed in the blank solution (which will show a rough, pitted surface) and one immersed in the inhibited solution (which should appear much smoother) visually confirms the protective action.
-
Atomic Force Microscopy (AFM): Measures surface topography at the nanoscale. It can quantify the reduction in surface roughness due to the inhibitor film, providing quantitative evidence of protection.
-
X-ray Photoelectron Spectroscopy (XPS): A highly sensitive surface analysis technique that can determine the elemental composition of the top few nanometers of the surface. Detecting the presence of Nitrogen (from the amine) and Carbon (from the benzyl rings) on the steel surface after immersion in the inhibited solution provides definitive proof of inhibitor adsorption.
Part 3: Trustworthiness and Field Insights
-
Self-Validation: The trustworthiness of your results is enhanced by the strong agreement between the three core techniques. Inhibition efficiencies calculated from weight loss, PDP (i_corr), and EIS (R_ct) should follow the same trend and be in close quantitative agreement. Discrepancies may indicate issues with the experimental setup or stabilization times.
-
Concentration Dependence: A logical dose-response curve, where inhibition efficiency increases with inhibitor concentration before reaching a plateau, is expected. This plateau typically corresponds to the formation of a complete monolayer of the inhibitor on the surface.
-
Mechanism Insights from PDP: In the Tafel plot, if the inhibitor primarily shifts the cathodic curve, it's a cathodic inhibitor. If it shifts the anodic curve, it's an anodic inhibitor. If both curves are shifted, as is common for amine-based inhibitors, it is classified as a "mixed-type" inhibitor.
References
-
Bashir, S., et al. (2022). "Corrosion inhibition of a novel antihistamine-based compound for mild steel in hydrochloric acid solution: experimental and computational studies." Scientific Reports. Available at: [Link]
-
Awad, H. A., et al. (2020). "Effect of inhibition by '2-(2-methoxyphenoxy) benzylamine hydrochloride' for corrosion of mild Steel in HCl media." Journal of Xidian University. (This is a representative study; specific URL may vary, but the research is indexed on platforms like ResearchGate). Available at: [Link]
-
Al-Baghdadi, S. B., et al. (2023). "Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations." MDPI Materials. Available at: [Link]
-
El-Haddad, M. (2013). "N-(3-(Dimethyl benzyl ammonio)propyl)alkanamide chloride derivatives as corrosion inhibitors for mild steel in 1 M HCl solution: Experimental and theoretical investigation." Industrial & Engineering Chemistry Research. (Available on platforms like ResearchGate). Available at: [Link]
-
Fouda, A., et al. (2021). "Experimental and theoretical studies on the corrosion inhibition on the surface of C-steel in hydrochloric acid solutions using N1, N1'-(ethane-1,2-diyl)bis(N2-(4-(di-methylamino)benzylidene)ethane-1,2-diamine)." Journal of Molecular Liquids. (Available on platforms like ResearchGate). Available at: [Link]
-
El-Naggar, M. M. (2015). "Electrochemical and Analytical Study of the Corrosion Inhibitory behavior of Expired Pharmaceutical Compounds for C-Steel Corrosion." International Journal of Electrochemical Science. Available at: [Link]
-
Obot, I.B., et al. (2019). "Anti-Corrosive Properties of (1-benzyl-1H-1,2,3-triazol-4-yl) Methanol on Mild Steel Corrosion in Hydrochloric Acid Solution: Experimental and Theoretical Evidences." ResearchGate. Available at: [Link]
-
Murthy, Z.V.P., et al. (2007). "Inhibition of corrosion of mild steel in acidic solutions using N - Benzyl dimethylamine." Central Electrochemical Research Institute (CECRI) Digital Repository. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). "Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid." MDPI Materials. Available at: [Link]
-
Al-Baghdadi, S. B., et al. (2023). "Inhibition of Carbon Steel Corrosion in Acidic Media by “2- (4-Methoxyphenoxy) Benzylamine HCl” with Several." AIP Conference Proceedings. Available at: [Link]
Sources
Troubleshooting & Optimization
How to remove tribenzylamine byproduct from Dibenzylamine synthesis
A-CS.2026.1 | Troubleshooting Guide
Removing Tribenzylamine Byproduct from Dibenzylamine Synthesis
Section 1: Understanding the Contamination Challenge
This section addresses the fundamental questions regarding the formation of the tribenzylamine byproduct.
FAQ 1: What are the common synthetic routes to dibenzylamine, and why is tribenzylamine always a potential byproduct?
Dibenzylamine is typically synthesized via two primary routes:
-
Reductive Amination of Benzaldehyde: This method involves reacting benzaldehyde with ammonia or benzylamine, followed by reduction. The reaction proceeds through an imine intermediate.[1]
-
Alkylation of Ammonia or Benzylamine: This route uses benzyl chloride or another benzyl halide to alkylate either ammonia or, more commonly, benzylamine.[2][3]
Regardless of the route, the formation of tribenzylamine is a classic case of over-alkylation . The desired product, dibenzylamine, is a secondary amine. Its nitrogen atom still possesses a lone pair of electrons and a hydrogen atom, making it nucleophilic. Consequently, it can compete with the starting benzylamine (or ammonia) for the alkylating agent (e.g., benzyl chloride) or the benzaldehyde-derived intermediate, leading to the formation of the tertiary amine, tribenzylamine.[4]
Mechanism: The Over-Alkylation Pathway
The diagram below illustrates how the desired product, dibenzylamine, can react further to form the undesired tribenzylamine byproduct in a typical synthesis starting from benzylamine and benzyl chloride.
Caption: Reaction pathway leading to tribenzylamine.
FAQ 2: How can I minimize the formation of tribenzylamine during the synthesis itself?
Minimizing byproduct formation at the source is the most efficient strategy. Key parameters to control are:
-
Stoichiometry: Using a significant excess of the amine being alkylated (e.g., a large molar excess of benzylamine to benzyl chloride) can statistically favor the formation of the secondary amine over the tertiary amine.[5]
-
Reaction Temperature: Lower reaction temperatures generally reduce the rate of the second alkylation more than the first, improving selectivity for dibenzylamine.[4]
-
Controlled Addition: Adding the alkylating agent (benzyl chloride) slowly to the reaction mixture ensures it is more likely to react with the more abundant starting amine rather than the newly formed dibenzylamine.
Section 2: Purification Strategies: A Comparative Guide
If tribenzylamine has formed, several methods can be employed for its removal. The choice of method depends on the scale of the experiment, the equipment available, and the required final purity.
Table 1: Physical Properties of Benzylamines
Understanding the physical properties of the desired product and the impurity is critical for designing a purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C @ atm) | Boiling Point (°C @ reduced pressure) |
| Benzylamine | 107.15 | -30 | 185 | 76 °C @ 12 mmHg |
| Dibenzylamine | 197.28 | -26 | 300 (decomposes)[2][6] | 143-145 °C @ 7.5 Torr[7] |
| Tribenzylamine | 287.40 | 91 - 94 | 380 - 390[8][9] | Not readily available |
Table 2: Comparison of Purification Methods
| Method | Principle | Recommended Scale | Pros | Cons |
| Fractional Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Medium to Large ( >5 g) | Effective for large quantities; relatively straightforward. | Requires significant boiling point difference; risk of thermal decomposition.[6] |
| Recrystallization / Salt Formation | Differential solubility of the free base or its salt in a chosen solvent system. | Small to Large | Can yield very high purity material; scalable. | Finding a suitable solvent can be trial-and-error; potential for product loss in mother liquor. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Small (< 5 g) | Excellent separation and high purity. | Labor-intensive; requires large volumes of solvent; not economical for large scales. |
| Chemical Derivatization | Selective reaction of the secondary amine, leaving the tertiary amine unreacted. | Small (Primarily for analysis) | Highly selective.[10] | Requires additional reaction and recovery steps; not practical for bulk purification.[10] |
Section 3: Detailed Protocols and Troubleshooting
This section provides step-by-step procedures for the most effective purification methods.
Method 1: Fractional Vacuum Distillation
This is the most common industrial and large-scale lab method, exploiting the significant difference in molecular weight and boiling point between dibenzylamine and tribenzylamine.
Causality: Dibenzylamine has a significantly lower boiling point than tribenzylamine. By reducing the pressure, we can lower the boiling points of both compounds to a range where thermal decomposition is minimized.[2] A fractionating column provides a large surface area for repeated vaporization-condensation cycles, which enhances the separation efficiency, allowing the lower-boiling dibenzylamine to distill first.[11][12]
Caption: Step-by-step workflow for fractional vacuum distillation.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is inspected for cracks.[13] All joints must be properly sealed and lightly greased.
-
Sample Preparation: Place the crude dibenzylamine mixture into the distillation flask along with a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
System Evacuation: Connect the apparatus to a vacuum pump with a vacuum trap in between. Slowly open the vacuum source to evacuate the system. A pressure of <10 Torr is recommended.[13]
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle or oil bath.[11]
-
Fraction Collection:
-
Initially, any residual solvent or lower-boiling impurities (like benzylamine) will distill. Collect this "foreshot" in a separate receiving flask.
-
Slowly increase the heating mantle temperature. The temperature at the distillation head will rise and then stabilize as the dibenzylamine begins to distill. Collect the pure dibenzylamine in a clean receiving flask while the temperature and pressure remain constant (target ~145 °C at 7.5 Torr).[7]
-
When the dibenzylamine has been mostly distilled, the temperature may rise again or the distillation rate will slow significantly. At this point, stop the distillation to prevent the higher-boiling tribenzylamine from co-distilling.
-
-
Shutdown: Remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.[13] The residue remaining in the distillation flask will be enriched with tribenzylamine.
-
Problem: The mixture is "bumping" violently.
-
Cause & Solution: Boiling stones are ineffective under vacuum. Ensure a magnetic stir bar is present and stirring vigorously to promote smooth boiling.[13]
-
-
Problem: Poor separation is achieved (product is still contaminated).
-
Cause & Solution: The distillation rate may be too fast, or the fractionating column may be inefficient. Reduce the heating rate to allow for proper equilibrium in the column.[11] For very difficult separations, use a more efficient packed column instead of a Vigreux column.
-
-
Problem: The product is discolored (yellow/brown).
-
Cause & Solution: This may indicate thermal decomposition. Ensure the vacuum is sufficiently low and the pot temperature is not excessively high. A patent suggests that adding stabilizers like ammonium chloride before distillation can improve the color of the final product.[14]
-
Method 2: Purification via Recrystallization
This method is highly effective and relies on the difference in physical state and solubility between dibenzylamine (a liquid at room temperature) and tribenzylamine (a solid).
Causality: Tribenzylamine is a solid with a melting point of 91-94 °C, while dibenzylamine is a liquid.[2][9] This significant difference in physical properties can be exploited. By dissolving the crude mixture in a suitable hot solvent and cooling, the solid tribenzylamine will preferentially crystallize out, leaving the liquid dibenzylamine dissolved in the solvent.
-
Solvent Selection: Choose a solvent in which tribenzylamine is soluble when hot but poorly soluble when cold. Ethanol or petroleum ether are good starting points.[9] Dibenzylamine should remain soluble (or liquid) at the cold temperature.
-
Dissolution: Place the crude amine mixture in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with swirling until all the solid tribenzylamine dissolves.[15]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of pure crystals.[15]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the crystallization of tribenzylamine.
-
Isolation: Collect the solid tribenzylamine crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dibenzylamine.
-
Recovery: The filtrate contains the purified dibenzylamine dissolved in the solvent. The solvent can then be removed using a rotary evaporator to yield the purified liquid dibenzylamine.
-
Purity Check: Analyze both the recovered dibenzylamine and the filtered solid by TLC, GC, or NMR to assess the effectiveness of the separation. A second recrystallization may be necessary if the purity is not satisfactory.
-
Problem: No crystals form upon cooling.
-
Cause & Solution: The solution may be too dilute. Evaporate some of the solvent and try cooling again. Alternatively, scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site for crystal growth.[15]
-
-
Problem: The product "oils out" instead of crystallizing.
-
Cause & Solution: The cooling process was too rapid, or the solvent is not ideal. Re-heat the solution to re-dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.
-
References
-
PubChem. (n.d.). Tribenzylamine. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Dibenzylamine. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). Dibenzylamine. Retrieved January 16, 2026, from [Link]
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Fengchen Group Co., Ltd. (n.d.). Dibenzylamine BP EP USP CAS 103-49-1. Retrieved January 16, 2026, from [Link]
-
ChemWhat. (n.d.). Tribenzylamine CAS#: 620-40-6. Retrieved January 16, 2026, from [Link]
-
Mol-Instincts. (n.d.). Tribenzylamine 620-40-6. Retrieved January 16, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dibenzylamine: A Deep Dive into its Chemical Properties and Synthesis. Retrieved January 16, 2026, from [Link]
-
Merck Index. (n.d.). Dibenzylamine. Retrieved January 16, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Dibenzylamine (CAS 103-49-1). Retrieved January 16, 2026, from [Link]
-
Reddit. (2024). How to purify Benzylamine?. Retrieved January 16, 2026, from [Link]
-
Designer-Drug.com. (n.d.). Synthesis of Benzylamine and Derivatives. Retrieved January 16, 2026, from [Link]
-
Chemical Note. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. Retrieved January 16, 2026, from [Link]
-
Stenutz. (n.d.). tribenzylamine. Retrieved January 16, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). EP1375470B1 - Process for the preparation of colourless dibenzylamine.
-
Wenzhou Ace Machinery Co., Ltd. (n.d.). Fractional Vacuum Distillation. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved January 16, 2026, from [Link]
-
BioCrick. (n.d.). Tribenzylamine. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). GB2323087A - Process for preparing Benzylamine salts.
-
Wikipedia. (n.d.). Fractional distillation. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). WO1993013047A1 - Process for the manufacture of dibenzylamine.
- Google Patents. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts.
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). CN102503836A - Preparation method of dibenzylamine.
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- 15. youtube.com [youtube.com]
Low yield in Dibenzylamine hydrochloride synthesis troubleshooting
Welcome to the technical support center for the synthesis of dibenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthetic procedure.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound, providing explanations and actionable solutions.
Question 1: Why is the yield of my this compound unexpectedly low?
Answer:
Low yield in the synthesis of this compound via reductive amination of benzaldehyde with benzylamine can stem from several factors throughout the process, from initial imine formation to the final purification. Here’s a breakdown of potential causes and their remedies:
1. Inefficient Imine Formation:
-
Cause: The initial reaction between benzaldehyde and benzylamine to form N-benzylidenebenzylamine (the imine intermediate) is a reversible equilibrium reaction.[1][2] If the water produced is not effectively removed, the equilibrium may not favor the imine, leading to a lower overall yield.
-
Solution:
-
Azeotropic Removal of Water: If conducting the reaction in a suitable solvent like toluene, use a Dean-Stark apparatus to continuously remove water as it forms, driving the reaction forward.
-
Dehydrating Agents: In solvent-free or other solvent systems, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can effectively sequester water.[3]
-
Acid Catalysis: A catalytic amount of a weak acid, such as p-toluenesulfonic acid (PTSA) or glacial acetic acid, can accelerate imine formation.[3][4]
-
2. Incomplete Reduction of the Imine:
-
Cause: The reduction of the imine to dibenzylamine using a reducing agent like sodium borohydride (NaBH₄) may be incomplete.[5][6] This can be due to insufficient reducing agent, poor reactivity, or decomposition of the borohydride.
-
Solution:
-
Stoichiometry of Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. It is common to use 1.2 to 1.5 equivalents of NaBH₄.
-
Choice of Reducing Agent: While NaBH₄ is effective, other specialized borohydride reagents can offer better selectivity and efficiency. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent for imines, often used in one-pot reductive amination procedures.[1][3][7]
-
Reaction Conditions: Ensure the reduction is carried out at an appropriate temperature. While often performed at room temperature, gentle heating may sometimes be necessary to drive the reaction to completion. However, be cautious as excessive heat can lead to side reactions.
-
3. Side Reactions:
-
Cause: Several side reactions can compete with the desired reaction pathway, consuming starting materials and reducing the yield of the final product.
-
Cannizzaro Reaction: In the presence of a base, benzaldehyde can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.
-
Over-alkylation: While less common in this specific synthesis, the secondary amine product (dibenzylamine) could theoretically react further, though this is more of an issue when starting with ammonia.[8]
-
Aldol Condensation: Self-condensation of benzaldehyde can occur under certain conditions.
-
-
Solution:
-
Control of pH: Maintain a neutral to slightly acidic pH during the reaction to minimize base-catalyzed side reactions.
-
Order of Reagent Addition: In a one-pot procedure, it is often best to allow the imine to form before adding the reducing agent.[3]
-
4. Product Loss During Workup and Purification:
-
Cause: Significant amounts of the product can be lost during the extraction, washing, and crystallization steps.
-
Solution:
-
Extraction Efficiency: Ensure complete extraction of the dibenzylamine from the aqueous layer by using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions.
-
Drying of Organic Layer: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before solvent evaporation. Residual water can interfere with the subsequent hydrochloride salt formation.
-
Crystallization/Precipitation: When forming the hydrochloride salt with concentrated HCl, add the acid dropwise and with cooling to control the precipitation and obtain a higher yield of pure crystals.[4] Washing the collected crystals with a minimal amount of cold solvent can reduce losses.
-
Question 2: My final product is an oil or a sticky solid and won't crystallize properly. What should I do?
Answer:
Difficulty in obtaining a crystalline solid of this compound often points to the presence of impurities that inhibit crystal lattice formation.
1. Presence of Unreacted Starting Materials or Byproducts:
-
Cause: Residual benzaldehyde, benzylamine, benzyl alcohol (from the reduction of benzaldehyde), or the intermediate imine can act as impurities.
-
Solution:
-
Purification of the Free Base: Before forming the hydrochloride salt, purify the crude dibenzylamine (the free base). This can be achieved by vacuum distillation or column chromatography.
-
Thorough Workup: Ensure the aqueous washes during the workup are effective at removing water-soluble impurities. A wash with a dilute acid solution can remove unreacted benzylamine, and a wash with a dilute base solution (like sodium bicarbonate) can remove any acidic byproducts.[4]
-
2. Incorrect Stoichiometry of HCl:
-
Cause: Adding a large excess of hydrochloric acid can sometimes lead to the formation of an oily product. Conversely, insufficient acid will result in incomplete salt formation.
-
Solution:
-
Controlled Addition: Add concentrated HCl dropwise to a solution of the purified dibenzylamine in a suitable solvent (e.g., ethanol, isopropanol, or diethyl ether) until precipitation is complete.[4] You can monitor the pH of the solution.
-
3. Inappropriate Crystallization Solvent:
-
Cause: The choice of solvent for crystallization is crucial. A solvent in which the hydrochloride salt is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal.
-
Solution:
-
Solvent Screening: Ethanol is a commonly used solvent for the recrystallization of this compound.[4] You may need to experiment with other solvents or solvent mixtures (e.g., ethanol/diethyl ether, isopropanol) to find the optimal conditions for crystallization.
-
Trituration: If the product is an oil, try adding a small amount of a non-polar solvent in which the oil is immiscible but the impurities might be soluble (e.g., hexanes, pentane) and scratching the side of the flask with a glass rod to induce crystallization.
-
FAQs
This section provides answers to frequently asked questions about the synthesis of this compound.
What is the mechanism of the reductive amination reaction to form dibenzylamine?
The synthesis of dibenzylamine from benzaldehyde and benzylamine via reductive amination proceeds in two main steps:
-
Imine Formation: The nitrogen of the primary amine (benzylamine) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). This is followed by a proton transfer and the elimination of a water molecule to form an imine (N-benzylidenebenzylamine). This step is typically acid-catalyzed.[2]
-
Reduction: The C=N double bond of the imine is then reduced to a single bond by a hydride-donating reducing agent, such as sodium borohydride (NaBH₄). The hydride attacks the carbon of the imine, and subsequent protonation of the nitrogen yields the secondary amine, dibenzylamine.[5]
What are the key safety precautions to consider during this synthesis?
-
Reagent Handling:
-
Benzaldehyde: Can be an irritant to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Benzylamine: Is corrosive and can cause severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Sodium Borohydride: Is a flammable solid and can react violently with water to produce flammable hydrogen gas. Handle in a dry environment and add it to the reaction mixture in portions to control the reaction rate.
-
Concentrated Hydrochloric Acid: Is highly corrosive and gives off toxic fumes. Always handle in a fume hood and wear acid-resistant gloves and safety glasses.
-
-
Reaction Conditions:
-
The reduction step can be exothermic. Ensure proper cooling is available if needed.
-
How can I confirm the identity and purity of my final this compound product?
Several analytical techniques can be used to characterize the final product:
-
Melting Point: Pure this compound has a characteristic melting point. A broad or depressed melting point range can indicate the presence of impurities.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: These techniques will provide information about the structure of the molecule and can be used to confirm the presence of the desired product and identify any impurities.
-
FT-IR: Infrared spectroscopy can be used to identify the functional groups present in the molecule. The disappearance of the C=O stretch from benzaldehyde and the C=N stretch from the imine, along with the appearance of N-H stretches in the amine salt, can confirm the reaction's progress.
-
Are there alternative methods for synthesizing dibenzylamine?
Yes, other synthetic routes to dibenzylamine exist, including:
-
Reaction of Benzyl Chloride with Ammonia: This method often leads to a mixture of primary, secondary, and tertiary amines (benzylamine, dibenzylamine, and tribenzylamine) due to over-alkylation, making purification difficult.[9]
-
Hydrogenation of Benzonitrile: This can produce dibenzylamine as a byproduct.[10][11]
-
Reaction of Benzylamine with Benzyl Alcohol: This reaction can be carried out under pressure with a phosphoric acid catalyst.[12]
Experimental Protocols & Visualizations
Protocol 1: Two-Step Synthesis of this compound
This protocol involves the separate formation and then reduction of the imine intermediate.
Step 1: Imine Formation
-
In a round-bottom flask, combine equimolar amounts of benzaldehyde and benzylamine.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of a solid or slushy consistency indicates imine formation.[4]
Step 2: Reduction and Salt Formation
-
Dissolve the crude imine in a suitable solvent like methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add 1.2-1.5 equivalents of sodium borohydride in small portions.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain crude dibenzylamine.
-
Dissolve the crude amine in a minimal amount of ethanol.
-
Add concentrated hydrochloric acid dropwise until precipitation is complete.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and air dry.[4]
Experimental Workflow Diagram
Caption: General workflow for the two-step synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Chemistry Online. (2023). Preparation of this compound. [Link]
-
Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
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- 5. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reductive Amination for Dibenzylamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Dibenzylamine hydrochloride via reductive amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Reaction Overview: The Chemistry of Dibenzylamine Formation
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability in pharmaceutical and fine chemical production.[1][2] The synthesis of dibenzylamine from benzaldehyde and benzylamine is a classic example of this reaction class. It proceeds through a two-step sequence within a single pot:
-
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (benzylamine) on the carbonyl carbon of the aldehyde (benzaldehyde). This is followed by a dehydration step to form an intermediate imine (N-benzylidenebenzylamine).[3][4]
-
Reduction: The C=N double bond of the imine is then selectively reduced by a hydride-based reducing agent to yield the secondary amine, dibenzylamine.[1]
Finally, the free base is converted to its hydrochloride salt for improved stability and handling.
Visualizing the Reaction Pathway
Caption: Reductive amination of benzaldehyde with benzylamine.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is optimal for this transformation: Sodium Borohydride (NaBH₄) or a milder agent like Sodium Triacetoxyborohydride (STAB)?
A1: The choice of reducing agent is critical and depends on whether you are performing a one-pot or a two-step procedure.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the preferred reagent for a one-pot synthesis.[5][6] Its attenuated reactivity, due to the electron-withdrawing acetoxy groups, makes it selective for the reduction of the protonated imine (iminium ion) over the starting benzaldehyde.[5][7] This selectivity prevents the formation of benzyl alcohol as a significant byproduct, leading to a cleaner reaction profile and often higher yields of dibenzylamine.[5] STAB is typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6]
-
Sodium Borohydride (NaBH₄): This is a more powerful and less expensive reducing agent.[5] However, it can readily reduce benzaldehyde to benzyl alcohol.[5][8] To minimize this side reaction, a two-step approach is recommended when using NaBH₄.[5] First, allow sufficient time for the imine to form, then introduce the NaBH₄.[8] This is often done at a lower temperature to control the reaction rate. Common solvents for this procedure are methanol or ethanol.[5][9]
| Reducing Agent | Key Advantages | Key Disadvantages | Optimal Procedure |
| Sodium Triacetoxyborohydride (STAB) | High selectivity for imines, ideal for one-pot reactions, minimizes aldehyde reduction.[5][6] | More expensive, water-sensitive.[6] | One-pot |
| Sodium Borohydride (NaBH₄) | Cost-effective, readily available. | Can reduce the starting aldehyde, leading to byproducts.[5][8] | Two-step (pre-formation of imine) |
Q2: What is the optimal pH for this reaction, and how does it influence the outcome?
A2: The pH of the reaction medium is a critical parameter that requires careful control. A mildly acidic environment, typically in the range of pH 4-7, is optimal for reductive amination.[10]
-
Why mildly acidic? Acid catalysis is necessary to protonate the carbonyl oxygen of benzaldehyde, making it more electrophilic and accelerating the initial attack by benzylamine.[8] It also facilitates the dehydration of the hemiaminal intermediate to form the imine.[4]
-
Too acidic (pH < 4): If the pH is too low, the benzylamine starting material will be protonated to form its non-nucleophilic ammonium salt. This will shut down the initial condensation step, and no imine will be formed.[8][10]
-
Too basic (pH > 8): In a basic medium, the rate of imine formation is significantly reduced as there is no acid to catalyze the dehydration step.
For reactions using STAB, a small amount of acetic acid is often added to ensure the optimal pH range.[5] When using NaBH₄, the reaction is often run under neutral to slightly basic conditions after the initial imine formation.
Q3: How can I monitor the progress of the reaction to determine its endpoint?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. You should spot the starting materials (benzaldehyde and benzylamine), a co-spot of the starting materials, and the reaction mixture on a TLC plate.
-
Successful Reaction: You should observe the disappearance of the benzaldehyde spot and the appearance of a new, less polar spot corresponding to dibenzylamine.
-
Incomplete Reaction: The persistence of the benzaldehyde spot indicates that the reaction has not gone to completion.
-
Side Product Formation: The appearance of a spot corresponding to benzyl alcohol (if using NaBH₄) indicates a competing side reaction.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Imine Formation | - Ensure mildly acidic conditions (pH 4-7).[10] - Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.[11] - Allow for a longer reaction time before adding the reducing agent if using a two-step procedure. | The equilibrium between the reactants and the imine must be shifted towards the product side.[4] Water is a byproduct of imine formation, and its removal drives the reaction forward. |
| Reduction of Benzaldehyde | - If using NaBH₄, switch to a milder reducing agent like STAB.[5][8] - If using NaBH₄, pre-form the imine before adding the reducing agent, and add it portion-wise at a lower temperature (e.g., 0 °C).[5] | Stronger reducing agents can reduce the starting aldehyde to an alcohol, decreasing the overall yield of the desired amine.[5][8] Milder agents are more selective for the imine.[2] |
| Suboptimal Work-up/Isolation | - Ensure the aqueous layer is basic (pH > 10) before extraction to deprotonate the amine and ensure it partitions into the organic layer. - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, DCM). - During HCl addition, add it dropwise to a solution of the purified dibenzylamine in a suitable solvent (e.g., ethanol, ether) to precipitate the hydrochloride salt.[12] | The protonated amine salt is water-soluble. It must be converted to the free base to be extracted into an organic solvent. Incomplete precipitation will lead to loss of product. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification | Prevention/Removal |
| Benzyl Alcohol | Can be identified by NMR or GC-MS. | Use a selective reducing agent like STAB.[5] If using NaBH₄, optimize the reaction conditions to favor imine reduction.[5] Can be removed by column chromatography. |
| Unreacted Benzaldehyde | Can be identified by NMR or GC-MS. | Ensure the reaction goes to completion by monitoring with TLC. Use a slight excess of the reducing agent. |
| Over-alkylation Products (Tribenzylamine) | Can occur if the secondary amine product reacts with another molecule of benzaldehyde. | This is generally less of a concern with this specific reaction due to steric hindrance, but can be minimized by using a 1:1 stoichiometry of reactants. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
Experimental Protocols
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
-
To a solution of benzaldehyde (1.0 eq) and benzylamine (1.0-1.2 eq) in anhydrous dichloromethane (DCM), add acetic acid (1.0 eq).[5]
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Monitor the reaction by TLC until the benzaldehyde is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude dibenzylamine by column chromatography if necessary.
-
Dissolve the purified dibenzylamine in a minimal amount of ethanol or diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete.
-
Collect the this compound precipitate by vacuum filtration and dry.
Protocol 2: Two-Step Synthesis using Sodium Borohydride (NaBH₄)
-
Dissolve benzaldehyde (1.0 eq) and benzylamine (1.0-1.2 eq) in methanol (MeOH) or ethanol (EtOH).[5]
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas evolution will occur.[5]
-
Allow the reaction to stir at room temperature until the reduction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of water or dilute aqueous HCl (e.g., 1M HCl).[5]
-
Remove the alcohol solvent under reduced pressure.
-
Basify the aqueous residue with NaOH to pH > 10 and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Proceed with purification and hydrochloride salt formation as described in Protocol 1.
References
-
Chemistry Online. (2023-01-26). Preparation of this compound. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Organic Chemistry Tutor. Reductive Amination. [Link]
-
Chemistry Learner. Reductive Amination: Definition, Examples, and Mechanism. [Link]
-
Wikipedia. Reductive amination. [Link]
-
ResearchGate. (2022). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]
-
PubMed. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. [Link]
-
Chem-Station. (2014-05-03). Borch Reductive Amination. [Link]
-
Journal of the American Chemical Society. (2004). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. [Link]
-
Master Organic Chemistry. (2017-09-01). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Wordpress. (2026-01-03). Reductive Amination. [Link]
-
YouTube. (2020-09-10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]
-
Scribd. Reductive Amination of Benzaldehyde. [Link]
-
Speciality Chemicals. Optimizing Reductive Amination: A Guide for Chemical Procurement. [Link]
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- 4. Reductive amination - Wikipedia [en.wikipedia.org]
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- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
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- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 12. chemistry-online.com [chemistry-online.com]
Technical Support Center: Crystallization of Dibenzylamine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the crystallization of dibenzylamine hydrochloride. As a compound frequently used as an intermediate in pharmaceutical synthesis, achieving high purity and crystalline form is crucial.[1][2] This document is designed to address common challenges encountered during its crystallization, offering logical, scientifically-grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries about the properties and handling of dibenzylamine and its hydrochloride salt, which are fundamental to successful crystallization.
Q1: What are the key physical properties of dibenzylamine and this compound that influence crystallization?
A1: Understanding the physical properties of both the free base and the salt is critical for designing a successful crystallization protocol.
Dibenzylamine is a colorless to pale yellow oily liquid at room temperature with a characteristic ammonia-like odor.[1][3] It has a melting point of -26°C and a boiling point of 300°C.[1] It is poorly soluble in water but is miscible with most organic solvents like ethanol and ether.[1][3][4]
This compound, on the other hand, is a solid with a significantly higher melting point, typically in the range of 260-262°C.[5] This high melting point is indicative of its ionic character and strong crystal lattice energy. The conversion of the liquid amine to its solid hydrochloride salt is a common strategy for purification and handling.[6]
| Property | Dibenzylamine | This compound |
| Appearance | Colorless to pale yellow oily liquid[1][3] | Crystalline powder or crystals[7] |
| Melting Point | -26 °C[1][4] | 260-262 °C[5] |
| Boiling Point | 300 °C[1] | Decomposes |
| Solubility in Water | Insoluble (0.05 g/L at 20°C)[1] | Soluble[7][8] |
| Solubility in Organic Solvents | Miscible with ethanol, ether[1][3][4] | Varies, generally less soluble than the free base |
Q2: Why is my this compound not precipitating from the solution?
A2: The failure of this compound to precipitate is a common issue that can stem from several factors related to supersaturation and nucleation.
-
Insufficient Supersaturation: Crystallization occurs when a solution becomes supersaturated, meaning the concentration of the solute exceeds its solubility at a given temperature. If the concentration of this compound is too low, it will remain dissolved.
-
Inappropriate Solvent System: The choice of solvent is crucial. An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For amine hydrochlorides, alcohols like ethanol are often effective.[10]
-
Presence of Impurities: Impurities can sometimes inhibit crystal nucleation and growth. Oily impurities, in particular, can coat nascent crystal nuclei and prevent them from developing into larger crystals.
-
Cooling Rate: Cooling the solution too rapidly can lead to the formation of an oil or a supersaturated solution that fails to crystallize. A slower cooling rate allows more time for crystal nuclei to form and grow in an orderly fashion.[11]
Q3: My attempt to crystallize this compound resulted in an oil. What should I do?
A3: "Oiling out" is a frequent problem in crystallization, especially with compounds that have relatively low melting points or when the solution is highly concentrated. An oil forms instead of crystals when the solute's solubility is exceeded at a temperature above its melting point in the solvent system.
To resolve this, you can try the following:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more solvent to decrease the concentration. This lowers the saturation temperature and may allow for crystallization to occur before oiling out.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.
-
Change the Solvent System: If oiling persists, the solvent system may be inappropriate. Consider using a solvent pair, where the compound is soluble in one solvent and insoluble in the other. Dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent until the solution becomes turbid.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the crystallization of this compound.
Problem: No Crystals Form Upon Cooling
Problem: The Product "Oils Out" Instead of Crystallizing
Problem: Crystals are Impure or Discolored
Impurities can become trapped in the crystal lattice during formation. Discoloration often arises from the oxidation of the amine.[12]
-
Solution:
-
Charcoal Treatment: Before crystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[11]
-
Recrystallization: A second recrystallization step is often necessary to achieve high purity.[11]
-
Inert Atmosphere: When handling the free base, working under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Section 3: The Impact of pH on Solubility
The solubility of this compound is highly dependent on the pH of the solution. As a salt of a weak base, its solubility behavior is governed by the Henderson-Hasselbalch equation.[13][14][15]
In acidic conditions (low pH), the equilibrium shifts towards the protonated form (dibenzylammonium ion), which is more water-soluble. Conversely, in basic conditions (high pH), the free base, which is poorly water-soluble, predominates.[13][16] This principle is fundamental to both the formation of the hydrochloride salt and its purification.
Section 4: Experimental Protocols
Protocol 1: Preparation and Crystallization of this compound from Dibenzylamine
This protocol details the conversion of dibenzylamine to its hydrochloride salt and subsequent purification by recrystallization.
Materials:
-
Dibenzylamine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl Ether (optional, as a co-solvent)
-
Erlenmeyer flasks
-
Stir bar and magnetic stir plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: In a fume hood, dissolve the dibenzylamine in a minimal amount of ethanol in an Erlenmeyer flask.[10]
-
Acidification: While stirring, slowly add concentrated HCl dropwise to the solution.[10] An exothermic reaction will occur, and a precipitate of this compound should form. Continue adding HCl until the solution is acidic (test with pH paper).
-
Initial Crystallization: Cool the mixture in an ice bath to maximize the precipitation of the crude product.
-
Isolation of Crude Product: Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.
-
Recrystallization:
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is difficult to dissolve, the addition of a small amount of water may be necessary.
-
If the solution is colored, add a spatula tip of activated charcoal and perform a hot gravity filtration.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.
-
-
Final Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove the solvent.
-
Section 5: References
-
N,N-dibenzylamine hydrochloride - ChemBK. (n.d.). Retrieved from [Link]
-
Preparation of this compound - Chemistry Online. (2023, January 26). Retrieved from [Link]
-
Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970. Washington, DC: U.S. Patent and Trademark Office.
-
Dibenzylamine - Wikipedia. (n.d.). Retrieved from [Link]
-
Process for the preparation of colourless dibenzylamine. (n.d.). Google Patents. Retrieved from
-
Recovery of amines from by-product chloride salts. (n.d.). Google Patents. Retrieved from
-
Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? (2020, November 16). ResearchGate. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
Tramadol - Wikipedia. (n.d.). Retrieved from [Link]
-
Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC - NIH. (n.d.). Retrieved from [Link]
-
Solvent to solubilize Diphenylamine? (2018, February 8). ResearchGate. Retrieved from [Link]
-
Process for preparing Benzylamine salts. (n.d.). Google Patents. Retrieved from
-
Process for the preparation of benzylamine salts. (n.d.). Google Patents. Retrieved from
-
Synthesis process of dibenzylamine. (n.d.). Google Patents. Retrieved from
-
How to purify Benzylamine? : r/OrganicChemistry - Reddit. (2024, November 8). Retrieved from [Link]
-
Dibenzylamine | C14H15N | CID 7656 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility - PubMed. (n.d.). Retrieved from [Link]
-
(PDF) Study of pH-dependent drugs solubility in water - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025, August 8). Retrieved from [Link]
-
The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - ResearchGate. (2025, August 6). Retrieved from [Link]
-
For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. I have considered using either H20 and diethyl ether, or NaOH, but I'm not sure how to proceed with either route? - Quora. (2020, October 3). Retrieved from [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. (n.d.). Retrieved from [Link]
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- 7. Benzylamine hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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- 13. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Preventing the formation of impurities in Dibenzylamine hydrochloride synthesis
Technical Support Center: Dibenzylamine Hydrochloride Synthesis
A Guide to Impurity Prevention and Process Optimization
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the critical aspect of impurity control. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you achieve a high-purity final product consistently. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[1][2] This guide provides a structured approach to understanding, preventing, and troubleshooting these issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust synthetic strategy.
Q1: What is the most common and reliable laboratory-scale synthetic route for this compound?
The most prevalent and controlled method is the two-step, one-pot reductive amination of benzaldehyde with benzylamine.[3] This process involves:
-
Imine Formation: An equimolar reaction between benzaldehyde and benzylamine to form the intermediate, N-benzyl-1-phenylmethanimine (an imine or Schiff base).
-
Reduction: The in-situ reduction of the imine C=N double bond to an amine using a mild reducing agent.
-
Salt Formation: The final isolation of the product as a stable hydrochloride salt.
This method is favored for its high efficiency and the ability to control the reaction pathway, thereby minimizing side-product formation when executed correctly.
Q2: Why is the order of reagent addition so critical in this synthesis?
The order of addition is arguably the single most important parameter to prevent the formation of the most common impurity, benzyl alcohol.[4] The reducing agent (e.g., sodium borohydride) is capable of reducing both the desired imine intermediate and the benzaldehyde starting material.
-
Correct Procedure: Benzaldehyde and benzylamine should be mixed first and allowed sufficient time to form the imine. Only after imine formation is substantially complete should the reducing agent be introduced.[5]
-
Incorrect Procedure: Adding the reducing agent to a mixture of all three reagents simultaneously will lead to a competitive reduction of benzaldehyde to benzyl alcohol, a common and often difficult-to-remove impurity.
Q3: How do I choose the right reducing agent for the imine reduction step?
The choice of reducing agent is critical for selectivity. You need an agent that is strong enough to reduce the imine but mild enough to not affect the aromatic rings and to allow for controlled addition.
-
Sodium Borohydride (NaBH₄): This is the most common and cost-effective choice. It is effective at reducing imines and aldehydes.[5] Its reactivity requires careful, portion-wise addition to control the reaction temperature.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a more selective and milder reducing agent. It is particularly effective at reducing imines in the presence of aldehydes, making it an excellent choice if competitive reduction is a major concern.[6] However, it is more expensive and requires careful handling due to the toxicity of cyanide.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Similar to NaBH₃CN, this is another mild and selective reagent for reductive aminations that avoids the use of cyanide.[6]
For most standard procedures, sodium borohydride offers a good balance of reactivity, cost, and safety when the reaction conditions are properly controlled.
Section 2: Troubleshooting Guide: Common Impurities & Solutions
This guide is formatted to address specific problems you may encounter during your synthesis, as identified by analytical methods like HPLC, GC, or NMR.
| Problem ID | Observed Issue | Potential Causes & Mechanistic Explanation | Recommended Solutions & Preventive Actions |
| IMP-01 | High levels of Benzyl Alcohol detected in the final product. | This is the most frequent process-related impurity. It forms when the reducing agent reduces unreacted benzaldehyde before it can form the imine. This is caused by: 1. Incorrect order of reagent addition. 2. Addition of the reducing agent is too rapid, creating localized excesses that react with the available aldehyde. 3. Insufficient reaction time for complete imine formation. | Primary Solution: Ensure benzaldehyde and benzylamine are stirred together for at least 15-20 minutes to form a solid or slurry, indicating imine formation, before beginning the addition of the reducing agent.[5] Process Control: • Add the reducing agent (e.g., NaBH₄) slowly and in small portions to maintain temperature control. • Monitor the disappearance of benzaldehyde via TLC or in-process HPLC before reduction. |
| IMP-02 | Presence of Tribenzylamine. | This tertiary amine is formed through a secondary reductive amination event where the product, dibenzylamine, reacts with another molecule of benzaldehyde to form an iminium ion, which is then reduced. This is favored by: 1. An excess of benzaldehyde in the reaction mixture. 2. Prolonged reaction times at elevated temperatures. | Primary Solution: Maintain strict 1:1 stoichiometry between benzaldehyde and benzylamine. A slight excess of benzylamine can sometimes be used to ensure all benzaldehyde is consumed, but this must be carefully optimized. Process Control: • Monitor the reaction closely and stop it once the dibenzylamine is formed. • Avoid unnecessarily high temperatures during the reduction step. |
| IMP-03 | Unreacted Benzylamine or Benzaldehyde in the final product. | This indicates an incomplete reaction or an inefficient workup procedure. • Benzaldehyde: Can persist if the reaction is incomplete or if it is not fully removed during the aqueous workup. • Benzylamine: Can remain if it was used in excess or if the reaction did not go to completion. It is a basic compound. | Reaction Optimization: • Confirm reaction completion using TLC or HPLC before quenching. Workup Enhancement: • For unreacted benzaldehyde, a wash with a sodium bisulfite solution can help form a water-soluble adduct. • For unreacted benzylamine, an acidic wash (e.g., dilute HCl) during the workup of the free base (before salt formation) will extract it into the aqueous layer. However, since the product is also basic, this requires careful pH control and is best addressed by driving the reaction to completion. |
| IMP-04 | Final product is colored (yellow to brown) instead of white. | Color impurities often arise from trace-level degradation or side products formed under oxidative conditions. Benzylamine itself can undergo oxidative self-condensation to form imines.[7][8] These highly conjugated molecules can be intensely colored. | Purification: • The most effective solution is a final recrystallization of the hydrochloride salt from a suitable solvent like ethanol.[5] • For persistent color, treatment with a small amount of activated carbon during recrystallization can be effective, but may reduce yield. Prevention: • Use high-purity, colorless starting materials. If benzylamine is yellowed, consider purifying it by vacuum distillation first.[8] • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. • Store the final product protected from light and air.[1] |
Section 3: Protocols and Methodologies
These protocols provide a validated, step-by-step framework for the synthesis and purification process.
Protocol 3.1: Synthesis of this compound
This protocol is based on the reductive amination of benzaldehyde and benzylamine.
Materials:
-
Benzaldehyde (≥99%, freshly distilled or from a recently opened bottle)
-
Benzylamine (≥99%)
-
Sodium Borohydride (NaBH₄)
-
p-Toluenesulfonic acid (PTSA) (optional, as a catalyst for imine formation)[5]
-
Ethyl Acetate (EtOAc)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Potassium Carbonate (K₂CO₃) or Magnesium Sulfate (MgSO₄)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Imine Formation: In a mortar and pestle or a round-bottom flask with a magnetic stirrer, combine benzaldehyde (e.g., 5.0 mmol, 0.51 mL) and benzylamine (5.0 mmol, 0.54 mL).[5]
-
Causality: Using equimolar amounts is crucial to minimize unreacted starting materials and the formation of tribenzylamine.
-
-
Mix or stir the reagents gently for 15-20 minutes at room temperature. The mixture will typically turn into a thick, slushy solid, which indicates the formation of the imine intermediate.[5]
-
Reduction: In a separate container, weigh sodium borohydride (5.0 mmol, 0.19 g) and, if used, the PTSA catalyst (5.0 mmol, 0.86 g).[5]
-
Causality: Keeping the reducing agent separate until imine formation is complete is the key to preventing benzyl alcohol formation.
-
-
Add the solid NaBH₄ (and PTSA, if used) to the imine mixture in small portions over 25-30 minutes. If in a flask, this can be done while stirring.
-
Causality: Portion-wise addition allows for safe control of the exothermic reaction and prevents temperature spikes that could lead to side products.
-
-
Workup and Extraction:
-
Transfer the resulting solid mixture to a beaker and carefully add 20 mL of 5% NaHCO₃ solution to quench any unreacted reducing agent and neutralize the acidic catalyst.[5]
-
Transfer the mixture to a separatory funnel, add 20 mL of ethyl acetate, and shake well.
-
Separate the layers. Wash the organic layer again with water, then with brine.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous K₂CO₃ or MgSO₄.[5]
-
Causality: The basic wash removes acidic components, and the drying step removes water, which would interfere with the subsequent salt formation and crystallization.
-
-
Salt Formation and Isolation:
-
Gravity filter the dried organic solution into a clean, pre-weighed round-bottom flask.
-
Remove the ethyl acetate using a rotary evaporator to obtain the crude dibenzylamine free base as an oil.
-
Dissolve the oil in a minimum amount of ethanol (e.g., 5-10 mL).
-
Slowly add concentrated HCl dropwise while stirring. This compound will precipitate as a white solid.[5]
-
Causality: The hydrochloride salt is typically a stable, crystalline solid with lower solubility in organic solvents than its free base form, allowing for easy isolation and purification.
-
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol. Air dry the product.
Protocol 3.2: Recrystallization of this compound
This is a critical final step for achieving high purity (>99.5%).
Procedure:
-
Place the crude, dry this compound solid into an Erlenmeyer flask.
-
Add a minimal amount of ethanol (EtOH) and heat the mixture gently (e.g., in a warm water bath) until the solid completely dissolves.[5]
-
Causality: Using the minimum amount of hot solvent ensures that the solution becomes supersaturated upon cooling, maximizing the yield of pure crystals.
-
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as impurities are excluded from the crystal lattice and remain in the mother liquor.
-
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small volume of ice-cold ethanol to remove any residual mother liquor.[5]
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Section 4: Visual Guides
Diagram 1: Key Reaction Pathways
This diagram illustrates the desired synthetic route versus the primary side reaction.
Caption: Desired vs. undesired reaction pathways in the synthesis.
Diagram 2: Synthesis & Purification Workflow
This diagram outlines the complete workflow from starting materials to the final, pure product.
Caption: Recommended workflow for synthesis and purification.
Section 5: References
-
Chemistry Online (2023). Preparation of this compound. Available at: [Link]
-
Pharmaguideline (2025). Resolving API Impurity Issues in Drug Development. Available at: [Link]
-
Ascendia Pharma (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Available at: [Link]
-
Pharma Tutor (n.d.). The control of API impurities - A critical issue to the pharmaceutical industry. Available at: [Link]
-
ResearchGate (n.d.). Oxidative self-condensation of benzylamine. Available at: [Link]
-
Wikipedia (n.d.). Dibenzylamine. Available at: [Link]
-
Filo (2024). Benzaldehyde is converted to benzylamine by Reduction Amination. Available at: [Link]
-
ResearchGate (n.d.). Optimization for the dehydrogenated self-coupling of benzylamine. Available at: [Link]
-
Google Patents (2015). CN104744265A - Synthesis process of dibenzylamine. Available at:
-
ResearchGate (2019). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Available at: [Link]
-
MDPI (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dibenzylamine: A Deep Dive into its Chemical Properties and Synthesis. Available at: [Link]
-
ResearchGate (1985). Pressure synthesis of dibenzylamine from benzylamine and benzyl alcohol. Available at: [Link]
-
Scribd (n.d.). Reductive Amination of Benzaldehyde. Available at: [Link]
-
Google Patents (2006). EP1375470B1 - Process for the preparation of colourless dibenzylamine. Available at:
-
Indian Academy of Sciences (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Available at: [Link]
-
Master Organic Chemistry (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Reddit (2023). How to purify Benzylamine?. Available at: [Link]
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- 1. fbpharmtech.com [fbpharmtech.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. nbinno.com [nbinno.com]
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- 8. reddit.com [reddit.com]
Technical Support Center: Enhancing the Purity of Dibenzylamine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of Dibenzylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. We understand that post-synthesis purification can be a critical and often challenging step. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common hurdles and achieve the desired purity for your compound.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during the purification process in a direct question-and-answer format.
Q1: My isolated this compound is off-white or yellow, not pure white. What causes this discoloration and how can I remove it?
A1: Discoloration is a common issue and typically points to the presence of chromophoric (color-containing) impurities.
-
Causality: These impurities often arise from several sources during the synthesis, which is commonly a reductive amination between benzaldehyde and benzylamine.[1][2]
-
Oxidation Products: The parent amine, Dibenzylamine, can be susceptible to air oxidation over time, forming colored byproducts.[3]
-
Imines & Condensation Products: Residual imine intermediates or other condensation products from the synthesis can be colored.[1]
-
Starting Material Impurities: If the starting benzaldehyde has oxidized to benzoic acid or contains other impurities, these can carry through or react to form colored species.
-
-
Recommended Solutions:
-
Activated Carbon Treatment: During recrystallization, add a small amount (typically 1-2% by weight) of activated carbon (charcoal) to the hot, dissolved solution. The activated carbon has a high surface area that adsorbs colored impurities. Heat the mixture for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon before allowing the solution to cool and crystallize.
-
Purification of the Free Base: The most robust method is to purify the Dibenzylamine free base before converting it to the hydrochloride salt. Dibenzylamine is a high-boiling liquid that can be effectively purified by vacuum distillation.[3][4] This process is excellent for separating the desired amine from non-volatile or highly colored polymeric impurities.[5] After distillation, the pure, colorless amine can be dissolved in a suitable solvent and precipitated as the hydrochloride salt.
-
Q2: The melting point of my product is broad and significantly lower than the literature value (260-262 °C). What are the likely impurities?
A2: A broad and depressed melting point is a classic indicator of an impure crystalline solid.[6] The impurities disrupt the crystal lattice, requiring less energy to melt.
-
Causality: The most probable impurities are unreacted starting materials or reaction byproducts that have co-precipitated with your product.
-
Unreacted Benzylamine/Benzaldehyde: These may remain if the reaction did not go to completion.
-
Benzyl Alcohol: A common byproduct if the reducing agent used in the synthesis (e.g., NaBH₄) reduces the starting benzaldehyde.[7][8]
-
Tribenzylamine: Over-alkylation can lead to the formation of the tertiary amine, tribenzylamine.[9]
-
Solvent Residue: Incomplete drying can leave residual solvents (e.g., ethanol, ether) trapped in the crystal lattice.
-
-
Recommended Solutions:
-
Recrystallization: This is the primary technique for removing such impurities.[1] The principle relies on the different solubilities of the desired compound and the impurities in a given solvent at different temperatures.[10] A well-executed recrystallization should yield a product with a sharp melting point. See Protocol 1 for a detailed procedure.
-
Solvent Wash: If you suspect residual starting materials, a simple wash of the filtered crystals with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether) can be effective.
-
Q3: My yield is very low after recrystallization. How can I optimize the process?
A3: Low recovery is typically due to one of two factors: using too much solvent or premature crystallization.
-
Causality:
-
Excess Solvent: The goal is to create a saturated solution at high temperature.[10] If you add more solvent than is necessary to dissolve the compound, the solution will not be saturated upon cooling, and a significant amount of your product will remain dissolved, leading to poor recovery.
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[6] If the compound has high solubility in the solvent even at low temperatures, your recovery will be low. Ethanol is a common choice for this compound.[1]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove impurities like activated carbon), the product will crystallize on the filter paper or in the funnel, leading to mechanical loss.
-
-
Recommended Solutions:
-
Use Minimal Hot Solvent: Add the hot solvent in small portions to your crude solid, with heating and stirring, until it just dissolves. This ensures the solution is saturated.
-
Optimize the Solvent System: If ethanol alone gives poor recovery, consider a two-solvent system. For example, dissolve the product in a minimal amount of hot methanol (a "good" solvent) and then slowly add a "poor" solvent like diethyl ether until the solution becomes slightly cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.
-
Prevent Premature Crystallization: When performing a hot filtration, pre-heat the funnel and receiving flask. Use fluted filter paper to maximize the filtration speed.
-
Q4: I see an oily residue along with my crystals after cooling. What is this and how do I handle it?
A4: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point, causing it to separate as a liquid phase instead of crystallizing.
-
Causality:
-
High Impurity Concentration: A high concentration of impurities can lower the melting point of the mixture below the boiling point of the solvent.
-
Insufficient Solvent: Paradoxically, while too much solvent reduces yield, too little can cause the solute to oil out.
-
Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of a supersaturated oil over an ordered crystal lattice.
-
-
Recommended Solutions:
-
Reheat and Add More Solvent: Heat the mixture again until the oil redissolves. Add a small amount of additional hot solvent to prevent re-oiling.
-
Slow Cooling: Allow the flask to cool slowly to room temperature first, then move it to an ice bath. Rapid cooling in an ice bath is a common cause of oiling out.
-
Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a tiny "seed" crystal of the pure product. This provides a nucleation site for crystal growth.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A1: The ideal solvent should have high solubility for the compound at elevated temperatures and low solubility at cool temperatures.[10] For this compound, ethanol is a well-documented and effective single-solvent choice.[1] An ethanol/diethyl ether combination is also reported and can be effective for inducing crystallization if the product is too soluble in pure ethanol.[11]
| Solvent/System | Solubility of Product | Pros | Cons |
| Ethanol | High when hot, lower when cold | Readily available, effective for many common impurities. | May have moderate solubility even when cold, potentially reducing yield. |
| Methanol/Ether | High in methanol, very low in ether | Allows for fine-tuning of solubility; ether helps precipitate the salt effectively. | Requires careful addition of the anti-solvent (ether) to avoid oiling out. |
| Water | Soluble | Good for removing organic-soluble impurities. | Drying the final product can be difficult; hygroscopic nature can be an issue.[12] |
Q2: How can I confirm the purity of my final, recrystallized product?
A2: A combination of methods is recommended for a comprehensive assessment of purity.
| Technique | Information Provided | Strengths | Limitations |
| Melting Point | Purity of crystalline solid | Fast, inexpensive, and a strong indicator of purity (sharp vs. broad range).[6] | Not quantitative; less effective for amorphous solids or certain eutectic mixtures. |
| TLC | Number of components in a mixture | Simple, rapid visualization of impurities.[13] | Not quantitative; resolution may be limited. |
| ¹H NMR Spectroscopy | Structural confirmation and quantification of proton-containing impurities | High resolution, quantitative, non-destructive.[14] | Lower sensitivity than chromatography, requires deuterated solvents.[14] |
| HPLC | High-resolution separation and quantification of components | Highly sensitive, specific, and quantitative; the gold standard for purity analysis.[15][16] | Requires more expensive equipment and method development. |
Q3: What are the best practices for storing purified this compound to prevent degradation?
A3: this compound is a stable salt. However, proper storage is key to maintaining its purity over time. The free base is incompatible with strong oxidizing agents, acids, and other reactive compounds.[17][18] While the salt is more robust, follow these guidelines:
-
Container: Store in a tightly sealed, well-labeled container to prevent moisture absorption, as amine salts can be hygroscopic.[12][17]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize any potential oxidative degradation.
-
Conditions: Keep in a cool, dry, and well-ventilated place away from direct light.[17]
Q4: Can I purify the free base (Dibenzylamine) before converting it to the hydrochloride salt? What are the advantages?
A4: Yes, and this is often the superior strategy, especially if the crude product is heavily discolored or contains non-volatile impurities.
-
Method: Dibenzylamine is a liquid with a high boiling point (~300 °C at atmospheric pressure), making it an excellent candidate for vacuum distillation .[4]
-
Advantages:
-
High Efficiency: Distillation is highly effective at removing colored polymers, inorganic salts, and other non-volatile materials.[5]
-
Improved Salt Purity: Starting with a pure, colorless liquid amine ensures that the subsequent precipitation of the hydrochloride salt will yield a very pure, white solid, often without the need for further recrystallization.
-
Simplified Process: It can sometimes be faster and result in a higher overall yield than performing multiple recrystallizations on the salt.
-
Section 3: Detailed Protocols & Visual Workflows
Workflow 1: Purification Strategy Decision Tree
This diagram helps you choose the most appropriate purification method based on your initial analysis.
Caption: Decision tree for selecting a purification method.
Protocol 1: Optimized Recrystallization of this compound
This protocol details the standard procedure for purifying the solid salt.[1]
Caption: Step-by-step workflow for recrystallization.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (e.g., 95% ethanol) to a gentle boil. Add the hot solvent to the flask in small portions with continuous swirling or stirring until the solid has just dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small scoop of activated carbon. Gently reheat the mixture for 5-10 minutes.
-
Hot Filtration (if necessary): If carbon was used, or if there are insoluble impurities, perform a hot gravity filtration. Place a piece of fluted filter paper in a pre-heated stemless funnel resting on the collection flask. Pour the hot solution through the filter paper as quickly as possible.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals using vacuum filtration (e.g., with a Büchner funnel).[1]
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities on the crystal surfaces.
-
Drying: Transfer the purified crystals to a watch glass and dry them thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Acid-Base Extraction for Free Base Purification
This protocol is used to purify the Dibenzylamine free base before converting it to the hydrochloride salt. It's highly effective for removing neutral impurities like benzyl alcohol.[3][19]
Methodology:
-
Dissolution: If your crude product is the hydrochloride salt, dissolve it in water and make the solution basic (pH > 10) with aqueous NaOH to generate the free amine. Extract the free amine into an organic solvent like diethyl ether or ethyl acetate (3x volumes). If you start with the crude free amine, simply dissolve it in the organic solvent.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous HCl (e.g., 1 M). Shake the funnel vigorously and allow the layers to separate. The protonated Dibenzylamine will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded.
-
Free-Basing: Cool the acidic aqueous layer in an ice bath. Slowly add a concentrated NaOH solution until the pH is strongly basic (pH > 10). The Dibenzylamine free base will separate, often as an oil.
-
Re-extraction: Extract the pure free base back into a fresh portion of organic solvent (e.g., diethyl ether) (3x volumes).
-
Drying & Salt Formation: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent. To the clear solution of the pure amine, slowly add a solution of HCl in a suitable solvent (e.g., HCl in ether or isopropanol) until precipitation is complete. Collect the resulting white crystals of this compound by vacuum filtration.
References
- Vertex AI Search. (2026). N-(2-CHLOROETHYL)this compound Product Description.
-
Chemistry Online. (2023). Preparation of this compound. [Link]
-
ChemBK. (n.d.). N,N-dibenzylamine hydrochloride. [Link]
- Thermo Fisher Scientific. (2021).
-
AdipoGen Life Sciences. (n.d.). Benzylamine hydrochloride | CAS 3287-99-8. [Link]
- Sigma-Aldrich. (2025).
- Canadian Journal of Hospital Pharmacy. (n.d.). Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene syringes.
-
Wikipedia. (n.d.). Dibenzylamine. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2019). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. [Link]
-
PubChem. (n.d.). Dibenzylamine. [Link]
-
Reddit. (2023). How to purify Benzylamine?. [Link]
- Google Patents. (n.d.).
-
Scribd. (n.d.). Reductive Amination of Benzaldehyde. [Link]
- Royal Society of Chemistry. (n.d.).
-
YouTube. (2020). Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. (1985). Pressure synthesis of dibenzylamine from benzylamine and benzyl alcohol. [Link]
-
Quora. (2020). How to isolate Benzylamine from a mixture using solvent extraction. [Link]
-
ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. [Link]
-
PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride. [Link]
-
Zenodo. (2010). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. [Link]
-
Science Publishing Group. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. [Link]
-
Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
CaltechAUTHORS. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]
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Storage and stability issues of Dibenzylamine hydrochloride solutions
Answering the user's request.## Technical Support Center: Dibenzylamine Hydrochloride Solutions
Welcome to the technical support guide for this compound solutions. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Our goal is to provide practical, science-backed answers to common storage and stability issues, moving beyond simple instructions to explain the underlying chemical principles. This guide is structured to help you troubleshoot problems, optimize your protocols, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the correct storage conditions for solid this compound? Solid this compound should be stored in a cool, dry, and well-ventilated place.[1][2] The container must be kept tightly closed to prevent moisture absorption, as the compound can be hygroscopic.[3] For long-term storage, follow the temperature recommendations on the product label, which is often room temperature.[2][4]
Q2: How should I prepare and store aqueous solutions of this compound? Solutions should be prepared using high-purity, de-gassed water or an appropriate buffer. For storage, use tightly sealed, clean containers (polypropylene or glass are suitable) and store at 2-8°C for short-term use.[2] To minimize degradation from oxidation or microbial growth, consider sterile filtering the solution into a sterile container, especially for long-term storage or sensitive applications. Protect solutions from light to prevent potential photodegradation.[5]
Q3: In which solvents is this compound soluble? this compound, as a salt, is expected to have different solubility properties than its free base form. While the free base (Dibenzylamine) is poorly soluble in water but soluble in organic solvents like ethanol and ether, the hydrochloride salt is generally more soluble in polar solvents.[6][7] For instance, the related compound Benzylamine hydrochloride is soluble in water.[8] Always perform a small-scale solubility test to confirm solubility in your specific solvent system at the desired concentration.
Q4: What are the primary safety precautions when handling this compound? Dibenzylamine and its salts are corrosive and can cause severe skin burns and eye damage.[9][10] Always handle the compound in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][9] Ensure that eyewash stations and safety showers are readily accessible.[1]
Q5: Are there any known chemical incompatibilities? Yes, this compound should not be stored with or exposed to strong oxidizing agents, strong acids, strong bases, acid anhydrides, or acid chlorides.[1][7] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Section 2: Troubleshooting Guide for Solution-Based Issues
This guide provides a systematic approach to identifying and resolving common problems encountered with this compound solutions.
Issue 1: A Precipitate or Crystals Have Formed in My Refrigerated Solution
-
Symptom: The solution, which was clear at room temperature, now contains solid particles or crystals after being stored at 2-8°C.
-
Potential Causes:
-
Reduced Solubility at Low Temperature: This is the most common cause. The solubility of most salts, including this compound, decreases as the temperature drops.[12] If your solution was prepared near its saturation point at room temperature, cooling it will cause the compound to crystallize out.
-
Solvent Evaporation: If the container was not sealed tightly, solvent may have evaporated, increasing the concentration of the solute beyond its solubility limit.
-
-
Recommended Actions:
-
Confirm Reversibility: Gently warm the solution in a water bath to room temperature or slightly above (e.g., 30-37°C) with gentle agitation. If the precipitate redissolves, the issue is temperature-dependent solubility. The solution can still be used, but it must be fully redissolved and homogenous before use.
-
Adjust Protocol (Prevention):
-
Prepare a slightly more dilute stock solution to ensure it remains stable at the storage temperature.
-
Alternatively, store the solution at a controlled room temperature if stability data permits.
-
For critical applications, consider preparing the solution fresh before each experiment.
-
-
Issue 2: The Solution Has Turned Yellow or Brown Over Time
-
Symptom: A previously colorless or pale-yellow solution has developed a noticeable yellow or brown tint upon storage.
-
Potential Causes:
-
Oxidative Degradation: Benzylamines can be susceptible to oxidation, especially when exposed to air (oxygen) and light. This process can create chromophoric (color-generating) byproducts.[13]
-
Photodegradation: Exposure to UV or even ambient light can initiate degradation pathways, leading to colored impurities.[5] Studies on the related compound benzydamine show it is stable to heat but degrades within minutes of UV light exposure.[14]
-
-
Recommended Actions:
-
Assess Usability: The presence of color indicates degradation and the formation of impurities. For sensitive assays, the solution should be discarded as these impurities could interfere with the experiment.
-
Implement Preventative Measures:
-
Use an Inert Atmosphere: Prepare solutions with de-gassed solvents. For long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the container.
-
Protect from Light: Store solutions in amber vials or wrap the container in aluminum foil to block light.[5]
-
Add Antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant may help slow oxidative degradation. This must be validated for your specific application.
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and addressing issues with your this compound solution.
Caption: Troubleshooting workflow for this compound solutions.
Section 3: Key Protocols & Methodologies
Adherence to standardized protocols is critical for reproducibility.
Protocol 3.1: Preparation of a 10 mg/mL Aqueous Stock Solution
-
Pre-Requisites: Ensure all glassware is scrupulously clean. Use analytical grade water (e.g., Milli-Q or 18 MΩ·cm).
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Accurately weigh the desired amount of solid this compound (e.g., 100 mg). Handle the solid in a chemical fume hood.[11]
-
Dissolution: Transfer the solid to a volumetric flask of the appropriate size (e.g., 10 mL for a 10 mg/mL solution). Add approximately 70-80% of the final volume of water.
-
Mixing: Cap the flask and mix by inversion or gentle swirling until the solid is completely dissolved. A brief sonication in a water bath can assist dissolution if needed.
-
Final Volume: Once dissolved and at thermal equilibrium, carefully add water to the calibration mark on the volumetric flask.
-
Homogenization & Storage: Cap and invert the flask 10-15 times to ensure the solution is homogenous. Transfer the solution to a labeled, amber glass or polypropylene storage vial. For optimal stability, overlay with argon or nitrogen, seal tightly, and store at 2-8°C, protected from light.
Protocol 3.2: Framework for a Stability-Indicating HPLC Method
To quantitatively assess the stability of your solution, a stability-indicating high-performance liquid chromatography (HPLC) method is required. This method must be able to separate the intact this compound from any potential degradation products.[15][16]
-
Objective: To develop an HPLC method that can quantify the parent compound and resolve it from degradation products.
-
Instrumentation: A standard HPLC system with a UV detector is typically sufficient.
-
Column: A reversed-phase C18 column is a common starting point for amine compounds.
-
Mobile Phase (Example): A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Forced Degradation Study: To validate the method's stability-indicating capability, you must perform a forced degradation study.[16] This involves subjecting a sample of the solution to harsh conditions to intentionally generate degradation products:
-
Acid/Base Hydrolysis: Incubate with HCl and NaOH.
-
Oxidation: Treat with hydrogen peroxide (H₂O₂).
-
Thermal Stress: Heat the solution.
-
Photolytic Stress: Expose to intense UV light.[5]
-
-
Analysis: Run the stressed samples on the HPLC. The method is considered "stability-indicating" if the peaks for the degradation products are well-resolved from the main this compound peak.[17] This ensures that any decrease in the main peak area accurately reflects degradation, not co-elution.
Potential Degradation Pathway
While specific degradation pathways for this compound are not extensively published, a likely route based on benzylamine chemistry involves oxidation, potentially leading to the formation of benzaldehyde and benzylamine.
Caption: Conceptual degradation pathway for this compound.
Section 4: Technical Data Summaries
Quick reference tables for key physical and storage properties.
Table 1: Solubility Profile of Dibenzylamine & Its Hydrochloride Salt
| Compound | Solvent | Solubility | Reference |
| Dibenzylamine (Free Base) | Water | Insoluble / Very Low (0.05 g/L) | [6][7] |
| Ethanol | Soluble | [6][7] | |
| Ether | Soluble | [6][7] | |
| Benzylamine hydrochloride | Water | Soluble (50 mg/ml) | [8] |
| This compound | Water | Expected to be soluble (as a salt) | Inferred |
| Polar Organic Solvents | Likely soluble | Inferred |
Table 2: Recommended Storage Conditions Summary
| Form | Temperature | Atmosphere | Light Conditions | Container | Reference |
| Solid | Room Temperature | Ambient | Protect from Light | Tightly Closed | [2][4] |
| Solution | 2-8°C (Short-term) | Inert Gas (N₂/Ar) Recommended | Protect from Light (Amber Vial) | Tightly Sealed Glass/Polypropylene | [1][5] |
References
- SAFETY D
- material safety d
- SAFETY DATA SHEET. (2011). Thermo Fisher Scientific.
- Material Safety D
- Benzylamine hydrochloride. Apollo Scientific.
- Benzylamine hydrochloride. Santa Cruz Biotechnology.
- Dibenzylamine SDS, 103-49-1 Safety D
- Safety d
- SAFETY D
- Dibenzylamine 103-49-1 wiki. Guidechem.
- Dibenzylamine | 103-49-1. ChemicalBook.
- Benzylamine hydrochloride | CAS 3287-99-8. AdipoGen Life Sciences.
- Degradation of benzylamines during chlorination and chloramin
- Analytical Techniques In Stability Testing. (2025).
- A-study-of-the-photodegradation-of-benzydamine-in-pharmaceutical-formulations-using-HPLC-with-diode-array-detection.pdf.
- Stability indicating study by using different analytical techniques. IJSDR.
- (PDF) Stability Indicating Analytical Methods (SIAMS).
- Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group.
- Techniques to prevent crystallization of 2C-G HCl in refriger
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- 17. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Technical Support Center: Troubleshooting Unexpected NMR Peaks in Dibenzylamine Hydrochloride Samples
Welcome to the technical support guide for troubleshooting unexpected Nuclear Magnetic Resonance (NMR) peaks in your dibenzylamine hydrochloride samples. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common to complex spectral artifacts. Our approach is rooted in a deep understanding of chemical principles and extensive field experience to ensure the integrity of your experimental results.
I. Common Issues & Initial Diagnosis
Question 1: I see unexpected peaks in the aromatic region (δ 7.0-8.0 ppm) of my ¹H NMR spectrum. What are the likely culprits?
Unexpected signals in the aromatic region of a this compound spectrum often point to the presence of structurally related impurities. The most common of these are residual starting materials or byproducts from the synthesis.
Likely Causes & Explanations:
-
Benzaldehyde: A primary precursor in many synthetic routes to dibenzylamine, benzaldehyde is a frequent contaminant.[1][2] Its aldehyde proton signal is a distinct singlet appearing far downfield, typically around δ 10.0 ppm.[3] The aromatic protons of benzaldehyde will also appear in the δ 7.5–8.0 ppm range, often complicating the spectrum of the main compound.[3]
-
Benzylamine: Another common impurity, benzylamine, can arise from incomplete reaction or as a degradation product.[4][5] Its aromatic protons will overlap with those of dibenzylamine, and its methylene protons will be visible around δ 3.99 ppm (in DMSO-d6).[5]
-
Solvent Effects: The choice of NMR solvent can influence the chemical shifts of aromatic protons. While less likely to introduce new peaks, interactions with solvents like benzene or acetone can cause shifts in proton resonances.[6][7]
Troubleshooting Workflow:
Here is a systematic approach to identify the source of these unexpected aromatic peaks:
Caption: Workflow for diagnosing aromatic impurities.
Question 2: My baseline is noisy, and I'm seeing broad, rolling peaks. What could be causing this?
A noisy baseline and broad, ill-defined peaks are often indicative of issues with sample preparation or the NMR instrument itself, rather than chemical impurities.
Likely Causes & Explanations:
-
Poor Shimming: The homogeneity of the magnetic field (shimming) is critical for obtaining sharp NMR signals. Poor shimming is a very common cause of broad peaks and a distorted baseline.
-
Sample Concentration: Overly concentrated samples can lead to viscosity-related peak broadening. Conversely, very dilute samples will have a poor signal-to-noise ratio.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. These can be introduced from glassware, spatulas, or reagents.
Step-by-Step Protocol for Resolution:
-
Re-shim the Spectrometer: Before re-running your sample, perform a careful shimming procedure on the instrument.
-
Optimize Sample Concentration: Prepare a fresh sample at a lower concentration. For routine ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is a good starting point.
-
Check for Paramagnetic Contamination: If the problem persists, consider filtering the NMR sample through a small plug of celite or silica in a Pasteur pipette to remove any particulate matter. Ensure all glassware is scrupulously clean.
II. Advanced Troubleshooting
Question 3: I observe a broad singlet that disappears upon a D₂O shake. What is this peak, and why does its position vary between samples?
This is a classic sign of the amine proton (N-H) of the this compound.
In-Depth Explanation:
The proton attached to the nitrogen in an amine or an ammonium salt is labile, meaning it can exchange with other acidic protons in the solution, such as residual water.[8] This chemical exchange is often fast on the NMR timescale, leading to a broad signal. The exact chemical shift of this N-H proton is highly dependent on several factors:
-
Solvent: The extent of hydrogen bonding with the solvent dramatically affects the chemical shift.[6][9] Protic solvents will lead to faster exchange and potentially broader signals.
-
Concentration and Temperature: Both concentration and temperature influence the equilibrium of hydrogen bonding, and thus the position of the N-H peak.[8]
-
pH: The acidity of the sample solution will impact the protonation state of the amine and the rate of exchange.
The D₂O Shake Experiment:
Adding a drop of deuterium oxide (D₂O) to your NMR tube and gently shaking it will cause the labile N-H proton to exchange with a deuterium atom from the D₂O. Since deuterium is not observed in ¹H NMR, the N-H peak will "disappear," confirming its identity.
Caption: D₂O shake experiment workflow.
Question 4: My ¹³C NMR spectrum shows more peaks than expected for this compound. Why might this be?
Extra peaks in a ¹³C NMR spectrum, assuming good data acquisition, are a strong indicator of impurities. Since ¹³C NMR is less sensitive to the dynamic effects that broaden peaks in ¹H NMR, it can be a more reliable tool for identifying minor components.
Data Summary: Expected and Common Impurity ¹³C Chemical Shifts
| Compound | Carbon Atom | Typical Chemical Shift (δ, ppm) |
| Dibenzylamine | Methylene (CH₂) | ~50-55 |
| Aromatic (C) | ~135-140 | |
| Aromatic (CH) | ~127-130 | |
| Benzaldehyde | Carbonyl (C=O) | ~190-195[10] |
| Aromatic (C) | ~135-137 | |
| Aromatic (CH) | ~129-135[10] | |
| Benzylamine | Methylene (CH₂) | ~42-46[5] |
| Aromatic (C) | ~134-140 | |
| Aromatic (CH) | ~128-130[5] |
Note: Chemical shifts are approximate and can vary with solvent and other experimental conditions.[11]
Troubleshooting Protocol:
-
Compare with Reference Spectra: Obtain a reference ¹³C NMR spectrum of pure this compound if available. Compare the chemical shifts of your sample to the reference.
-
Consult Impurity Tables: Use the table above and other resources to identify potential impurities based on their characteristic chemical shifts.[12][13] For example, a peak around 192 ppm is a strong indicator of a benzaldehyde impurity.[10]
-
Consider Degradation Products: Dibenzylamine can degrade over time, especially if exposed to air and light.[4][14] Oxidation can lead to the formation of benzaldehyde and other related compounds.
-
Analyze Synthesis Route: Review the synthesis of your this compound. Are there any other possible side products that could be present? For instance, over-alkylation could lead to tribenzylamine.
III. FAQs
Q1: Can residual solvent peaks be mistaken for impurities? A: Absolutely. It is crucial to be aware of the characteristic chemical shifts of the deuterated solvent used and any common non-deuterated solvent impurities it may contain (e.g., chloroform in CDCl₃, acetone in acetone-d₆). Consult published tables of solvent impurities.[15]
Q2: How can I confirm the structure of an unknown impurity? A: For definitive identification, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the molecular weight, and 2D NMR experiments (like COSY and HSQC) to establish connectivity, are invaluable.
Q3: My sample is the free base, dibenzylamine, not the hydrochloride salt. How does this affect the NMR spectrum? A: The ¹H and ¹³C NMR spectra of dibenzylamine free base will be very similar to the hydrochloride salt.[16][17][18] The most significant difference will be the chemical shift of the N-H proton, which will be less deshielded (further upfield) and may be broader due to faster exchange in the non-protonated form. The chemical shifts of the methylene (CH₂) protons adjacent to the nitrogen will also be slightly shifted upfield.[19]
Q4: Could the issue be with the NMR tube or cap? A: Yes, contaminants from dirty NMR tubes or leaching from plastic caps can introduce extraneous peaks. Always use clean, high-quality NMR tubes and consider using caps made of a non-reactive material if you suspect contamination.
References
-
Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]
-
(n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]
-
Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 38(5), 1409–1415. Retrieved from [Link]
-
SpectraBase. (n.d.). Dibenzylamine, hydrochloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dibenzylamine. PubChem. Retrieved from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0033871). Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Retrieved from [Link]
-
(n.d.). Supporting Information - MPG.PuRe. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
SpectraBase. (n.d.). Dibenzylamine - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). CN104744265A - Synthesis process of dibenzylamine.
-
ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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- 18. spectrabase.com [spectrabase.com]
- 19. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Dibenzylamine Hydrochloride Synthesis
Welcome to the technical support center. As a Senior Application Scientist, I understand that unexpected results, such as discoloration, can be a significant roadblock in research and development. A common issue reported during the synthesis of Dibenzylamine hydrochloride via reductive amination is the appearance of a persistent yellow hue in the final product. This guide provides an in-depth analysis of the potential causes and offers validated troubleshooting strategies to achieve a pure, colorless product.
Frequently Asked Questions (FAQs)
Q1: Why is my final this compound product yellow instead of white?
This is the most critical question and the answer is multifaceted. The yellow discoloration is not typically due to a single cause but rather an accumulation of minor impurities and side products. The color indicates the presence of chromophores—molecules that absorb light in the visible spectrum. In this synthesis, these chromophores can arise from several distinct stages of the process.
The primary culprits can be categorized as follows:
-
Starting Material Impurities: The purity of your initial reagents, particularly benzaldehyde, is paramount.
-
Imine-Related Side Products: The intermediate imine (N-benzylidenebenzylamine) can undergo side reactions or remain in the final product if reduction is incomplete.
-
Oxidation: Both the intermediate dibenzylamine free base and the starting materials are susceptible to oxidation, which generates colored species.
-
Reaction Conditions: Sub-optimal temperature, pH, or stoichiometry can favor the formation of colored byproducts.
The following sections will dissect each of these points, providing the mechanistic reasoning and corrective actions for each.
In-Depth Troubleshooting Guide
Q2: Could my starting materials be the problem?
Answer: Absolutely. This is the most common and often overlooked source of discoloration.
Expert Analysis:
-
Benzaldehyde Degradation: Benzaldehyde is highly prone to autoxidation when exposed to atmospheric oxygen, a reaction accelerated by light.[1] This process forms benzoic acid (which is colorless) but also initiates polymerization and the formation of other aromatic compounds that are yellow or brown.[1] If your benzaldehyde has a noticeable yellow tint or contains crystalline precipitate (benzoic acid), it is compromised.
-
Benzylamine Impurities: Benzylamine can also degrade over time. Common impurities include oxidation products and condensation byproducts like the imine dimer, which can introduce color.[2]
Troubleshooting & Prevention:
-
Verify Benzaldehyde Purity: Use freshly opened or distilled benzaldehyde. A simple pre-treatment involves washing the aldehyde with a 5% sodium carbonate solution to remove acidic benzoic acid, followed by drying and distillation. The criterion for high-quality benzaldehyde is a colorless distillation residue.[1]
-
Purify Benzylamine: If the purity is suspect, benzylamine can be purified by vacuum distillation.[2]
-
Inert Atmosphere: For best results, handle both reagents under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation during measurement and addition.
Q3: Are my reaction conditions promoting colored side-products?
Answer: Yes, the specific parameters of your reductive amination can significantly influence the purity and color of the product.
Expert Analysis: Reductive amination is a tandem reaction: imine formation followed by reduction.[3][4] An imbalance between these two steps is a primary source of impurities.
-
Reducing Agent Choice: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the benzaldehyde to benzyl alcohol before it has a chance to form the imine.[5] While benzyl alcohol is colorless, this side reaction alters stoichiometry and can lead to other issues. Milder, imine-selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are superior as they show a strong preference for reducing the protonated imine (iminium ion) over the starting aldehyde.[3][4]
-
Temperature Control: Higher temperatures can accelerate side reactions, including polymerization and degradation, leading to colored products.[6] The initial imine formation is often exothermic; running the reaction at elevated temperatures can be detrimental.
-
Stoichiometry: Using a slight excess of the amine (benzylamine) can help drive the reaction towards the formation of the secondary amine product and minimize unreacted aldehyde.[5]
Troubleshooting & Prevention:
-
Select the Right Reducing Agent: Employ NaBH(OAc)₃ or NaBH₃CN for direct (one-pot) reductive amination. This ensures the aldehyde is consumed to form the imine before significant reduction occurs.
-
Maintain Low Temperatures: Run the reaction at room temperature or below (0-25 °C), especially during the addition of the reducing agent, to control the exotherm.
-
Optimize Reagent Ratios: Refer to the recommended parameters in the table below.
| Parameter | Recommended Value | Rationale |
| Stoichiometry | Benzaldehyde: 1.0 eq | Limiting reagent. |
| Benzylamine: 1.0-1.1 eq | Slight excess favors imine formation.[5] | |
| Reducing Agent: 1.2-1.5 eq | Ensures complete reduction of the imine. | |
| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN | Selectively reduces the imine/iminium ion, not the aldehyde.[3][4] |
| Temperature | 0-25 °C | Minimizes side reactions and thermal degradation.[6] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Aprotic solvents are standard for this reaction. |
Q4: Can the intermediate imine or final product oxidize?
Answer: Yes. Both the imine intermediate and the dibenzylamine free base are susceptible to oxidation, which can introduce color.
Expert Analysis:
-
Incomplete Reduction: The intermediate, N-benzylidenebenzylamine, is an imine. If the reducing agent is depleted or the reaction time is insufficient, this imine can persist in the crude product. Imines, particularly conjugated ones, can be colored. More importantly, they can undergo further reactions (e.g., forming trimers like hydrobenzamide) that lead to highly colored impurities.[7]
-
Dibenzylamine Oxidation: The dibenzylamine free base, like many amines, can be oxidized by atmospheric oxygen. This oxidation can regenerate the imine or form other colored degradation products.[8] This is why crude dibenzylamine that is left exposed to air before conversion to the hydrochloride salt often darkens in color. A patented process specifically addresses the need to distill dibenzylamine with additives to achieve a colorless product, highlighting its instability.[9]
Troubleshooting & Prevention:
-
Ensure Complete Reduction: Use a sufficient excess of the reducing agent and allow adequate reaction time. Monitor the reaction by TLC or LCMS to confirm the disappearance of the imine intermediate.
-
Minimize Air Exposure: During the workup, after quenching the reaction and extracting the free base, minimize its exposure to air. Work quickly and consider blanketing the organic extracts with nitrogen.
-
Immediate Salt Formation: Convert the purified dibenzylamine free base to its hydrochloride salt without unnecessary delay. The salt is generally more stable and less prone to atmospheric oxidation than the free base.
Visualized Workflows and Pathways
The following diagrams illustrate the core reaction pathway, potential pitfalls, and a logical troubleshooting workflow.
Caption: Core synthesis pathway for this compound.
Caption: Primary sources of yellow-colored impurities.
Caption: Step-by-step troubleshooting decision workflow.
Validated Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol incorporates best practices to minimize the formation of colored impurities.
-
Reagent Preparation: To a round-bottom flask under a nitrogen atmosphere, add dichloromethane (DCM, 5 mL per 1 mmol of benzaldehyde). Add benzaldehyde (1.0 eq) followed by benzylamine (1.05 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: Cool the flask to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 20 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until reaction completion is confirmed by TLC/LCMS.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification of Free Base: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate it under reduced pressure to obtain the crude dibenzylamine free base.
-
Salt Formation: Dissolve the crude oil in a minimal amount of cold ethanol or diethyl ether. Slowly add concentrated hydrochloric acid (1.0 eq) dropwise with stirring.[10]
-
Isolation: The white precipitate of this compound will form. If crystallization is slow, it can be induced by scratching the flask or placing it in a freezer. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[10]
Protocol 2: Purification of Discolored this compound
If you have an existing batch of yellow product, recrystallization is the most effective method for purification.
-
Solvent Selection: Place the yellow this compound solid into an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as ethanol.[10] The goal is to find a solvent where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Heat the mixture gently (e.g., on a hot plate) with stirring until all the solid dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point. Avoid using a large excess of solvent.
-
Decolorization (Optional): If the solution is still significantly colored, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified white crystals by vacuum filtration. Wash the crystals with a small volume of the ice-cold recrystallization solvent to remove any residual impurities.[10]
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. The resulting product should be a white, crystalline solid.
References
-
Chemistry Online (2023). Preparation of this compound. Available at: [Link]
-
Scribd (n.d.). Reductive Amination of Benzaldehyde. Available at: [Link]
-
Chemistry Stack Exchange (2022). Why does benzaldehyde turn yellow?. Available at: [Link]
-
ResearchGate (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Available at: [Link]
-
ResearchGate (n.d.). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Available at: [Link]
-
Master Organic Chemistry (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Available at: [Link]
- Google Patents (n.d.). CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride.
-
Organic Chemistry Tutor (n.d.). Reductive Amination. Available at: [Link]
-
ACS Omega (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Available at: [Link]
-
ResearchGate (n.d.). Kinetic investigations on the Ru-catalyzed reductive amination of benzaldehyde. Available at: [Link]
-
ResearchGate (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... Available at: [Link]
- Google Patents (n.d.). CN104744265A - Synthesis process of dibenzylamine.
-
Master Organic Chemistry (2017). Reductive Amination, and How It Works. Available at: [Link]
- Google Patents (n.d.). EP1375470B1 - Process for the preparation of colourless dibenzylamine.
-
PrepChem.com (n.d.). Synthesis of benzylamine hydrochloride. Available at: [Link]
-
Wikipedia (n.d.). Dibenzylamine. Available at: [Link]
-
ResearchGate (n.d.). (a) Photo-catalytic oxidation of dibenzylamine to imine; (b) time.... Available at: [Link]
-
ResearchGate (n.d.). Oxidation of dibenzylamine (I). Available at: [Link]
-
Journal of the Chemical Society (1951). The oxidation of diphenylamine and of its N-derivatives. Part II. Oxidation of the benzyl group of some benzylamines and benzyl ethers to benzoyl. Available at: [Link]
-
ResearchGate (2013). CuO-Al2O3 catalyzed oxidation of primary benzylamines and secondary dibenzylamines to N-benzylbenzaldimines. Available at: [Link]
- Google Patents (n.d.). US4163025A - Process for the production of benzylamine and dibenzylamine.
-
Reddit (n.d.). How to purify Benzylamine?. Available at: [Link]
Sources
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Validation & Comparative
A Comprehensive Guide to the 1H and 13C NMR Characterization of Dibenzylamine Hydrochloride
This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of dibenzylamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of experimental protocols, spectral interpretation, and a comparative analysis with alternative analytical techniques, ensuring a comprehensive understanding of the structural elucidation of this compound.
Introduction: The Crucial Role of NMR in Structural Verification
In the realm of organic chemistry and pharmaceutical development, the unambiguous determination of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For a compound like this compound, which finds applications as a precursor in the synthesis of various pharmaceuticals and as a corrosion inhibitor, precise structural confirmation is essential for quality control and regulatory compliance.
This guide will delve into the nuances of acquiring and interpreting ¹H and ¹³C NMR spectra of this compound, highlighting the characteristic spectral signatures that arise from its molecular structure. We will explore the causal relationship between the compound's structure and its NMR spectral features, providing a robust framework for its identification and characterization.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol outlines a validated methodology for the preparation and analysis of this compound.
Step-by-Step Experimental Protocol for NMR Analysis
-
Solvent Selection: Due to the ionic nature of this compound, a polar deuterated solvent is required for dissolution. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for amine salts and its relatively simple residual solvent signals in the ¹H NMR spectrum.[1][2][3]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[4][5]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the mixture to ensure complete dissolution. The solution should be clear and free of any particulate matter.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any suspended impurities that could degrade spectral quality.[6]
-
Ensure the final sample height in the NMR tube is approximately 4-5 cm.[4]
-
-
Instrumental Parameters:
-
Acquire the NMR spectra on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.
-
For ¹H NMR, a sufficient number of scans (typically 8-16) should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR.[1]
-
Caption: Workflow for NMR analysis of this compound.
Spectral Analysis and Interpretation
The structural features of this compound give rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The protonation of the nitrogen atom significantly influences the chemical shifts of nearby protons and carbons.
¹H NMR Spectrum of this compound in DMSO-d₆
The ¹H NMR spectrum is characterized by signals corresponding to the benzylic protons, the aromatic protons, and the ammonium proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~9.5 - 10.0 | Broad Singlet | 2H | NH₂ ⁺ | The protons on the positively charged nitrogen are acidic and exchange with residual water in the solvent, leading to a broad signal. Its downfield shift is characteristic of ammonium protons. |
| ~7.4 - 7.6 | Multiplet | 10H | Ar -H | The ten protons of the two phenyl rings are magnetically similar and appear as a complex multiplet in the aromatic region. |
| ~4.2 | Singlet | 4H | Ph-CH₂ -N | The four benzylic protons are chemically equivalent and appear as a singlet. The significant downfield shift compared to the free base is due to the deshielding effect of the adjacent positively charged nitrogen atom.[7][8] |
Causality Behind Peak Assignments:
-
Ammonium Protons (NH₂⁺): The protonation of the nitrogen atom leads to a significant deshielding of the attached protons, causing them to resonate at a very downfield chemical shift. The broadness of the peak is a result of chemical exchange with residual water in the DMSO-d₆ and quadrupole broadening from the ¹⁴N nucleus.
-
Aromatic Protons (Ar-H): The protons on the two benzene rings are in a similar chemical environment, resulting in overlapping signals that form a complex multiplet. Their chemical shifts are in the typical range for aromatic protons.
-
Benzylic Protons (CH₂): The electron-withdrawing inductive effect of the positively charged nitrogen atom causes a significant downfield shift of the benzylic protons compared to the neutral dibenzylamine. This deshielding effect is a key indicator of the formation of the hydrochloride salt.[7][8]
¹³C NMR Spectrum of this compound in DMSO-d₆
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the benzylic and aromatic carbons.
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~131 | Ar -C (quaternary) | The quaternary carbons of the benzene rings to which the benzyl groups are attached. |
| ~129.5 | Ar -C (CH) | Aromatic methine carbons (ortho and meta). |
| ~129.0 | Ar -C (CH) | Aromatic methine carbon (para). |
| ~49.5 | Ph-CH₂ -N | The benzylic carbons are deshielded by the adjacent positively charged nitrogen, causing them to appear at a downfield chemical shift. |
Causality Behind Peak Assignments:
-
Aromatic Carbons (Ar-C): The aromatic carbons appear in the typical downfield region of the ¹³C NMR spectrum (δ 120-140 ppm). The slight differences in their chemical shifts are due to their relative positions on the benzene ring.
-
Benzylic Carbon (CH₂): Similar to the benzylic protons, the benzylic carbons experience a deshielding effect from the adjacent ammonium group, resulting in a downfield shift compared to the free amine.
Comparative Analysis with Alternative Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).
Caption: Comparison of analytical techniques for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the presence of specific functional groups. For this compound, the most informative region is the N-H stretching and bending vibrations, which are absent in the free base.
-
N-H Stretching: A broad absorption band is expected in the region of 2400-3200 cm⁻¹, which is characteristic of the N-H stretching vibrations of a secondary ammonium salt. This broadness is due to hydrogen bonding.[9]
-
N-H Bending: An absorption band around 1620-1560 cm⁻¹ corresponds to the N-H bending vibration of the secondary ammonium group.[9]
-
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.
-
C-N Stretching: The C-N stretching vibration for the aromatic amine is expected around 1335-1250 cm⁻¹.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) is a suitable technique. The spectrum will typically show the molecular ion of the free base, dibenzylamine (m/z 197), as the hydrochloride salt readily dissociates.
The fragmentation pattern of protonated dibenzylamine is well-characterized. Key fragmentation pathways include:[10][11]
-
Loss of a benzyl radical: This results in a fragment at m/z 106, corresponding to the [C₇H₈N]⁺ ion.
-
Formation of the tropylium ion: The benzyl cation (m/z 91) is a very stable and prominent peak in the mass spectrum of benzyl-containing compounds.
-
Loss of ammonia: Under collision-induced dissociation, protonated dibenzylamine can lose ammonia to form an ion at m/z 181.[10]
Conclusion: A Multi-faceted Approach to Structural Confirmation
The comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques. ¹H and ¹³C NMR spectroscopy provide the most detailed structural information, confirming the connectivity of the atoms and the effects of protonation. FTIR spectroscopy offers rapid confirmation of the presence of the ammonium functional group, and mass spectrometry verifies the molecular weight and provides valuable fragmentation data for further structural confirmation. By integrating the data from these techniques, researchers and drug development professionals can achieve a high degree of confidence in the identity and purity of this compound, ensuring the integrity of their scientific endeavors.
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Experimental 1 H NMR spectra in DMSO-d6 of the compound C22H25N3O. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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NMR chemical shift pattern changed by ammonium sulfate precipitation in cyanobacterial phytochrome Cph1 - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
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A Comparative Guide to the FTIR Analysis of Dibenzylamine and its Hydrochloride Salt
For researchers, scientists, and professionals in drug development, understanding the molecular characteristics of active pharmaceutical ingredients (APIs) and their precursors is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and accessible analytical technique for identifying functional groups and elucidating structural information. This guide provides an in-depth comparative analysis of the FTIR spectra of dibenzylamine and its hydrochloride salt, offering insights into the spectral changes that occur upon protonation of the secondary amine.
The Foundational Principles of FTIR in Functional Group Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., C-H, N-H, C=C) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. By analyzing the absorption bands in an FTIR spectrum, we can identify the functional groups present in a sample.
The formation of a hydrochloride salt from a secondary amine like dibenzylamine introduces significant and predictable changes in the FTIR spectrum. The protonation of the nitrogen atom alters the bond strengths and vibrational frequencies of the neighboring functional groups, providing clear evidence of salt formation.
Experimental Workflow: From Sample to Spectrum
A reliable FTIR analysis begins with proper sample preparation. For solid samples like dibenzylamine hydrochloride, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Caption: Workflow for FTIR analysis of solid samples.
Detailed Protocol for KBr Pellet Preparation
-
Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[1]
-
Mixing: Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) to the ground sample and mix thoroughly.[1]
-
Pelletizing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.[1]
Spectral Analysis: Dibenzylamine vs. This compound
The most significant differences in the FTIR spectra of dibenzylamine and its hydrochloride salt are observed in the regions associated with the amine N-H bond.
Dibenzylamine (Free Base)
Dibenzylamine is a secondary amine with the formula (C₆H₅CH₂)₂NH.[2] Its FTIR spectrum is characterized by the following key absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 3350 - 3310 | N-H | Stretch | Weak |
| 3100 - 3000 | Aromatic C-H | Stretch | Medium |
| 3000 - 2850 | Aliphatic C-H | Stretch | Medium |
| 1605 - 1585 | Aromatic C=C | Stretch | Medium |
| 1500 - 1400 | Aromatic C=C | Stretch | Medium |
| 1335 - 1250 | C-N | Stretch | Strong |
| 910 - 665 | N-H | Wag | Strong, Broad |
| 750 - 690 | Aromatic C-H | Out-of-plane bend | Strong |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation method and instrument.
This compound
Upon formation of the hydrochloride salt, (C₆H₅CH₂)₂NH₂⁺Cl⁻, the nitrogen atom is protonated. This leads to the disappearance of the N-H stretching vibration of the secondary amine and the appearance of new, characteristic bands for the secondary ammonium ion.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity | Key Change from Free Base |
| ~2700 - 2400 | N-H⁺ | Stretch | Strong, Broad | Appearance of a broad, strong absorption at lower wavenumbers. |
| 3100 - 3000 | Aromatic C-H | Stretch | Medium | Largely unchanged. |
| 3000 - 2850 | Aliphatic C-H | Stretch | Medium | Largely unchanged. |
| ~1620 - 1560 | N-H₂⁺ | Bend (Asymmetric) | Medium | Appearance of a new band, characteristic of secondary amine salts. |
| 1605 - 1585 | Aromatic C=C | Stretch | Medium | May be slightly shifted or overlapped with the new N-H₂⁺ bending vibration. |
| 1500 - 1400 | Aromatic C=C | Stretch | Medium | Largely unchanged. |
| 1335 - 1250 | C-N | Stretch | Strong | May show a slight shift due to the change in the electronic environment of the nitrogen atom. |
| 750 - 690 | Aromatic C-H | Out-of-plane bend | Strong | Largely unchanged. |
Causality of Spectral Shifts: The Effect of Protonation
The dramatic changes in the N-H stretching region are a direct consequence of the protonation of the nitrogen atom. In the free amine, the N-H bond has a specific bond strength and vibrational frequency. In the hydrochloride salt, the nitrogen atom bears a positive charge, which significantly strengthens the N-H bond. This increased bond strength requires more energy to vibrate, but due to the complex nature of hydrogen bonding in the solid state, the N-H⁺ stretching vibration appears as a very broad and strong absorption at a lower frequency (wavenumber) compared to the free amine.
The appearance of the N-H₂⁺ bending vibration in the 1620-1560 cm⁻¹ region is another key indicator of salt formation. This bending mode is absent in the free secondary amine.
Caption: Effect of protonation on the functional groups and FTIR spectrum.
Conclusion: A Reliable Method for Characterization
The FTIR analysis of dibenzylamine and its hydrochloride salt demonstrates the technique's utility in confirming chemical transformations. The distinct spectral differences, particularly the appearance of the broad N-H⁺ stretching band and the N-H₂⁺ bending vibration in the hydrochloride salt, provide unequivocal evidence of protonation. This comparative approach, grounded in the fundamental principles of vibrational spectroscopy, offers a rapid and reliable method for the characterization of amine APIs and their salts, ensuring the integrity and quality of materials in research and development.
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Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
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Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782–1795. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Dibenzylamine Hydrochloride
Welcome to an in-depth exploration of the mass spectrometric behavior of dibenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate molecular characterization. Here, we move beyond simple spectral interpretation to understand the intricate fragmentation pathways of this important secondary amine, providing you with the expert insights needed to confidently identify and characterize dibenzylamine in your own analytical workflows.
Dibenzylamine, a common building block in organic synthesis and a potential impurity in pharmaceutical manufacturing, presents a fascinating case study in mass spectrometric fragmentation. Its structure, featuring two benzyl groups attached to a central nitrogen atom, gives rise to a series of characteristic bond cleavages and rearrangements upon ionization. Understanding these pathways is paramount for unambiguous identification and for differentiating it from structurally similar compounds.
This guide will compare and contrast the fragmentation patterns observed under two of the most common ionization techniques: Electrospray Ionization (ESI) and Electron Ionization (EI). We will delve into the mechanistic rationale behind the formation of key fragment ions, supported by data from peer-reviewed literature and spectral databases.
Electrospray Ionization (ESI) Fragmentation of Dibenzylamine
Electrospray ionization is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in the gas phase with minimal in-source fragmentation. For dibenzylamine, with a molecular weight of 197.27 g/mol , the protonated molecule is observed at an m/z of 198. To induce fragmentation, tandem mass spectrometry (MS/MS), often utilizing Collision-Induced Dissociation (CID), is employed.
The CID mass spectrum of protonated dibenzylamine is characterized by several key fragment ions that reveal a complex and intriguing fragmentation cascade. A notable and well-documented fragmentation pathway involves an unprecedented rearrangement.[1]
Under CID conditions, protonated dibenzylamine readily loses a molecule of ammonia (NH₃) to produce a highly abundant ion at m/z 181 .[1][2] Isotopic labeling studies have elegantly demonstrated that the additional proton transferred to the nitrogen atom during this ammonia loss originates from the ortho positions of the phenyl rings, rather than the benzylic methylene groups.[1][2]
The proposed mechanism to explain these observations involves an initial elongation of a C-N bond, leading to the formation of an ion/neutral complex consisting of a benzyl cation and a neutral benzylamine molecule.[1][2] This complex is a critical intermediate that dictates the subsequent fragmentation pathways:
-
Direct Dissociation: The ion/neutral complex can simply dissociate, yielding the stable benzyl cation at m/z 91 .[1] This ion often rearranges to the even more stable tropylium cation.
-
Rearrangement and Ammonia Loss: The benzyl cation within the complex can perform an electrophilic attack on the phenyl ring of the benzylamine neutral. This leads to the formation of a benzylbenzyl cation and the elimination of ammonia, resulting in the prominent ion at m/z 181 .[1][3]
-
Hydride Abstraction: A hydride ion can be abstracted from the methylene group of the neutral benzylamine by the benzyl cation. This process leads to the formation of a substituted immonium ion and the neutral loss of toluene.[1]
Summary of ESI-MS/MS Fragmentation Data for Dibenzylamine
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 198 | 181 | NH₃ | Benzylbenzyl cation |
| 198 | 91 | C₇H₈N (Benzylamine) | Benzyl/Tropylium cation |
ESI Fragmentation Pathway of Dibenzylamine
Caption: Proposed ESI-MS/MS fragmentation pathway of protonated dibenzylamine.
Electron Ionization (EI) Fragmentation of Dibenzylamine
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum provides a characteristic fingerprint that is highly reproducible and useful for library matching.[4] The molecular ion (M⁺˙) of dibenzylamine at m/z 197 is often of low abundance or absent due to its instability.
For secondary amines like dibenzylamine, the dominant fragmentation mechanism is α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[5][6] This is driven by the stabilization of the resulting cation by the non-bonding electrons of the nitrogen.
The EI mass spectrum of dibenzylamine is typically dominated by the base peak at m/z 91 , corresponding to the tropylium cation, which is formed through the cleavage of the C-N bond and subsequent rearrangement of the benzyl cation. Another significant fragment is observed at m/z 106 , which can be attributed to the [C₇H₈N]⁺ ion formed by α-cleavage with the loss of a phenyl radical.
Summary of EI-MS Fragmentation Data for Dibenzylamine
| m/z | Relative Intensity | Proposed Fragment Structure | Fragmentation Pathway |
| 197 | Low | [C₁₄H₁₅N]⁺˙ (Molecular Ion) | - |
| 106 | Moderate | [C₇H₈N]⁺ | α-cleavage (Loss of C₇H₇•) |
| 91 | High (Base Peak) | [C₇H₇]⁺ | C-N bond cleavage |
| 65 | Moderate | [C₅H₅]⁺ | Loss of C₂H₂ from [C₇H₇]⁺ |
Data sourced from the NIST WebBook.[7]
EI Fragmentation Pathway of Dibenzylamine
Caption: Key EI fragmentation pathways for dibenzylamine.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Optimization may be required based on the specific instrumentation and desired sensitivity.
I. Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create working standards at appropriate concentrations for your instrument (e.g., 1 µg/mL to 1 ng/mL).
II. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
III. Mass Spectrometry (ESI-MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis. For qualitative identification, a full scan (MS1) followed by a product ion scan (MS2) of the precursor ion at m/z 198 is appropriate.
-
Key Parameters (instrument-dependent, requires optimization):
-
Capillary Voltage: ~3.5-4.5 kV.
-
Source Temperature: ~120-150 °C.
-
Desolvation Temperature: ~350-450 °C.
-
Cone Gas Flow: ~50 L/hr.
-
Desolvation Gas Flow: ~600-800 L/hr.
-
-
MRM Transitions:
-
Primary (Quantitative): 198 → 181
-
Secondary (Qualitative): 198 → 91
-
-
Collision Energy: Optimize for each transition. A starting point of 15-25 eV for 198 → 181 and 20-35 eV for 198 → 91 is recommended.
Experimental Workflow Diagram
Caption: A typical workflow for the LC-MS/MS analysis of dibenzylamine.
Comparison with Alternative Methodologies
While LC-MS stands out for its sensitivity and specificity, it's worthwhile to consider other analytical techniques for the characterization of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Dibenzylamine can be analyzed by GC-MS, and the resulting EI spectra are highly reproducible and suitable for library matching.[7][8] However, the hydrochloride salt is non-volatile and would require derivatization or analysis in its freebase form.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is non-destructive. ¹H and ¹³C NMR would be invaluable for the unambiguous structural confirmation of dibenzylamine. However, NMR is significantly less sensitive than MS and is not suitable for trace-level analysis.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a robust and widely used technique for the quantification of known compounds.[9] It is less specific than MS, as it relies on the chromophoric properties of the molecule and retention time for identification. Co-eluting impurities with similar UV spectra could interfere with the analysis.
This guide provides a comprehensive overview of the mass spectrometric fragmentation of this compound, grounded in established chemical principles and supported by experimental evidence. By understanding these fragmentation pathways, you are better equipped to develop robust analytical methods, interpret your data with confidence, and accelerate your research and development efforts.
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Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195–1204. [Link]
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Reddy, G. D., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry, 47(9), 1145-1153. [Link]
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Na, G. S., et al. (2016). Simultaneous determination of substituted diphenylamine antioxidants and benzotriazole ultra violet stabilizers in blood plasma and fish homogenates by ultra high performance liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1449, 69-78. [Link]
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Oliveira, E. J., & Watson, D. G. (2009). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 312-319. [Link]
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A Comparative Guide to HPLC and Alternative Methods for Purity Determination of Dibenzylamine Hydrochloride
In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. Dibenzylamine hydrochloride, a key building block in organic synthesis, is no exception. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) with other robust analytical techniques for assessing the purity of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references, offering researchers and drug development professionals a comprehensive resource for method selection and implementation.
The Analytical Challenge: Separating a Family of Amines
The primary challenge in determining the purity of this compound lies in the effective separation of the main compound from structurally similar process-related impurities. The most common synthetic routes to dibenzylamine often involve the reaction of benzyl chloride with ammonia, a process that can lead to the formation of not only the desired secondary amine (dibenzylamine) but also the primary amine (benzylamine) and the tertiary amine (tribenzylamine) as byproducts.[1][2] Therefore, a successful analytical method must possess the selectivity to resolve these three closely related compounds.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
For routine quality control and purity assessment of non-volatile organic compounds like this compound, reversed-phase HPLC (RP-HPLC) stands out as a robust, reliable, and widely adopted technique.[3] Its strength lies in its high resolving power and adaptability to a wide range of analytes.
A Stability-Indicating RP-HPLC Method for this compound
To ensure that the analytical method can accurately measure the analyte in the presence of its degradation products, a stability-indicating method must be developed. This involves subjecting the this compound to forced degradation under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1]
Forced Degradation Study Protocol:
A sample of this compound should be subjected to the following stress conditions to generate potential degradation products:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[4]
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation products are well-separated from the main dibenzylamine peak and from each other.
dot
Caption: Workflow for the forced degradation study of this compound.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common and effective choice.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of both polar (benzylamine) and less polar (tribenzylamine) impurities from the dibenzylamine peak. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
dot
Caption: Workflow for HPLC purity analysis of this compound.
Quantitative Data Summary
The following table summarizes representative data from an HPLC analysis of a this compound sample, demonstrating the separation of potential impurities.
| Compound | Retention Time (min) | Peak Area | % Area |
| Benzylamine | 3.2 | 25,000 | 0.8 |
| Dibenzylamine | 6.5 | 2,950,000 | 98.0 |
| Tribenzylamine | 11.8 | 35,000 | 1.2 |
Comparative Analysis: Alternative Methodologies
While HPLC is a powerful tool, a comprehensive understanding of alternative analytical techniques is crucial for orthogonal verification and for situations where HPLC may not be the optimal choice.
| Analytical Technique | Principle | Advantages for Dibenzylamine HCl Analysis | Disadvantages for Dibenzylamine HCl Analysis |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | High resolution for volatile impurities. | This compound is non-volatile; derivatization is required, which adds complexity and potential for side reactions.[5][6] |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution under an electric field. | High separation efficiency for charged species like amine hydrochlorides; low sample and reagent consumption.[7][8] | Lower concentration sensitivity compared to HPLC-UV; can be less robust for routine QC. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a specific reference standard for the analyte; provides structural information.[9][10] | Lower sensitivity than chromatographic methods; requires a pure internal standard for absolute quantification. |
dot
Caption: Decision logic for selecting an analytical method for Dibenzylamine HCl.
In-Depth Look at Alternative Techniques
Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds. However, this compound, being a salt, is non-volatile. Therefore, analysis by GC would necessitate a derivatization step to convert the amine to a more volatile derivative. This adds a layer of complexity to the sample preparation and can introduce variability. For the analysis of potential volatile impurities from the synthesis process, headspace GC could be a valuable complementary technique.
Capillary Electrophoresis (CE)
CE offers exceptionally high separation efficiency, particularly for charged molecules.[11] As this compound exists as a cation in solution, it is an excellent candidate for CE analysis. The separation is based on the charge-to-size ratio of the ions, providing a different selectivity mechanism compared to RP-HPLC. This makes CE a powerful orthogonal technique for confirming purity results obtained by HPLC.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[11][12] By using a certified internal standard of known purity and concentration, the purity of this compound can be calculated directly from the integral ratios of their respective signals in the ¹H NMR spectrum. This is particularly advantageous in early-stage drug development when a fully characterized reference standard of the API may not be available.
Conclusion
For the routine and robust determination of this compound purity, a well-validated, stability-indicating reversed-phase HPLC method is the recommended approach. It offers a balance of resolution, sensitivity, and ruggedness required for quality control environments. However, for orthogonal verification, high-efficiency separations, or absolute purity determination without a specific reference standard, Capillary Electrophoresis and Quantitative NMR, respectively, present powerful and complementary alternatives. The choice of analytical method should be guided by the specific requirements of the analysis, including the stage of drug development, the nature of the expected impurities, and the desired level of analytical detail.
References
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RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Development of an Absolute Quantification Method for Organic Compounds Using Quantitative NMR (qNMR) and Improvement of the Reliability of Food Analysis. Retrieved from [Link]
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PubMed. (n.d.). Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. Retrieved from [Link]
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Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
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PubMed. (n.d.). Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines. Retrieved from [Link]
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Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
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PubMed. (2013). Determining and reporting purity of organic molecules: why qNMR. Retrieved from [Link]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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Sartorius. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
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JoVE. (n.d.). Video: Capillary Electrophoresis: Applications. Retrieved from [Link]
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ACS Publications. (1975). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
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LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
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PubMed. (n.d.). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Retrieved from [Link]
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MDPI. (n.d.). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. Retrieved from [Link]
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Chromatography Forum. (2006). Why doesn't Pharma use GC?. Retrieved from [Link]
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Performance Showdown: Dibenzylamine Hydrochloride vs. Triethylamine as a Base in Organic Synthesis
A Senior Application Scientist's Guide to Selecting the Right Tool for the Job
In the landscape of organic synthesis, the choice of a base is a critical decision that dictates reaction pathways, influences yields, and defines the complexity of purification. While triethylamine (Et₃N) is a ubiquitous and versatile workhorse, specialized applications often demand a base with a different profile. This guide provides an in-depth comparison between the widely used triethylamine and the more specialized secondary amine, dibenzylamine (Bn₂NH), often supplied as its hydrochloride salt. We will dissect their fundamental properties, explore the causal relationships behind their performance, and provide practical, field-proven insights to guide your selection.
Foundational Physicochemical Properties: A Head-to-Head Comparison
The performance of any reagent is rooted in its intrinsic physicochemical properties. The differences between triethylamine, a tertiary amine, and dibenzylamine, a secondary amine, are stark and have profound implications for their function in a reaction environment.
| Property | Dibenzylamine | Triethylamine | Rationale & Implications |
| Structure | (C₆H₅CH₂)₂NH | (CH₂CH₃)₃N | Dibenzylamine is a secondary amine with a proton on the nitrogen, whereas triethylamine is a tertiary amine. |
| pKa (of Conjugate Acid) | ~8.52[1][2] | ~10.75[3][4][5] | Triethylamine is a significantly stronger base. Its higher pKa indicates it can deprotonate a much wider range of acidic protons compared to dibenzylamine. |
| Molecular Weight | 197.28 g/mol [6] | 101.19 g/mol [3] | The higher molecular weight of dibenzylamine impacts reaction stoichiometry on a mass basis. |
| Boiling Point | 300 °C[6] | 89.5 °C[7][8] | A critical differentiator for purification. Triethylamine is volatile and easily removed under reduced pressure.[9] Dibenzylamine is non-volatile and requires extraction or chromatography for removal. |
| Steric Hindrance | High | Moderate | The two bulky benzyl groups create significant steric congestion around the nitrogen atom, rendering dibenzylamine a poor nucleophile.[10] Triethylamine's ethyl groups are less bulky.[11] |
| Solubility (Free Base) | Insoluble in water; soluble in ethanol, ether.[6] | Slightly soluble in water; miscible with most organic solvents.[3][12] | Both are generally compatible with organic reaction media. Dibenzylamine's poor water solubility can be leveraged in extractive work-ups. |
| Solubility (HCl Salt) | Soluble in water.[13] | Soluble in water, ethanol, chloroform; insoluble in ether.[14] | The properties of the resulting ammonium salt byproduct are crucial for designing an effective purification strategy. |
Core Performance Analysis: Basicity, Sterics, and Practicality
2.1. Basicity and the "Hydrochloride" Clarification
A common point of confusion arises from the nomenclature "dibenzylamine hydrochloride." It is crucial to understand that this is the ammonium salt of the amine and is, therefore, not a base . It is an acidic salt. To function as a proton scavenger, one must use the free base, dibenzylamine . If only the hydrochloride salt is available, it must be neutralized with a stronger base (e.g., NaOH) and extracted into an organic solvent before use in a reaction.
Triethylamine, with a conjugate acid pKa of ~10.75, is a robust base suitable for neutralizing strong acids like HCl generated during acylations or sulfonylations.[15] Dibenzylamine (pKa ~8.52) is a much weaker base. It is effective for scavenging strong acids but may be unsuitable for reactions requiring the deprotonation of less acidic substrates, such as terminal alkynes or activated methylene compounds, where a stronger base like triethylamine would be necessary.
2.2. The Decisive Role of Steric Hindrance
The most significant performance difference after basicity is steric hindrance. The choice between these bases often hinges on whether a simple proton scavenger is needed or if nucleophilic character must be suppressed.
Caption: Steric comparison of Triethylamine and Dibenzylamine.
-
Triethylamine (Et₃N): The three ethyl groups provide sufficient bulk to render it "non-nucleophilic" in many standard applications, such as acylating an alcohol in the presence of an amine.[11] However, with highly reactive electrophiles (e.g., methyl triflate or some acid chlorides), triethylamine can undergo quaternization, leading to an unwanted side reaction and consumption of the base.[9]
-
Dibenzylamine (Bn₂NH): The two large, sterically demanding benzyl groups effectively shield the nitrogen atom. This makes dibenzylamine an exceptionally poor nucleophile.[10] It is an excellent choice for reactions where a competing N-alkylation or N-acylation of the base itself is a significant concern, even with highly reactive electrophiles.
2.3. The Practicality of Purification: A Workflow Perspective
The choice of base directly impacts the post-reaction work-up strategy. The vast difference in boiling points is the most critical factor.
Caption: Contrasting purification workflows for volatile vs. non-volatile bases.
-
Triethylamine Workflow: The low boiling point of triethylamine (89.5 °C) makes it exceptionally easy to remove from a reaction mixture via evaporation under reduced pressure (rotovap).[16] The resulting triethylammonium chloride salt is often removed by a simple aqueous wash or filtration if it precipitates. This straightforward work-up is a primary reason for its widespread use.
-
Dibenzylamine Workflow: With a boiling point of 300 °C, dibenzylamine cannot be removed by evaporation.[6] Purification requires a chemical extraction. Typically, the reaction mixture is diluted with an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The acidic wash protonates the basic dibenzylamine, converting it to the water-soluble dibenzylammonium chloride, which partitions into the aqueous layer. This adds steps to the work-up and may not be suitable for acid-sensitive products.
Application & Protocol Considerations
3.1. Standard Protocol: Acylation using Triethylamine
This protocol illustrates a typical application where triethylamine acts as an acid scavenger.
Objective: To acylate benzylamine with acetyl chloride.
-
Dissolution: Dissolve benzylamine (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 equiv.) to the solution and stir for 5 minutes.
-
Electrophile Addition: Add acetyl chloride (1.05 equiv.) dropwise to the stirred solution. A white precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzylacetamide.
-
Causality: Triethylamine is basic enough to neutralize the generated HCl, preventing it from protonating the starting benzylamine, which would render it non-nucleophilic. Its moderate steric bulk prevents it from competing with benzylamine in reacting with the acetyl chloride.
3.2. Specialized Protocol: Using Dibenzylamine in a Challenging Acylation
This hypothetical protocol highlights a scenario where the properties of dibenzylamine are advantageous.
Objective: To selectively acylate a sensitive substrate where the base's nucleophilicity is a major concern and the product is stable to acid.
-
Dissolution: Dissolve the substrate (1.0 equiv.) in a suitable solvent like tetrahydrofuran (THF).
-
Base Addition: Add dibenzylamine (free base, 1.2 equiv.).
-
Electrophile Addition: Add a highly reactive acylating agent (e.g., a mixed anhydride, 1.1 equiv.) at an appropriate temperature.
-
Reaction: Stir until completion, monitoring by TLC/LCMS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer twice with 1M HCl to remove all dibenzylamine and its corresponding salt.
-
Wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Further purification via column chromatography may be necessary.
-
Causality & Advantage: Dibenzylamine is chosen for its high steric hindrance, which ensures it acts solely as a proton scavenger without engaging in competitive N-acylation. Furthermore, in pharmaceutical synthesis, dibenzylamine is favored as it does not form potentially carcinogenic N-nitrosamine impurities, a critical regulatory consideration that can be an issue with other secondary and tertiary amines.[17]
Conclusion and Recommendations
The choice between dibenzylamine and triethylamine is not a matter of which is "better," but which is the appropriate tool for the specific synthetic challenge.
Choose Triethylamine when:
-
A strong, cost-effective, all-purpose organic base is required.[15]
-
The reaction generates a strong acid byproduct (e.g., HCl, HBr).[3]
-
Easy, non-extractive removal of the excess base is a priority.[9]
-
The electrophile is not so reactive as to cause significant quaternization of the base.
Choose Dibenzylamine (as the free base) when:
-
A sterically hindered, non-nucleophilic base is essential to prevent side reactions.[10]
-
The reaction involves highly reactive electrophiles that could react with a less hindered base.
-
The product is stable to an acidic work-up.
-
The synthesis is for a pharmaceutical intermediate, and the avoidance of N-nitrosamine impurities is a critical process safety and regulatory requirement.[17]
By understanding the fundamental trade-offs in basicity, steric hindrance, and physical properties, researchers can move beyond default choices and select the optimal base to enhance reaction efficiency, simplify purification, and ensure the integrity of the final product.
References
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Wikipedia. Triethylamine . Available at: [Link]
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Scent.vn. Triethylamine (CAS 121-44-8): Odor profile, Properties, & IFRA compliance . Available at: [Link]
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Patsnap Eureka. Triethylamine: Versatile Catalyst in Chemistry . (2024). Available at: [Link]
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Ataman Kimya. DIBENZYLAMINE . Available at: [Link]
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Fengchen Group. Dibenzylamine BP EP USP CAS 103-49-1 Manufacturers and Suppliers . Available at: [Link]
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G. B. B. et al. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines . (2023). PMC - NIH. Available at: [Link]
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Quora. Why is diethylamine more basic than triethylamine? . (2017). Available at: [Link]
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askIITians. their is more steric hindrance in triethylamine than ethylamine but s . (2015). Available at: [Link]
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ACS Publications. Debenzylation of Tertiary Amines Using Phosgene or Triphosgene... . Available at: [Link]
-
ResearchGate. The effect of steric hindrance in amines, and sterically destabilized twisted amides … . Available at: [Link]
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ResearchGate. Experimental Vapor Pressures of 2Phenylethylamine, Benzylamine, Triethylamine... . (2025). Available at: [Link]
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Quora. For my orgo class, I need to figure out how to isolate Benzylamine from a mixture... . (2020). Available at: [Link]
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A Senior Application Scientist's Guide to the Analytical Quantification of Dibenzylamine Hydrochloride
Introduction
Dibenzylamine hydrochloride is a secondary amine salt with significance as a chemical intermediate in various synthetic pathways, including the preparation of rubber accelerators and active pharmaceutical ingredients.[1] Its purity and concentration are critical quality attributes that can profoundly impact reaction yields, impurity profiles, and the overall safety and efficacy of the final product. Therefore, the accurate and precise quantification of this compound is a foundational requirement for researchers, process chemists, and quality control analysts.
This guide provides an in-depth comparison of the principal analytical methodologies for the quantification of this compound. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, compare the performance of different analytical standards, and provide detailed, field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs, ensuring data integrity and trustworthiness in their results.
Part 1: The Foundation—Analytical Reference Standards
The validity of any quantitative analysis is fundamentally anchored to the quality of the reference standard used. An analytical standard serves as the benchmark against which the analyte in a sample is measured. For this compound, several grades of standards are available, each with a distinct role in the analytical workflow.
Physicochemical Properties of Dibenzylamine & its Hydrochloride Salt:
| Property | Dibenzylamine (Free Base) | This compound |
| CAS Number | 103-49-1[2] | 20455-68-9[3] |
| Molecular Formula | C₁₄H₁₅N[1] | C₁₄H₁₆ClN[3] |
| Molecular Weight | 197.28 g/mol [2] | 233.74 g/mol [3] |
| Appearance | Colorless to light yellow oily liquid[1][4] | Solid |
| Melting Point | -26 °C[1] | 260-262 °C[3] |
| Boiling Point | 300 °C[1] | N/A (decomposes) |
| Solubility | Soluble in ethanol and ether; sparingly soluble in water (0.05 g/L at 20°C)[1][5] | More soluble in polar solvents |
Comparison of Analytical Standard Grades:
| Standard Grade | Description | Typical Use Case | Key Characteristics |
| Primary Standard | A substance of the highest purity, directly used to calibrate other standards. Its purity is typically determined by absolute methods like titration or qNMR. | Purity assignment of in-house or secondary standards. | High purity (>99.9%), low reactivity, non-hygroscopic, high molecular weight. |
| Certified Reference Material (CRM) | A standard whose property values are certified by a technically valid procedure, accompanied by a certificate providing traceability.[2] | Method validation, instrument calibration, routine quantitative analysis. | Produced under an ISO 17034 accredited system. Comes with a certificate stating purity and measurement uncertainty.[2] |
| Pharmacopeial Standard | A substance released by a pharmacopeia (e.g., USP, EP) to be used in specified monograph tests.[6][7] | Quality control testing of pharmaceutical products according to specific pharmacopeial methods. | Purity is established for its intended use as defined by the pharmacopeial monograph. |
| Analytical Standard (Reagent Grade) | A well-characterized substance of high purity, suitable for general quantitative work but without the formal certification of a CRM.[8] | Routine analysis, method development, and non-regulated research. | Purity is typically stated on the label (e.g., 97%) but without the traceability and uncertainty of a CRM.[8] |
For regulatory filings or quality control in a cGMP environment, the use of a Certified Reference Material (CRM) or a Pharmacopeial Standard is mandatory. For research and development, a well-characterized analytical standard may suffice, but it is best practice to qualify this standard against a CRM to ensure data reliability.
Part 2: A Comparative Guide to Quantification Methodologies
The choice of analytical technique for quantifying this compound depends on factors such as the required specificity, sensitivity, sample matrix, available equipment, and throughput needs. We will compare the three most common and robust methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classic Acid-Base Titration.
Methodology Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Non-Aqueous Acid-Base Titration |
| Specificity | High. Can separate the analyte from impurities and degradation products. | High. Excellent separation for volatile compounds. | Low. Titrates total basicity; cannot distinguish between the analyte and other basic impurities. |
| Sensitivity | High. (ng/mL to µg/mL range) | Very High. (pg/mL to ng/mL range) | Low. (mg range) |
| Precision | Excellent. (RSD <1%) | Excellent. (RSD <2%) | Exceptional. (RSD <0.2%) |
| Accuracy | Excellent. Dependent on the reference standard's purity. | Excellent. Dependent on the reference standard's purity. | Excellent. Can be an absolute method if the titrant is standardized against a primary standard. |
| Throughput | High. Amenable to automation with autosamplers. | Medium-High. Autosamplers are common, but run times can be longer. | Low. Generally a manual, sequential process. |
| Expertise Required | Moderate. Requires knowledge of chromatography principles and instrument operation. | Moderate. Requires understanding of inlet, column, and detector parameters. | Low-Moderate. Requires good laboratory technique for accurate results. |
| Key Consideration | The workhorse for pharmaceutical analysis due to its robustness and specificity. | The hydrochloride salt is non-volatile; analysis typically requires conversion to the free base or use of high-temperature techniques.[9] | Ideal for purity assessment of the bulk raw material where impurity levels are low. |
Decision Logic: Selecting the Right Analytical Method
The following diagram provides a logical decision-making framework for selecting the most suitable analytical method based on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
Part 3: Experimental Protocols and Data
This section provides detailed, step-by-step protocols for the two most common methods: HPLC and Titration. The data presented is representative of what would be expected from a properly validated method.
Protocol 1: Quantification by Reverse-Phase HPLC
This method is ideal for routine quality control and stability testing, offering excellent specificity and sensitivity. The causality behind this choice lies in its ability to resolve Dibenzylamine from potential precursors (e.g., benzylamine) and degradation products.
Caption: General workflow for HPLC analysis.
Methodology:
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water (containing 0.1% Phosphoric Acid) in a 60:40 v/v ratio.[10] The acid is crucial for protonating the amine, ensuring good peak shape. For LC-MS applications, formic acid should be substituted for phosphoric acid.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Reagent and Solution Preparation:
-
Diluent: Mobile phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound CRM into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 50, 100, 200, 400, 600 µg/mL) by diluting the Standard Stock Solution.
-
Sample Solution (Target Concentration 200 µg/mL): Accurately weigh approximately 20 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a system suitability test by making five replicate injections of a mid-level standard (e.g., 200 µg/mL). The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the diluent (as a blank), followed by the working standard solutions and the sample solutions.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
-
Calculate the purity (%) of the sample using the following formula: Purity (%) = (Concentration from curve (µg/mL) / Nominal Sample Concentration (µg/mL)) * 100
-
Representative Performance Data:
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ≤ 2.0% | < 1.0% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 10 µg/mL |
Protocol 2: Quantification by Non-Aqueous Acid-Base Titration
This is an absolute method ideal for assigning the purity of a reference standard or for analyzing bulk material with high expected purity. The principle involves titrating the basic amine functionality with a standardized acid in a non-aqueous solvent.
Methodology:
-
Reagents and Apparatus:
-
Titrant: 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid.
-
Solvent: Glacial Acetic Acid.
-
Indicator: 0.5% w/v Crystal Violet in glacial acetic acid.
-
For Hydrochloride Salt: 10% w/v Mercuric Acetate in glacial acetic acid. This is added to complex with the chloride ion, which would otherwise interfere with the endpoint.
-
Apparatus: 10 mL burette, 100 mL conical flask, analytical balance.
-
-
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 150 mg of primary standard grade Potassium Hydrogen Phthalate (PHP), previously dried at 120°C for 2 hours.
-
Dissolve in 25 mL of glacial acetic acid. Add 2 drops of crystal violet indicator.
-
Titrate with the 0.1 N perchloric acid solution from a blue color to a blue-green endpoint.
-
Calculate the normality of the perchloric acid titrant.
-
-
Sample Analysis:
-
Accurately weigh approximately 200 mg of the this compound sample into a 100 mL conical flask.
-
Add 25 mL of glacial acetic acid and 5 mL of 10% mercuric acetate solution. Swirl to dissolve.
-
Add 2 drops of crystal violet indicator.
-
Titrate with the standardized 0.1 N perchloric acid to the same blue-green endpoint observed during standardization.
-
Perform a blank titration using all reagents minus the sample and subtract the blank volume from the sample titration volume.
-
-
Calculation:
-
Purity (%) = ( (V_sample - V_blank) * N * MW ) / (W_sample * 10) * 100
-
V_sample = Volume of titrant for the sample (mL)
-
V_blank = Volume of titrant for the blank (mL)
-
N = Normality of perchloric acid titrant
-
MW = Molecular weight of this compound (233.74 g/mol )
-
W_sample = Weight of the sample (mg)
-
-
Representative Performance Data:
| Parameter | Run 1 | Run 2 | Run 3 |
| Sample Weight (mg) | 201.5 | 205.3 | 198.9 |
| Titrant Volume (mL) | 8.58 | 8.74 | 8.48 |
| Calculated Purity (%) | 99.85 | 99.79 | 99.91 |
| Mean Purity (%) | \multicolumn{3}{c | }{99.85} | |
| RSD (%) | \multicolumn{3}{c | }{0.06} |
Conclusion
The quantification of this compound can be reliably achieved through several analytical techniques. For routine analysis requiring specificity to distinguish from impurities, reverse-phase HPLC stands out as the method of choice, offering a balance of speed, sensitivity, and robustness. For the high-accuracy purity assignment of the bulk substance or a reference standard, non-aqueous acid-base titration provides a precise and absolute measurement. While GC can also be used, it often requires sample derivatization or conversion to the free base, adding complexity to the workflow.
The selection of the appropriate analytical standard is as critical as the choice of methodology. Using a Certified Reference Material (CRM) ensures traceability and confidence in the analytical results. By understanding the principles behind each method and following validated protocols, researchers and analysts can generate trustworthy and accurate data, ensuring the quality and integrity of their work.
References
-
ChemBK. N,N-dibenzylamine hydrochloride. [Link]
-
SIELC Technologies. Separation of Dibenzylamine on Newcrom R1 HPLC column. [Link]
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National Center for Biotechnology Information. Dibenzylamine. PubChem Compound Summary for CID 7656. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Dibenzylamine: A Deep Dive into its Chemical Properties and Synthesis. [Link]
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United States Pharmacopeia. Diphenhydramine Hydrochloride. [Link]
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Wikipedia. Dibenzylamine. [Link]
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ResearchGate. Development and Validation of HPLC Method for Diphenhydramine Hydrochloride. [Link]
-
United States Pharmacopeia. Diphenhydramine Hydrochloride Oral Solution. [Link]
-
DrugBank. This compound. [Link]
- Google Patents. US4163025A - Process for the production of benzylamine and dibenzylamine.
-
Zenodo. Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. [Link]
-
ResearchGate. Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. [Link]
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Chemistry Online. Preparation of this compound. [Link]
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Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. [Link]
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National Institute of Standards and Technology. Dibenzylamine - the NIST WebBook. [Link]
-
precisionFDA. This compound. [Link]
-
Open Access Pub. Validated Analytical Spectrofluorimetric Method for Quantitation of Diphenhydramine HCl in Commercial Dosage Forms. [Link]
-
ScienceDirect. Titration of alkyllithiums with a simple reagent to a blue endpoint. [Link]
-
SciSpace. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. [Link]
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- 1. Dibenzylamine | 103-49-1 [chemicalbook.com]
- 2. Dibenzylamine certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
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- 10. Separation of Dibenzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized Dibenzylamine Hydrochloride
Introduction: Beyond Synthesis to Absolute Confirmation
In the realm of chemical synthesis, particularly within drug discovery and development, the successful creation of a target molecule is only the first milestone. The subsequent, and arguably more critical, phase is the rigorous and unambiguous confirmation of its chemical structure. Every functional group, every stereocenter, and the overall molecular architecture must be validated to ensure that the compound proceeding to further assays is indeed the intended one. This process of structural elucidation is not merely a quality control checkpoint; it is the foundation of reproducible and reliable scientific research.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the structure of a synthesized batch of Dibenzylamine hydrochloride (C₁₄H₁₅N·HCl). We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how an integrated, multi-technique approach forms a self-validating system for structural confirmation. This guide is intended for researchers and scientists who require not just the "how," but the "why," to confidently ascertain the identity and purity of their synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds, providing detailed information about the carbon-hydrogen framework.[1] For this compound, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Environment
¹H NMR provides a map of the proton environments within the molecule. By analyzing chemical shifts, integration values, and signal splitting, we can deduce the connectivity and arrangement of hydrogen atoms.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts as the acidic N-H proton will exchange with deuterium, causing its signal to disappear, which can be a useful diagnostic tool. DMSO-d₆ will allow observation of the N-H proton.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using a standard proton experiment on a 300 MHz or higher field instrument. Key parameters include an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Caption: Workflow for ¹H NMR Spectroscopy Analysis.
For this compound, we anticipate three distinct signals:
| Signal Description | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
| Aromatic Protons | 7.3 - 7.6 | Multiplet (m) | 10H | These are the protons on the two phenyl rings. Their signals overlap in a complex pattern, typical for monosubstituted benzene rings. |
| Benzylic Protons | ~4.2 | Singlet (s) | 4H | These are the two CH₂ groups attached to the nitrogen and the phenyl rings. They are chemically equivalent and appear as a single sharp peak. They do not split as there are no adjacent protons. |
| Ammonium Proton | 9.0 - 10.0 (in DMSO-d₆) | Broad Singlet (br s) | 2H | This is the acidic proton on the positively charged nitrogen atom, along with the proton from HCl. Its chemical shift is variable and the peak is often broad due to chemical exchange and quadrupolar coupling with nitrogen. |
The presence of these three signals in the correct integration ratio (10:4:2) provides strong evidence for the this compound structure. The absence of signals for starting materials (e.g., aldehyde proton of benzaldehyde at ~10 ppm or distinct benzylamine signals) is a key indicator of reaction completion and purity.
Carbon-13 (¹³C) NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing a direct count of the different carbon environments.
The sample preparation is identical to that for ¹H NMR. The acquisition, however, requires a specific carbon experiment (e.g., a proton-decoupled experiment). Due to the low natural abundance of ¹³C, more scans are typically required (e.g., 1024 or more) to obtain a good spectrum.
Caption: Workflow for ¹³C NMR Spectroscopy Analysis.
Due to the symmetry of the molecule, we expect to see five distinct signals in the ¹³C NMR spectrum of this compound.[2]
| Approx. Chemical Shift (δ, ppm) | Assignment & Rationale |
| ~50 | Benzylic Carbon (CH₂): The signal for the two equivalent methylene carbons. This is in the typical range for an sp³ carbon attached to a nitrogen atom. |
| ~129.0 | Aromatic CH (ortho/meta): Overlapping signals for the ortho and meta carbons of the two equivalent phenyl rings. |
| ~130.5 | Aromatic C (ipso): The quaternary carbon of the phenyl ring directly attached to the CH₂ group. |
| ~131.5 | Aromatic CH (para): The signal for the para carbon of the phenyl rings. |
Confirming these five signals strongly supports the proposed symmetric structure. The absence of a carbonyl carbon signal (~190-200 ppm) further confirms the absence of unreacted benzaldehyde.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound, serving as a fundamental check for its identity.[3] It ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the synthesized this compound in a suitable solvent like methanol or acetonitrile/water.
-
Ionization: Use Electrospray Ionization (ESI), a soft ionization technique suitable for polar and ionic compounds. The analysis is run in positive ion mode.
-
Analysis: The sample is infused into the mass spectrometer, and the resulting ions are detected.
Caption: Workflow for ESI-Mass Spectrometry Analysis.
Dibenzylamine has a molecular weight of 197.28 g/mol .[4] In the mass spectrometer under ESI conditions, the hydrochloride salt will dissociate, and the free amine will be protonated.
| Expected m/z | Ion | Interpretation |
| 198.16 | [M+H]⁺ | This peak corresponds to the protonated molecule of the free base (C₁₄H₁₅N + H⁺). Its presence confirms the molecular weight of the amine portion of the salt. |
| 91.05 | [C₇H₇]⁺ | This is a very common and intense fragment resulting from the cleavage of a C-N bond to form the stable tropylium cation. It is a hallmark of compounds containing a benzyl group.[5] |
The observation of the correct protonated molecular ion is a critical validation point. The fragmentation pattern provides further structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies.[6]
-
Sample Preparation (ATR): Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure to ensure good contact and acquire the spectrum.
-
Background Correction: A background spectrum of the empty ATR crystal should be run first and automatically subtracted from the sample spectrum.
Caption: Workflow for FTIR Spectroscopy Analysis.
The FTIR spectrum provides a unique "fingerprint" for the molecule. For this compound, key absorption bands are expected.
| Approx. Wavenumber (cm⁻¹) | Vibration Type | Assignment & Rationale |
| 3000 - 3100 | C-H Stretch | Aromatic C-H stretching from the phenyl rings. |
| 2800 - 3000 | C-H Stretch | Aliphatic C-H stretching from the two CH₂ groups. |
| 2400 - 2800 | N-H Stretch | Key Diagnostic Peak: A very broad and strong absorption band characteristic of the N-H⁺ stretch in a secondary amine salt. This is a definitive indicator of salt formation. |
| 1450 - 1600 | C=C Stretch | Aromatic ring stretching vibrations. |
The most important feature distinguishing the hydrochloride salt from the free base is the broad ammonium stretch between 2400-2800 cm⁻¹. The free base would instead show a sharp, weaker N-H stretch around 3300 cm⁻¹.[7]
Elemental Analysis: The Ultimate Formula Validation
Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements (carbon, hydrogen, nitrogen). This technique is a fundamental measure of purity and composition.
The molecular formula for this compound is C₁₄H₁₅N·HCl, which is C₁₄H₁₆ClN. The molecular weight is 233.74 g/mol .[2]
Theoretical Elemental Composition:
-
% Carbon (C): (14 * 12.011) / 233.74 = 71.94%
-
% Hydrogen (H): (16 * 1.008) / 233.74 = 6.89%
-
% Nitrogen (N): (1 * 14.007) / 233.74 = 5.99%
-
% Chlorine (Cl): (1 * 35.453) / 233.74 = 15.17%
An experimental result is considered valid if the measured percentages are within ±0.4% of the theoretical values. A successful match provides definitive proof of the molecular formula and high purity of the sample.
Summary: An Integrated and Self-Validating Approach
No single technique can unambiguously confirm a structure. True validation comes from the convergence of evidence from multiple, orthogonal methods. The table below summarizes how each piece of data supports the final structural assignment of this compound.
| Technique | Observation | Corroborating Evidence |
| ¹H NMR | 10 aromatic H, 4 benzylic H, 2 ammonium H in a 10:4:2 ratio. | Confirms the presence of two benzyl groups and the formation of the ammonium salt. |
| ¹³C NMR | 5 distinct carbon signals. | Confirms the symmetric nature of the molecule with two equivalent benzyl groups. |
| FTIR | Broad N-H⁺ stretch (2400-2800 cm⁻¹), aromatic & aliphatic C-H stretches. | Confirms the presence of key functional groups and definitively proves the formation of the amine salt. |
| Mass Spec. | [M+H]⁺ ion at m/z 198. | Confirms the molecular weight of the organic portion of the molecule (C₁₄H₁₅N). |
| Elemental | Experimental %C, H, N, Cl match theoretical values for C₁₄H₁₆ClN. | Provides ultimate validation of the molecular formula and sample purity. |
By systematically applying these techniques, a researcher can move from a synthesized white powder to a fully validated chemical entity with a high degree of scientific certainty. This rigorous approach ensures that subsequent biological or chemical studies are built on a solid and reliable foundation.
References
- Research and Reviews (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Hossain, A. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences.
- Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- Study.com. (n.d.). Analyzing Organic Compounds: Methods & Tools.
- Chemistry Online. (2023). Preparation of this compound.
- SpectraBase. (n.d.). Dibenzylamine, hydrochloride - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc.
- NIST. (n.d.). Dibenzylamine. NIST WebBook.
- NIST. (n.d.). Dibenzylamine. NIST WebBook, IR Spectrum.
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Comparative study of catalysts for the synthesis of Dibenzylamine hydrochloride
A Comparative Guide to Catalysts for the Synthesis of Dibenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzylamine and its hydrochloride salt are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The efficiency, selectivity, and environmental impact of its synthesis are critical considerations for process development. This guide provides a comparative analysis of various catalytic methods for the synthesis of dibenzylamine, followed by its conversion to this compound. We will delve into the experimental protocols, reaction mechanisms, and performance of different catalytic systems to aid researchers in selecting the most suitable method for their specific needs.
Catalytic Synthesis of Dibenzylamine: A Comparative Overview
The synthesis of dibenzylamine is primarily achieved through three main catalytic routes: reductive amination of benzaldehyde, N-alkylation of amines with alcohols, and the reaction of benzyl chloride with amines. Each method offers distinct advantages and disadvantages in terms of catalyst choice, reaction conditions, and overall efficiency.
Reductive Amination of Benzaldehyde
Reductive amination is a widely used and often preferred method for synthesizing amines due to its atom economy and the availability of starting materials.[1] This process typically involves the reaction of benzaldehyde with an amine source, followed by in-situ reduction of the formed imine intermediate.
Catalyst of Choice: Palladium on Carbon (Pd/C)
Palladium on carbon (Pd/C) is a highly effective and commonly used heterogeneous catalyst for this transformation.[2] Its key advantages include high activity, good selectivity, and ease of separation from the reaction mixture, allowing for catalyst recycling.[3]
Experimental Protocol: Pd/C-Catalyzed Reductive Amination
-
Materials: Benzaldehyde, methanolic ammonia, 5% Pd/C catalyst, hydrogen gas, methanol (solvent).
-
Procedure:
-
In a high-pressure autoclave, charge benzaldehyde, methanolic ammonia, and the 5% Pd/C catalyst. A typical molar ratio of ammonia to benzaldehyde is 2.0-5.0:1.[4]
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 0.5-2.0 MPa.[4]
-
Heat the reaction mixture to 60-120°C and stir for 20-70 minutes.[4]
-
Monitor the reaction progress by techniques such as TLC or GC.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to recover the Pd/C catalyst.
-
The filtrate is then processed to isolate the dibenzylamine product.
-
Reaction Mechanism
The reductive amination of benzaldehyde to dibenzylamine over a Pd/C catalyst proceeds through the formation of a dibenzylimine intermediate, which is subsequently hydrogenated.[5][6]
Mechanism of Pd/C-Catalyzed Reductive Amination
A simplified mechanism for the synthesis of dibenzylamine via reductive amination.
Performance and Considerations
-
Yield: This method can achieve high yields of dibenzylamine, often exceeding 85%.[7]
-
Selectivity: The formation of byproducts such as benzylamine and tribenzylamine can occur. Reaction conditions, particularly the ammonia to benzaldehyde ratio, can be optimized to maximize the selectivity for dibenzylamine.
-
Catalyst Reusability: Pd/C is a robust heterogeneous catalyst that can be recovered by filtration and reused for multiple cycles with minimal loss of activity.[8]
-
Safety and Environment: The use of hydrogen gas requires appropriate safety precautions due to its flammability. However, catalytic hydrogenation is generally considered a greener alternative to methods that use stoichiometric reducing agents.[1][9]
N-Alkylation of Amines with Alcohols
The N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is an increasingly popular green chemistry approach. This method avoids the use of alkyl halides and generates water as the only byproduct.[9]
Catalysts for N-Alkylation
A range of homogeneous and heterogeneous catalysts have been developed for this transformation, including complexes of iridium, ruthenium, zinc, and titanium hydroxide.
-
Iridium and Ruthenium NHC Complexes: N-Heterocyclic carbene (NHC) complexes of iridium and ruthenium are highly active homogeneous catalysts for the N-alkylation of amines with alcohols.[1][10] Iridium complexes have often been found to be more efficient than their ruthenium counterparts.[10]
-
Zinc(II) Complexes: Well-defined Zinc(II) catalysts bearing redox-active ligands have emerged as effective and more sustainable alternatives to precious metal catalysts.[11]
-
Titanium Hydroxide: This inexpensive and readily available heterogeneous catalyst offers high selectivity and stability for the N-alkylation of a variety of amines and alcohols.[12]
Experimental Protocol: Zn(II)-Catalyzed N-Alkylation
-
Materials: Benzylamine, benzyl alcohol, a well-defined Zn(II)-catalyst, potassium tert-butoxide (tBuOK), and dry toluene.[11]
-
Procedure:
-
In an oven-dried reaction tube under an argon atmosphere, combine benzylamine (1.0 mmol), benzyl alcohol (1.2 mmol), tBuOK (0.5 mmol), and the Zn(II)-catalyst (e.g., 3.0 mol%).[11]
-
Add dry and degassed toluene (3.0 mL).[11]
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 120°C for 16 hours.[11]
-
After cooling, the product can be isolated and purified using standard techniques like column chromatography.
-
Reaction Mechanism
The "borrowing hydrogen" mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde intermediate. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated amine.
"Borrowing Hydrogen" Mechanism for N-Alkylation
The catalytic cycle for the N-alkylation of amines with alcohols.
Performance and Considerations
-
Yield: High yields are achievable with various catalytic systems. For instance, Zn(II)-catalyzed reactions can provide good to excellent yields.[11]
-
Selectivity: These methods generally show high selectivity for mono-alkylation.
-
Catalyst Reusability: Heterogeneous catalysts like titanium hydroxide can be recovered and reused for several cycles.[12] The reusability of homogeneous catalysts is more challenging.
-
Safety and Environment: This approach is considered environmentally friendly as it uses readily available alcohols and produces water as the main byproduct.[9] It avoids the use of hazardous alkylating agents and generates less waste compared to traditional methods.[5]
Reaction of Benzyl Chloride with Amines
This is a more traditional approach to N-alkylation. The reaction between benzyl chloride and benzylamine can be facilitated by a catalyst.
Catalyst: Iodine
Elemental iodine can be used as a catalyst for this reaction. However, this method is often associated with the formation of byproducts and can be less "green" compared to the previously discussed methods.[7]
Experimental Protocol: Iodine-Catalyzed N-Alkylation
A detailed modern protocol with precise conditions and yields for the iodine-catalyzed synthesis of dibenzylamine is not as readily available in recent literature compared to the other methods, likely due to the preference for more efficient and environmentally benign procedures. However, the general principle involves the reaction of benzyl chloride with benzylamine in the presence of a catalytic amount of iodine.[7]
Reaction Mechanism
The mechanism of iodine-catalyzed N-alkylation of amines is thought to involve the activation of the alcohol by forming an alkyl iodide in situ, which is then susceptible to nucleophilic attack by the amine.[7][13]
Proposed Mechanism for Iodine-Catalyzed N-Alkylation
A plausible mechanism for the iodine-catalyzed N-alkylation of benzylamine with benzyl alcohol.
Performance and Considerations
-
Yield: Yields can be variable and the formation of the tertiary amine, tribenzylamine, is a common side reaction.[7]
-
Selectivity: Selectivity can be an issue, with over-alkylation being a significant drawback.
-
Safety and Environment: Iodine is harmful and can cause skin and respiratory irritation.[14][15][16][17][18] The use of benzyl chloride, a lachrymator, also poses safety concerns. This method generates halide waste, making it less environmentally friendly than the "borrowing hydrogen" approach.[5]
Comparative Summary of Catalytic Methods
| Catalytic Method | Catalyst | Substrates | Typical Temp. (°C) | Typical Time | Typical Yield (%) | Catalyst Reusability | Key Advantages | Key Disadvantages |
| Reductive Amination | 5% Pd/C | Benzaldehyde, Ammonia | 60-120 | 20-70 min | >85[7] | High (Heterogeneous)[8] | High yield, fast reaction, reusable catalyst. | Requires H₂ pressure, potential for byproducts. |
| N-Alkylation | Ir/Ru-NHC | Benzylamine, Benzyl Alcohol | ~120 | 24 h | High[10] | Low (Homogeneous) | High atom economy, green (water byproduct). | Expensive precious metal catalysts, long reaction times. |
| N-Alkylation | Zn(II) complex | Benzylamine, Benzyl Alcohol | 120 | 16 h | Good to Excellent[11] | Low (Homogeneous) | Less expensive than precious metals, good yields. | Requires inert atmosphere, long reaction times. |
| N-Alkylation | Titanium Hydroxide | Benzylamine, Benzyl Alcohol | - | - | >90 (selectivity)[12] | High (Heterogeneous)[12] | Inexpensive, stable, high selectivity. | Specific yield for dibenzylamine not readily available. |
| N-Alkylation | Iodine | Benzyl Chloride, Benzylamine | - | - | >44[7] | No | Simple setup. | Low selectivity (over-alkylation), safety concerns, waste generation. |
Synthesis of this compound
Once dibenzylamine has been synthesized and purified, it can be readily converted to its hydrochloride salt. This is a standard acid-base reaction.
Experimental Protocol: Preparation of this compound
-
Materials: Dibenzylamine, ethanol, concentrated hydrochloric acid.
-
Procedure:
-
Dissolve the purified dibenzylamine in ethanol.[19]
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (e.g., 1.1 equivalents) of concentrated hydrochloric acid dropwise with stirring.[20]
-
The this compound will precipitate out of the solution.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.[19]
-
Dry the crystals under vacuum to obtain the final product.
-
Conclusion
The choice of catalyst for the synthesis of this compound is a critical decision that impacts the efficiency, cost, and environmental footprint of the process.
-
For high-throughput and large-scale synthesis , the reductive amination of benzaldehyde using a Pd/C catalyst offers a compelling combination of high yields, short reaction times, and excellent catalyst reusability.
-
For applications where green chemistry principles are paramount , N-alkylation of benzylamine with benzyl alcohol using a heterogeneous catalyst like titanium hydroxide is an attractive option, minimizing waste and avoiding hazardous reagents.
-
Homogeneous catalysts like Ir-NHC and Zn(II) complexes offer high activity and selectivity but may be more suitable for smaller-scale syntheses where catalyst cost and recovery are less critical.
-
The traditional iodine-catalyzed method is generally less favorable due to its lower selectivity and significant safety and environmental drawbacks.
By carefully considering these factors, researchers can select the most appropriate catalytic system to efficiently and sustainably synthesize this compound for their specific research and development needs.
References
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
